C.I. Pigment Red 104
Description
The exact mass of the compound this compound is 995.68472 g/mol and the complexity rating of the compound is 187. The solubility of this chemical has been described as <0.01 mg/L at 20 °C. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dioxido(dioxo)chromium;dioxido(dioxo)molybdenum;lead(2+);sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mo.H2O4S.8O.3Pb/c;;1-5(2,3)4;;;;;;;;;;;/h;;(H2,1,2,3,4);;;;;;;;;;;/q;;;;;;;4*-1;3*+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAPVYQLLNFOI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrMoO12Pb3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.9e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Dark orange or light red solid; [HSDB] Insoluble in water; [MSDSonline] "Solid solution of lead chromate, lead molybdate, and lead sulfate." [Hawley] | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate Orange | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.01 mg/L at 20 °C | |
| Details | ECB; European Chemicals Bureau, IUCLID Datasheet, C.I. Pigment Red 104, Available from, as of Feb 11, 2009: https://ecb.jrc.ec.europa.eu/IUCLID-DataSheets/12656858.pdf | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine dark orange or light red powder, Hue depends on the proportion of molybdate, crystal form, and particle size. /Molybdate Red and Molybdate Orange/ | |
CAS No. |
12656-85-8 | |
| Record name | C.I. Pigment Red 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead chromate molybdate sulfate red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
C.I. Pigment Red 104: A Technical Guide to Its Physicochemical Properties
Introduction
C.I. Pigment Red 104, commonly known as Molybdate Orange or Chrome Vermilion, is a synthetic inorganic pigment prized for its brilliant orange-red hue, high hiding power, and excellent opacity.[1][2][3] It is a complex solid solution, meaning its constituent molecules are integrated into a single, mixed crystal lattice.[4][5] The pigment is primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][5][6][7] The precise ratio of these components, along with the pigment's crystal form and particle size, dictates the final color, which can range from a yellowish-orange to a deep red.[5][8] Due to its composition containing lead and hexavalent chromium, its use is restricted in many applications and regions due to significant health and environmental concerns.[4][9][10][11] This guide provides an in-depth overview of its core physicochemical properties for researchers and chemical professionals.
General and Identification Properties
The fundamental identification characteristics of this compound are summarized below. It is a substance identified by the Colour Index Constitution Number C.I. 77605.[12]
| Property | Value | Reference(s) |
| C.I. Name | Pigment Red 104 | [1][6][12] |
| C.I. Number | 77605 | [1][12] |
| CAS Number | 12656-85-8 | [5][8][9][12] |
| EC Number | 235-759-9 | [5][13] |
| Chemical Family | Inorganic Complex | [1][13] |
| Typical Formula | 25PbCrO₄·4PbMoO₄·PbSO₄ | [13] |
| Molar Mass | Approx. 994 - 995.7 g/mol | [5][8][14] |
| Common Synonyms | Molybdate Orange, Molybdate Red, Chrome Vermilion | [3][4][5][14] |
Core Physicochemical Properties
The physical and chemical characteristics of this compound determine its performance in various applications, from industrial coatings to plastics.[1][6] Quantitative data for these properties are presented below.
| Property | Value Range | Description | Reference(s) |
| Appearance | Fine, bright orange-red powder | The specific hue is dependent on the component ratios and particle size. | [3][5][13] |
| Density | 4.8 - 6.34 g/cm³ | A relatively high density, typical for lead-based inorganic pigments. | [6][8][13] |
| Particle Size | 0.1 - 1.0 µm | Small, uniform, and rounded particles contribute to its high opacity. | [4][8] |
| Oil Absorption | 15 - 30 g/100g | A moderate oil absorption value, influencing its use in paint formulations. | [6][13][15] |
| pH Value (10% slurry) | 5.0 - 9.0 | The pH can vary depending on the specific grade and manufacturing process. | [3][6][11][13][16] |
| Refractive Index | 2.3 - 2.7 | A high refractive index is responsible for its excellent hiding power. | [4][14] |
| Heat Resistance | 180 - 240 °C | Stability is moderate and can be improved with stabilizing surface coatings. Some grades exhibit poor heat resistance. | [1][8][11][13][17] |
| Lightfastness (1-8 scale) | 7 - 8 (Excellent) | Generally exhibits very good to excellent resistance to degradation from light, though some sources rate it as moderate. | [2][8][13] |
Solubility and Chemical Resistance
The pigment's durability is defined by its resistance to various environmental and chemical factors. Due to its very low water solubility, the pigment itself has limited mobility, though leaching of its constituent heavy metals is a primary concern.[8]
| Property | Rating/Value | Description | Reference(s) |
| Water Solubility | <0.01 mg/L at 20 °C | Virtually insoluble in water. | [5][8][14] |
| Oil/Solvent Resistance | 5 (Excellent) | Shows excellent stability in oils and many organic solvents. | [1][6][13] |
| Acid Resistance | 2 - 4 (Poor to Fair) | Susceptible to attack by strong acids. | [3][5][6][13] |
| Alkali Resistance | 2 - 4 (Poor to Moderate) | Can be affected by alkaline environments. | [3][5][6][13] |
Experimental Protocols
Synthesis via Wet Chemical Coprecipitation
The primary industrial manufacturing process for this compound is wet chemical coprecipitation.[5][8] This method allows for the formation of a solid solution with a uniform crystalline structure.
Methodology:
-
Reactant Preparation: Aqueous solutions of lead nitrate (Pb(NO₃)₂), sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) are prepared.[5][8]
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Coprecipitation: The solutions of sodium chromate, molybdate, and sulfate are added to the lead nitrate solution under meticulously controlled conditions.[5][8] Key parameters that are carefully regulated include pH, temperature, and the rate of reactant addition, as these directly influence the pigment's final properties.[8]
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Filtration and Washing: The resulting orange-red precipitate is filtered from the solution to separate it from byproducts. It is then washed to remove any remaining soluble salts.
-
Drying and Milling: The washed pigment presscake is dried. Following drying, the pigment is milled to break up agglomerates and achieve the desired final particle size distribution.
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Surface Treatment (Optional): To improve stability properties such as weather resistance, lightfastness, and heat stability, the pigment particles can be coated with stabilizing compounds like metal oxides, phosphates, or silicates.[5][8][11]
Structure-Property Relationships
The performance characteristics of this compound are intrinsically linked to its chemical composition and physical form. The relationship between these factors is crucial for understanding its application potential and limitations.
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Color and Hue: The ratio of lead chromate, lead molybdate, and lead sulfate is the primary determinant of the final color.[8] Lead molybdate itself is white, but when coprecipitated, it distorts the monoclinic crystal structure of lead chromate into a tetragonal form, which results in the characteristic orange-to-red color.[5][7]
-
Stability and Durability: While the core pigment possesses good lightfastness, its resistance to weathering, heat, and chemicals can be moderate.[6][8] To counteract this, manufacturers apply surface treatments. Encapsulating the pigment particles, for instance within a dense amorphous silica coating, significantly reduces their interaction with the environment.[8] This process enhances resistance to light, weather, and chemical attack, and critically, it reduces the leaching of lead and chromium ions.[5][8]
Safety and Environmental Considerations
This compound is classified as a hazardous substance due to its lead and hexavalent chromium content.[8] It is identified as a potential human carcinogen and may cause harm to fertility and the developing fetus.[4][9] Consequently, its use is heavily regulated, and waste containing the pigment is typically treated as hazardous waste.[8] Research and development efforts are focused on creating non-toxic alternative pigments that can match its desirable color and performance properties.[8]
References
- 1. pigment red 104|molbdate red|Molybdate Red (Molybdate Orange),Molybdate Chrome Orange,CAS NO. 12656-85-8 [xcolorpigment.com]
- 2. naturalpigments.com [naturalpigments.com]
- 3. colorcome.com [colorcome.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 7. imoa.info [imoa.info]
- 8. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 9. This compound (molybdate orange) - Canada.ca [canada.ca]
- 10. This compound - ChemInfo Public [recherche.chemikalieninfo.de]
- 11. colorcome.com [colorcome.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. senova-chem.com [senova-chem.com]
- 14. echemi.com [echemi.com]
- 15. cncolorchem.com [cncolorchem.com]
- 16. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]
- 17. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]
A Technical Guide to the Synthesis and Crystal Structure of Molybdate Red
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and crystal structure of Molybdate Red (C.I. Pigment Red 104). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic pigment's chemistry and material properties. This document details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic workflow.
Introduction
Molybdate Red, also known as Molybdate Orange, is a vibrant red-orange pigment widely recognized for its excellent hiding power and tinting strength.[1][2] Chemically, it is a complex solid solution primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[3][4] The inclusion of lead molybdate and lead sulfate into the lead chromate crystal lattice is crucial for achieving the desired red hue and stabilizing the pigment's crystal structure.[3] The final color and properties of Molybdate Red can be finely tuned by controlling the stoichiometry of the reactants and the conditions during its synthesis.[3]
Synthesis of Molybdate Red
The industrial production of Molybdate Red is predominantly carried out through a wet chemical co-precipitation method.[5][6] This process involves the simultaneous precipitation of the lead salts from aqueous solutions of their precursors under carefully controlled conditions.[3][5] Key parameters that govern the final product's characteristics include pH, temperature, and the rate of reactant addition.[5]
Experimental Protocol
The following protocol is a representative example of the synthesis of Molybdate Red, derived from established methodologies.[6]
Materials:
-
Lead Nitrate (Pb(NO₃)₂)
-
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)
-
Sodium Molybdate (Na₂MoO₄·2H₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH)
-
Stabilizer (e.g., Aluminum Sulfate [Al₂(SO₄)₃·18H₂O])
-
Deionized Water
Procedure:
-
Preparation of the Lead Solution: Dissolve a stoichiometric amount of lead nitrate in deionized water to create the lead solution.
-
Preparation of the Anion Solution: In a separate vessel, dissolve sodium dichromate, sodium molybdate, and sodium sulfate in deionized water. The molar ratios of these components will determine the final composition and color of the pigment. A typical formulation might involve a significant molar excess of chromate relative to molybdate and sulfate.[3]
-
Neutralization and pH Adjustment: Add a sodium hydroxide solution to the anion solution to neutralize it.[6]
-
Co-precipitation: Slowly add the anion solution to the lead nitrate solution with vigorous stirring at a controlled temperature, typically between 15-20°C.[6] During the addition, maintain the pH of the reaction mixture within a narrow acidic range (e.g., pH 2.5-3) by adding dilute nitric acid.[6]
-
Stabilization and Final pH Adjustment: After the precipitation is complete, continue stirring for 15-30 minutes. To prevent changes in the crystal form, a stabilizer such as aluminum sulfate solution is added. The final pH of the slurry is then adjusted to 6.5-7.5 with a sodium hydroxide or soda ash solution.[6]
-
Isolation and Drying: The resulting bright red precipitate is isolated by filtration, washed thoroughly with deionized water to remove soluble salts, and dried at approximately 100°C.[6]
-
Milling: The dried pigment is then milled to achieve the desired particle size distribution.
Synthesis Workflow
Caption: Synthesis Workflow of Molybdate Red
Composition and Physicochemical Properties
Molybdate Red is a solid solution, and its composition can vary to produce different shades and properties. The typical composition and some key physicochemical properties are summarized in the tables below.
Table 1: Typical Composition of Molybdate Red (this compound)
| Component | Chemical Formula | Typical Content (wt%) |
|---|---|---|
| Lead Chromate | PbCrO₄ | 69 - 80%[3] |
| Lead Molybdate | PbMoO₄ | 9 - 15%[3] |
| Lead Sulfate | PbSO₄ | 3 - 7%[3] |
| Other Components | (e.g., lead oxide) | 3 - 13%[3] |
Table 2: Physicochemical Properties of Molybdate Red
| Property | Value |
|---|---|
| Appearance | Fine, dark orange to light red powder[1] |
| Density | 5.4 - 6.3 g/cm³[4] |
| Oil Absorption | 15 - 25 g/100g [1] |
| pH (of 10% slurry) | 5.0 - 8.0[1] |
| Water Solubility | <0.01 mg/L at 20°C[1] |
| Heat Resistance | Moderate[3] |
| Lightfastness | Good[1] |
| Acid Resistance | Fair[1][3] |
| Alkali Resistance | Good[1][3] |
Crystal Structure
A definitive, publicly available Crystallographic Information File (CIF) for a specific composition of Molybdate Red (this compound) is not readily found in the scientific literature. This is likely due to the nature of the pigment as a solid solution with a variable composition. However, the crystal structure can be understood as a derivative of its primary components.
Molybdate Red is a solid solution where molybdate (MoO₄²⁻) and sulfate (SO₄²⁻) anions substitute for chromate (CrO₄²⁻) anions in the lead chromate lattice.[3] Pure lead chromate can exist in two polymorphs: a stable monoclinic form (crocoite) and a metastable orthorhombic form. The incorporation of the larger molybdate ions distorts the monoclinic lead chromate structure, favoring the formation of a tetragonal crystal system.[3] This structural modification is key to achieving the characteristic red color of the pigment.
The crystal structures of the individual components are well-characterized and provide a basis for understanding the structure of the Molybdate Red solid solution.
Table 3: Crystallographic Data of Molybdate Red Components
| Compound | Lead Chromate (monoclinic) | Lead Molybdate (tetragonal) | Lead Sulfate (orthorhombic) |
|---|---|---|---|
| Chemical Formula | PbCrO₄ | PbMoO₄ | PbSO₄ |
| Crystal System | Monoclinic | Tetragonal | Orthorhombic |
| Space Group | P2₁/n | I4₁/a | Pnma |
| Lattice Parameters | a = 7.12 Å, b = 7.44 Å, c = 6.80 Å | a = 5.43 Å, c = 12.11 Å | a = 8.48 Å, b = 5.39 Å, c = 6.95 Å |
| | β = 102.4° | | |
Note: The lattice parameters are approximate values and can vary slightly depending on the source.
X-ray diffraction (XRD) is a critical technique for analyzing the crystal structure of Molybdate Red, confirming its phase composition and determining the extent of solid solution formation.[5] Advanced techniques such as Rietveld refinement would be necessary to precisely determine the lattice parameters and atomic positions for a specific Molybdate Red composition.
Conclusion
References
Spectroscopic and Synthetic Profile of C.I. Pigment Red 104: A Technical Guide
C.I. Name: Pigment Red 104 (PR104) C.I. Number: 77605 Common Names: Molybdate Red, Molybdate Orange, Chrome Vermilion CAS Number: 12656-85-8 Chemical Composition: A solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][2]
This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Pigment Red 104. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed data for identification, characterization, and quality control. The guide includes summarized spectroscopic data, detailed experimental protocols for obtaining such data, and workflows for synthesis and analysis.
Spectroscopic Data
The spectroscopic signature of this compound is a composite of the vibrational and electronic transitions of its constituent anions: chromate (CrO₄²⁻), molybdate (MoO₄²⁻), and sulfate (SO₄²⁻), within a lead-based crystal lattice. The exact peak positions and relative intensities can vary depending on the precise stoichiometry of the components and the pigment's crystal structure.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly in the far-infrared region, is a crucial tool for identifying the inorganic components of Pigment Red 104. The primary absorption bands arise from the stretching and bending vibrations of the chromate, molybdate, and sulfate groups.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~950 - 1150 | ν₃ (asymmetric stretching) of SO₄²⁻ | Strong, Broad |
| ~880 - 930 | ν₃ (asymmetric stretching) of MoO₄²⁻ | Strong |
| ~840 - 880 | ν₃ (asymmetric stretching) of CrO₄²⁻ | Strong |
| ~820 - 840 | ν₁ (symmetric stretching) of CrO₄²⁻ | Strong |
| ~600 - 650 | ν₄ (bending) of SO₄²⁻ | Medium |
| Below 500 | Fingerprint region including bending modes of CrO₄²⁻ and MoO₄²⁻, and lattice vibrations | Complex |
Note: The values presented are approximate and derived from the analysis of the constituent anions. The specific spectrum of a PR104 sample will show a complex overlap of these bands.
Raman Spectroscopy
Raman spectroscopy is highly effective for the molecular fingerprinting of this compound, as its inorganic components provide distinct and strong Raman signals. The most intense peaks correspond to the symmetric stretching vibrations of the chromate and molybdate anions.[1]
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| ~898 | ν₁ (symmetric stretching) of MoO₄²⁻ | Very Strong |
| ~825 - 845 | ν₁ (symmetric stretching) of CrO₄²⁻ | Very Strong |
| ~330 - 400 | Bending modes (ν₂, ν₄) of CrO₄²⁻ | Medium |
| ~325 | Bending modes (ν₂, ν₄) of MoO₄²⁻ | Medium |
UV-Visible (UV-Vis) Spectroscopy
The characteristic orange-red color of Pigment Red 104 is due to its strong absorption of light in the blue-green region of the visible spectrum. This absorption is primarily attributed to the electronic charge-transfer transitions within the lead chromate component.[1] The absorption onset for lead chromate is around 520 nm. The exact absorption maximum (λmax) for Pigment Red 104 can vary based on its composition and particle size but is typically in the range of 480-530 nm.
| Parameter | Value / Range | Notes |
| Absorption Onset | ~520 - 550 nm | Corresponds to the electronic band gap of the lead chromate component. |
| λmax (in solid state) | ~480 - 530 nm | The peak of the main absorption band in the visible spectrum. |
| Band Gap (approx.) | 2.2 - 2.4 eV | Calculated from the absorption onset. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is generally not applicable for the characterization of inorganic, insoluble pigments like this compound. The technique is designed to probe the magnetic properties of specific atomic nuclei (like ¹H, ¹³C) in soluble molecules, which are absent in the solid inorganic lattice of this pigment.
Experimental Protocols
The following sections outline generalized protocols for the spectroscopic analysis of solid inorganic pigments such as this compound.
Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common non-destructive method for analyzing pigment powders.
-
Instrumentation: A FTIR spectrometer equipped with a diamond ATR accessory, capable of scanning the mid- and far-infrared regions (e.g., 4000 cm⁻¹ to 220 cm⁻¹).[3]
-
Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The spectrum should be a flat line.
-
Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical acquisition involves co-adding 32 to 64 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of absorbance or % transmittance. Perform a baseline correction if necessary. The key absorption bands, particularly in the 1200-220 cm⁻¹ region, are used for identification.
Protocol for Raman Spectroscopy
Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the specific molecular composition of pigments.
-
Instrumentation: A Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser is critical to avoid fluorescence from the sample and to potentially achieve resonance enhancement.[4]
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Data Acquisition:
-
Place the slide on the microscope stage and bring the pigment particles into focus using the optical objective (e.g., 50x).
-
Select the laser excitation wavelength. For red/orange pigments, a longer wavelength laser (e.g., 785 nm) is often used to minimize fluorescence.[3]
-
Adjust the laser power to a low level (e.g., < 5 mW) to avoid thermal degradation of the sample.
-
Acquire the spectrum. Typical acquisition times range from a few seconds to several minutes, often with multiple accumulations to improve the signal-to-noise ratio.[3]
-
-
Data Processing: The raw spectrum may need to be corrected for background fluorescence. The positions of the characteristic Raman shifts are then compared to reference databases for identification.
Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)
To measure the absorption properties of an opaque solid pigment, UV-Vis spectroscopy is performed in diffuse reflectance mode.
-
Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.
-
Sample Preparation:
-
The pigment powder is densely packed into a sample holder.
-
A highly reflective, non-absorbing material (e.g., BaSO₄ or a calibrated white standard) is used as a reference.
-
-
Data Acquisition:
-
First, a baseline spectrum is collected using the white reference standard.
-
The sample is then measured over the desired wavelength range (e.g., 200-800 nm). The instrument measures the percentage of light reflected from the sample relative to the reference.
-
-
Data Processing: The reflectance data (R) is converted to absorbance-like data using the Kubelka-Munk transformation: F(R) = (1-R)² / 2R. The resulting spectrum can be used to identify the absorption maximum (λmax) and the absorption edge, from which the band gap can be estimated.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Synthesis Workflow
The industrial production of this compound is primarily achieved through a controlled wet chemical co-precipitation process.
Caption: Synthesis workflow for this compound via co-precipitation.
Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the comprehensive spectroscopic identification of an unknown inorganic pigment sample.
Caption: General workflow for the spectroscopic identification of pigments.
Composition-Property Relationship
This diagram illustrates the logical relationship between the chemical composition of Pigment Red 104 and its resulting spectroscopic and physical properties.
Caption: Relationship between composition and properties of Pigment Red 104.
References
A Technical Guide to the Historical Applications of Lead Chromate Molybdate Sulfate Red (C.I. Pigment Red 104)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical applications, physicochemical properties, and manufacturing processes of lead chromate molybdate sulfate red, commonly known as Molybdate Orange or C.I. Pigment Red 104. This brilliant orange-red pigment saw widespread use in the 20th century before its decline due to health and environmental concerns. This document consolidates quantitative data, experimental protocols, and historical context to serve as a comprehensive resource.
Introduction and Historical Context
Lead chromate molybdate sulfate red is a synthetic inorganic pigment that gained commercial significance in the 1930s.[1] Its invention is attributed to Lederle in a German patent from 1930.[2] The pigment is a solid solution of lead chromate, lead molybdate, and lead sulfate.[2] Its brilliant color, high hiding power, and cost-effectiveness led to its extensive use in various industries for several decades.[1][3] However, due to the toxicity of its lead and hexavalent chromium components, its use has been severely restricted in many countries.[1][3]
Historically, this pigment was a staple in the formulation of paints, coatings, plastics, and printing inks.[1][2] It was particularly valued for applications requiring high visibility, such as safety markings, traffic paints, and industrial machinery coatings.[1][4] The annual usage was around 12,000 tons at its peak.
Physicochemical Properties
The properties of lead chromate molybdate sulfate red can vary depending on its specific composition and surface treatment. The following tables summarize typical quantitative data extracted from various technical datasheets.
Table 1: General Physical and Chemical Properties
| Property | Value |
| C.I. Name | Pigment Red 104 |
| C.I. Number | 77605 |
| CAS Number | 12656-85-8 |
| Chemical Formula | Pb(Cr,S,Mo)O₄ |
| Molecular Weight | Approximately 994 g/mol |
| Appearance | Bright red or orange-red powder |
| Density | 5.4 - 6.8 g/cm³ |
| Oil Absorption | 15 - 30 g/100g |
| pH (10% slurry) | 5.0 - 8.0 |
| Heat Resistance | 180 - 240 °C |
Table 2: Performance and Resistance Properties
| Property | Rating/Value |
| Lightfastness (BWS) | 7-8 (Excellent) |
| Weatherfastness | Good |
| Water Resistance | 4-5 (Good to Excellent) |
| Oil Resistance | 5 (Excellent) |
| Acid Resistance | 2-3 (Poor to Moderate) |
| Alkali Resistance | 3-4 (Moderate to Good) |
| Solvent Resistance | Good to Excellent |
Note: Resistance ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.
Experimental Protocols
The characterization and quality control of lead chromate molybdate sulfate red historically relied on a variety of standard experimental methods. Below are descriptions of key experimental protocols.
Synthesis: Wet Chemical Coprecipitation
The primary industrial manufacturing process for this compound is wet chemical coprecipitation.[1] This method allows for the formation of a solid solution of lead chromate, lead molybdate, and lead sulfate.
Methodology:
-
Preparation of Reactant Solutions:
-
An aqueous solution of a soluble lead salt, typically lead nitrate (Pb(NO₃)₂), is prepared.
-
A separate aqueous solution containing a mixture of sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) is prepared. The ratios of these components are carefully controlled to achieve the desired final pigment shade.
-
-
Coprecipitation:
-
The two solutions are simultaneously and slowly added to a reaction vessel containing water with vigorous agitation.
-
Key reaction parameters such as pH (typically acidic), temperature, and the rate of addition of reactants are carefully controlled to influence the particle size, crystal structure, and ultimately the color and performance of the pigment.
-
-
Post-Precipitation Treatment:
-
After precipitation is complete, the pigment slurry may undergo further treatment to improve its properties. This can include a heating step to promote crystal growth and stabilization.
-
Surface treatment with compounds like metal oxides, phosphates, or silicates can be applied to enhance lightfastness, weather resistance, and chemical stability.[3]
-
-
Isolation and Finishing:
-
The precipitated pigment is filtered from the reaction mixture.
-
The filter cake is thoroughly washed with water to remove soluble salts.
-
The washed pigment is then dried in an oven.
-
Finally, the dried pigment is pulverized to achieve a fine, uniform powder.
-
Pigment Characterization
A variety of analytical techniques are employed to characterize the physicochemical properties of the pigment.
-
Colorimetric Analysis: The coloristic properties (hue, chroma, and lightness) are measured using a spectrophotometer according to standards like ASTM D2244.
-
Lightfastness Testing: The pigment's resistance to fading upon exposure to light is determined using accelerated weathering testers, following procedures outlined in standards such as ASTM D4303. The Blue Wool Scale (BWS) is a common rating system, with 8 being the highest fastness.
-
Heat Stability: The pigment's ability to withstand high temperatures without discoloration is assessed by incorporating it into a polymer matrix and exposing it to increasing temperatures.
-
Chemical Resistance: The pigment's resistance to acids, alkalis, and solvents is evaluated by exposing a pigmented film to these chemicals and observing any changes in color or gloss, often following ASTM D1308.
-
Particle Size Analysis: The particle size distribution, which affects properties like opacity and dispersibility, can be determined using techniques such as laser diffraction.
-
Oil Absorption: This property, which indicates the amount of binder required to wet the pigment, is measured according to ASTM D281.
Historical Applications
Lead chromate molybdate sulfate red was utilized in a wide range of industrial and commercial products due to its vibrant color and durability.
-
Paints and Coatings: Its primary application was in paints and coatings for industrial machinery, agricultural equipment, and automotive finishes.[1][4] Its high visibility also made it ideal for safety markings on vehicles like buses, ambulances, and fire trucks, as well as for traffic signs and road markings.[1][4]
-
Plastics: The pigment was used to color various plastics, including PVC.[5] Its heat stability allowed it to be incorporated into plastic manufacturing processes.
-
Printing Inks: It was also used in the formulation of printing inks.[2]
Diagrams
Manufacturing Workflow
Caption: Manufacturing workflow for this compound.
Historical Timeline
References
In-Depth Technical Guide: C.I. 77605 (CAS Number 12656-85-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 77605, identified by CAS number 12656-85-8, is an inorganic pigment commonly known as Pigment Red 104 or Molybdate Orange.[1][2][3] It is a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][2][4] The precise ratio of these components can be varied to produce a range of hues from orange to red.[1] This pigment is characterized by its bright color, high tinting strength, and strong hiding power.[1][2][5]
This technical guide provides a comprehensive overview of the properties, synthesis, and quality control of C.I. 77605. It is intended for researchers and professionals who require detailed technical information on this compound. Given its composition, it is crucial to note that this substance is a confirmed carcinogen, toxic by ingestion and inhalation, and poses a significant environmental hazard.[6][7][8] Therefore, all handling and disposal must be conducted with strict adherence to safety protocols.
Chemical and Physical Properties
The chemical and physical properties of C.I. 77605 are summarized in the tables below. These properties can vary depending on the specific composition and surface treatment of the pigment.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| Common Names | Pigment Red 104, Molybdate Orange, Chrome Vermilion | [2][4][6] |
| CAS Number | 12656-85-8 | [1][4] |
| C.I. Number | 77605 | [1][4] |
| EINECS Number | 235-759-9 | [4] |
| Molecular Formula | A solid solution of PbCrO₄, PbMoO₄, and PbSO₄ | [1][4] |
| Appearance | Fine, dark-orange or light-red powder | [4][7] |
| Water Solubility | 10-69.3 µg/L at 20°C | [1][4] |
Table 2: Physical and Performance Properties
| Property | Value | Source(s) |
| Density | 5.4 - 6.34 g/cm³ | [1] |
| Oil Absorption | 15 - 40 g/100g | [1] |
| Particle Size | 0.1 - 1.0 µm | [1] |
| Heat Resistance | ~200 - 220°C | [4][9] |
| Light Fastness (1-8 scale) | 7-8 | [4] |
| Acid Resistance (1-5 scale) | 2-3 (Poor to Moderate) | [4][5] |
| Alkali Resistance (1-5 scale) | 2-3 (Poor to Moderate) | [4][5] |
| Water Resistance (1-5 scale) | 5 (Excellent) | [5] |
| Solvent Resistance (1-5 scale) | 5 (Excellent) | [5] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and surface treatment of C.I. 77605, based on information from patents and technical literature. These are representative protocols and may require optimization for specific applications.
Synthesis by Co-precipitation
The primary method for synthesizing Pigment Red 104 is through the co-precipitation of lead chromate, lead molybdate, and lead sulfate from aqueous solutions.
3.1.1 Materials and Reagents:
-
Lead Nitrate (Pb(NO₃)₂)
-
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)
-
Sodium Molybdate (Na₂MoO₄)
-
Sodium Sulfate (Na₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
3.1.2 Equipment:
-
Glass reaction vessel with agitation
-
Separate tanks for preparing reactant solutions
-
Pumps for controlled addition of solutions
-
pH meter
-
Filtration apparatus
-
Drying oven
3.1.3 Procedure:
-
Preparation of Lead Solution: Dissolve a stoichiometric amount of lead nitrate in deionized water in a dedicated tank. Adjust the pH to approximately 3.0-4.0.
-
Preparation of Chromate-Molybdate-Sulfate Solution: In a separate tank, dissolve sodium dichromate, sodium molybdate, and sodium sulfate in deionized water. Adjust the pH to approximately 7.0-9.5 with sodium hydroxide to convert dichromate to chromate.
-
Precipitation: Heat the lead solution to a controlled temperature (e.g., 20-40°C). Under vigorous agitation, simultaneously add the lead solution and the chromate-molybdate-sulfate solution to the reaction vessel. Maintain a constant pH and temperature during the precipitation process.
-
Digestion: After the addition of reactants is complete, continue to stir the resulting pigment slurry for a period to allow for crystal growth and stabilization.
-
Filtration and Washing: Filter the precipitated pigment from the slurry. Wash the filter cake thoroughly with deionized water to remove soluble salts.
-
Drying and Pulverization: Dry the washed pigment in an oven at a controlled temperature (e.g., 105-120°C). The dried pigment is then pulverized to the desired particle size.
Surface Treatment
To improve properties such as lightfastness, weather resistance, and dispersibility, the pigment particles can be coated with inorganic compounds like silica and alumina.
3.2.1 Materials and Reagents:
-
Pigment slurry from the synthesis step
-
Sodium Silicate solution
-
Sulfuric Acid
-
Aluminum Sulfate solution
-
Sodium Hydroxide solution
3.2.2 Procedure:
-
Silica Coating: To the pigment slurry, add a solution of sodium silicate. While stirring, slowly add sulfuric acid to lower the pH, causing the precipitation of hydrated silica onto the pigment surface.
-
Alumina Coating: After the silica coating, add a solution of aluminum sulfate. Then, slowly add a sodium hydroxide solution to raise the pH, leading to the precipitation of hydrated alumina on the pigment surface.
-
Final Processing: The surface-treated pigment is then filtered, washed, dried, and pulverized as described in the synthesis protocol.
Signaling Pathways
As C.I. 77605 is an inorganic pigment primarily used for its colorant properties in industrial applications, it is not designed to interact with biological systems in a therapeutic manner. Therefore, the concept of specific biological signaling pathways, as it relates to drug development, is not applicable to this compound. The primary biological interaction of concern is its toxicity due to the presence of lead and hexavalent chromium, which are known to be carcinogenic and can cause reproductive harm.[6][8]
Mandatory Visualizations
Diagram 1: Synthesis and Surface Treatment Workflow
Caption: A flowchart illustrating the manufacturing process of C.I. 77605.
Diagram 2: Quality Control Workflow
Caption: A workflow diagram for the quality control of C.I. 77605.
Quality Control Experimental Protocols
A summary of standard test methods for the quality control of C.I. 77605 is provided below. For complete details, refer to the specific ASTM or ISO standards.
Table 3: Quality Control Test Methodologies
| Parameter | Standard | Summary of Methodology |
| Chemical Composition | ASTM D126-87 | This standard provides procedures for the chemical analysis of pigments containing lead chromate, including the determination of lead chromate, total lead, sulfate, and molybdenum.[7][10][11] |
| Coarse Particles | ASTM D185-84 | A known weight of the pigment is washed through a standard 45-µm (No. 325) sieve with a suitable liquid. The residue remaining on the sieve is dried and weighed to determine the percentage of coarse particles.[1][12][13] |
| Oil Absorption | ASTM D281-12 / ISO 787-5 | Linseed oil is gradually added to a weighed sample of the pigment, and the mixture is rubbed with a spatula until a stiff, putty-like paste is formed that does not break or crumble. The amount of oil used is then reported.[3][6][9][14] |
| pH of Aqueous Suspension | ISO 787-9:2019 | A suspension of the pigment in deionized water (typically 5-10% by mass) is prepared and agitated. The pH of the suspension is then measured using a calibrated pH meter.[2][4][5][15] |
Safety and Handling
C.I. 77605 contains lead and hexavalent chromium and is classified as a hazardous substance.
-
Toxicity: Toxic by ingestion and inhalation of dust.[7]
-
Carcinogenicity: Confirmed carcinogen.[7]
-
Reproductive Hazard: May cause harm to the unborn child and impair fertility.[8]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][8]
Handling Precautions:
-
Use in a well-ventilated area with appropriate engineering controls (e.g., fume hood).
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Dispose of waste as hazardous material in accordance with local, state, and federal regulations.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. GSO ISO 787-9:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 3. lr-test.com [lr-test.com]
- 4. Standards New Zealand [standards.govt.nz]
- 5. ISO 787-9-2019 "General methods of test for pigments and extenders - Part 9: Determination of pH value of an aqueous suspension" | NBCHAO [en1.nbchao.com]
- 6. GSO ISO 787-5:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. "Standard Test Methods for Analysis of Yellow, Orange, and Green Pigments Containing Lead Chromate and Chromium Oxide Green" | NBCHAO [en1.nbchao.com]
- 12. store.astm.org [store.astm.org]
- 13. laboratuar.com [laboratuar.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Crystal Phase Analysis of C.I. Pigment Red 104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Red 104, also known as Molybdate Red or Molybdate Orange, is an inorganic pigment prized for its vibrant reddish-orange hue, high opacity, and excellent lightfastness.[1] Chemically, it is a complex solid solution primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[2] The precise color and performance characteristics of this pigment are intrinsically linked to its crystal structure. This technical guide provides an in-depth exploration of the crystal phase analysis of this compound, detailing the experimental protocols for its characterization and presenting a logical workflow for its synthesis and analysis.
The final properties of this compound are determined by a delicate interplay of its chemical composition, crystal structure, and particle size.[2] The manufacturing process, typically wet chemical coprecipitation, involves carefully controlled conditions such as pH, temperature, and reactant stoichiometry to achieve the desired crystal phase and, consequently, the desired color and performance.[3] A key crystallographic feature of this pigment is the distortion of the typically monoclinic lead chromate crystal lattice into a tetragonal form by the incorporation of lead molybdate.[2] This structural modification is fundamental to achieving the characteristic red shade of the pigment.
Synthesis of this compound
The industrial production of this compound is achieved through a wet chemical coprecipitation process.[3] This involves the reaction of soluble lead salts with a mixture of chromate, molybdate, and sulfate salts under controlled conditions.
Experimental Protocol: Synthesis by Coprecipitation
-
Preparation of Reactant Solutions:
-
Lead Solution: A solution of a soluble lead salt, such as lead nitrate (Pb(NO₃)₂), is prepared in deionized water.
-
Anion Solution: A mixed solution containing sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) is prepared. The molar ratios of these anions are carefully controlled to achieve the desired final composition of the pigment.
-
-
Coprecipitation:
-
The lead solution is added to the anion solution (or vice versa) under vigorous agitation.
-
The reaction temperature and pH are critical parameters and are maintained within a specific range throughout the precipitation process to influence the crystal growth and phase formation.[3]
-
-
Aging:
-
The resulting slurry is aged for a specific period, often at a controlled temperature, to allow for the stabilization of the crystal structure and growth of the pigment particles.
-
-
Filtration and Washing:
-
The precipitated pigment is separated from the reaction medium by filtration.
-
The filter cake is thoroughly washed with deionized water to remove any soluble impurities.
-
-
Drying and Pulverization:
-
The washed pigment is dried in an oven at a controlled temperature to remove residual moisture.
-
The dried pigment is then pulverized to achieve a fine, uniform particle size.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Crystal Phase Analysis by X-Ray Diffraction (XRD)
X-ray diffraction (XRD) is the primary analytical technique for the crystal phase analysis of this compound.[4] It provides information on the crystal structure, phase composition, and crystallite size of the pigment.
Experimental Protocol: Powder X-Ray Diffraction
-
Sample Preparation: A representative sample of the dry this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Instrument Setup:
-
X-ray Source: Copper (Cu) Kα radiation is commonly used.
-
Goniometer: The instrument is calibrated to ensure accurate angle measurements.
-
Scan Parameters: The XRD pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis:
-
Phase Identification: The resulting XRD pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.
-
Rietveld Refinement: For a more detailed analysis, Rietveld refinement can be performed. This technique involves fitting a calculated diffraction pattern to the experimental data to refine crystallographic parameters such as lattice parameters, atomic positions, and phase fractions.
-
The logical workflow for the crystal phase analysis of this compound is depicted in the diagram below.
Quantitative Data
| Component | Chemical Formula | Typical Composition (% by weight) |
| Lead Chromate | PbCrO₄ | 75 - 90 |
| Lead Molybdate | PbMoO₄ | 10 - 15 |
| Lead Sulfate | PbSO₄ | 3 - 15 |
Table 1: Typical chemical composition of this compound.[5]
The crystal structure of this compound is a solid solution, meaning that the chromate, molybdate, and sulfate anions, along with the lead cations, are arranged in a single, continuous crystalline lattice. The incorporation of the larger molybdate ions into the lead chromate lattice is what induces the shift from a monoclinic to a tetragonal crystal system, which is responsible for the desired red color.
Signaling Pathways and Logical Relationships
The relationship between the synthesis parameters and the final crystal phase of this compound can be visualized as a signaling pathway, where initial conditions directly influence the intermediate and final properties of the pigment.
Conclusion
The crystal phase of this compound is a critical determinant of its color and performance characteristics. Through controlled wet chemical coprecipitation, a solid solution of lead chromate, lead molybdate, and lead sulfate is formed, resulting in a tetragonal crystal structure. X-ray diffraction is the definitive technique for analyzing the crystal phase of this pigment, with Rietveld refinement offering a powerful tool for quantitative analysis. A thorough understanding and precise control of the synthesis parameters are essential for producing this compound with the desired crystal phase and, consequently, the optimal properties for its various applications. Further research to populate public databases with detailed crystallographic data for different formulations of this compound would be highly beneficial for the scientific and industrial communities.
References
In-Depth Technical Guide: Particle Size and Morphology of Pigment Red 104
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Red 104, also known as Molybdate Red, is an inorganic pigment prized for its vibrant red-orange hue and excellent hiding power. Chemically, it is a complex solid solution of lead chromate, lead molybdate, and lead sulfate. The particle size and morphology of Pigment Red 104 are critical physical characteristics that significantly influence its coloristic properties, dispersibility, and overall performance in various applications, including industrial coatings, plastics, and inks. This technical guide provides a comprehensive overview of the particle size and morphology of Pigment Red 104, including a summary of typical physical properties, a discussion of the synthesis-morphology relationship, and an outline of common analytical techniques used for its characterization. While specific quantitative data from peer-reviewed studies on particle size distribution and morphology are limited in publicly available literature, this guide synthesizes available information from technical datasheets and related scientific principles to provide a thorough understanding for research and development professionals.
Introduction
C.I. Pigment Red 104 is a synthetic inorganic pigment with the Colour Index number 77605.[1] Its chemical composition can be represented as a solid solution, often with a typical molecular formula around 25PbCrO₄·4PbMoO₄·PbSO₄.[2] The inclusion of lead molybdate into the lead chromate crystal lattice results in a tetragonal crystal structure, which is responsible for the pigment's characteristic bright red color.[3] The final hue, tinting strength, and opacity are intrinsically linked to the pigment's particle size, particle size distribution, and morphology.[3] Control over these physical attributes during the synthesis process is paramount for producing a pigment with consistent and desirable properties.
Physicochemical Properties
A summary of the typical physicochemical properties of Pigment Red 104 is presented in Table 1. These values are indicative and can vary between different commercial grades of the pigment.
Table 1: Typical Physicochemical Properties of Pigment Red 104
| Property | Typical Value(s) | Source(s) |
| Chemical Name | Molybdate Red | [2] |
| C.I. Name | Pigment Red 104 | [2] |
| CAS Number | 12656-85-8 | [2] |
| Molecular Formula | ~25PbCrO₄·4PbMoO₄·PbSO₄ | [2] |
| Appearance | Bright red powder | [2] |
| Density (g/cm³) | 5.4 - 6.0 | [2] |
| Oil Absorption ( g/100g ) | 15 - 25 | [2] |
| pH Value (10% slurry) | 5.0 - 7.5 | [2] |
| Heat Resistance (°C) | > 200 | [2] |
| Particle Diameter (µm) | 0.1 - 1.0 | [4] |
Synthesis and its Influence on Particle Size and Morphology
The primary industrial manufacturing process for Pigment Red 104 is co-precipitation from aqueous solutions.[3] This method involves the controlled addition of solutions containing chromate, molybdate, and sulfate anions to a solution of a lead salt, typically lead nitrate.[3] The particle size and morphology of the resulting pigment are highly dependent on the reaction conditions.
Key Synthesis Parameters
Several key parameters during the co-precipitation process can be manipulated to control the final particle characteristics:
-
pH: The pH of the reaction mixture is a critical factor influencing the nucleation and growth of the pigment particles.[1]
-
Temperature: Temperature affects the solubility of the reactants and the kinetics of the precipitation process, thereby influencing particle size and crystallinity.[1]
-
Reactant Concentration: The concentration of the lead salt and the precipitating anions will determine the degree of supersaturation, which in turn governs the rate of nucleation and particle growth.
-
Rate of Addition and Stirring: The rate at which the reactants are mixed and the intensity of agitation influence the homogeneity of the reaction mixture and can prevent the formation of large agglomerates.[3]
A generalized workflow for the synthesis of Pigment Red 104 is depicted in the following diagram.
Caption: Generalized workflow for the synthesis of Pigment Red 104.
Experimental Protocols for Particle Characterization
A comprehensive analysis of the particle size and morphology of Pigment Red 104 requires the use of several complementary analytical techniques. The following sections describe the general methodologies for these key experiments.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology, shape, and size of the pigment particles and their agglomerates.
Methodology:
-
Sample Preparation: A small amount of the dry Pigment Red 104 powder is mounted onto an aluminum stub using double-sided carbon tape. To ensure conductivity and prevent charging under the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.
-
Imaging: The prepared stub is placed into the SEM chamber. The instrument is operated at an appropriate accelerating voltage (e.g., 5-20 kV) and a high vacuum. Secondary electron (SE) or backscattered electron (BSE) detectors are used to acquire images at various magnifications.
-
Data Analysis: The obtained micrographs are analyzed to assess the particle shape (e.g., spherical, cubic, irregular), surface texture, and the state of agglomeration. Image analysis software can be used to measure the dimensions of individual particles to estimate the particle size distribution.
Transmission Electron Microscopy (TEM)
Objective: To obtain high-resolution images of individual pigment particles, providing detailed information on their size, shape, and internal structure.
Methodology:
-
Sample Preparation: A very dilute suspension of Pigment Red 104 is prepared in a suitable solvent (e.g., ethanol) and subjected to ultrasonication to break up agglomerates. A drop of the suspension is then deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.
-
Imaging: The grid is loaded into the TEM holder and inserted into the microscope column. The instrument is operated at a high accelerating voltage (e.g., 100-200 kV). Bright-field images are acquired to visualize the morphology and size of the particles.
-
Data Analysis: The TEM images provide direct visualization of the primary particles. Particle size measurements can be performed on a statistically significant number of particles using image analysis software to determine the average particle size and distribution.
X-ray Diffraction (XRD)
Objective: To determine the crystalline phase of the pigment, estimate the crystallite size, and assess lattice strain.
Methodology:
-
Sample Preparation: The dry Pigment Red 104 powder is packed into a sample holder, ensuring a flat and smooth surface.
-
Data Collection: The sample is analyzed using a powder X-ray diffractometer. The instrument is typically operated with a Cu Kα radiation source. The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions with standard diffraction databases. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For a more detailed analysis, Rietveld refinement can be employed to determine lattice parameters, phase composition, and microstructural parameters like crystallite size and strain.
The logical relationship between these characterization techniques is illustrated in the diagram below.
Caption: Relationship between analytical techniques and derived properties.
Conclusion
The particle size and morphology of Pigment Red 104 are fundamental characteristics that dictate its performance as a colorant. The co-precipitation synthesis method offers a versatile platform for tuning these properties by carefully controlling reaction parameters such as pH, temperature, and reactant concentrations. A multi-technique approach, combining electron microscopy and X-ray diffraction, is essential for a thorough characterization of the pigment's physical attributes. While detailed, publicly available research focusing specifically on the quantitative particle size and morphology analysis of Pigment Red 104 is scarce, the principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field to understand, control, and characterize this important inorganic pigment. Further research to establish clear, quantitative relationships between synthesis parameters and the resulting particle characteristics would be of significant value to the industry.
References
An In-depth Technical Guide to the Surface Chemistry of Lead-Based Inorganic Pigments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of the surface chemistry of lead-based inorganic pigments. It covers their synthesis, surface properties, degradation mechanisms, and the analytical techniques used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter these materials in various contexts, from historical artifacts to potential environmental contaminants.
Introduction to Lead-Based Inorganic Pigments
Lead-based inorganic pigments have been used for centuries in a wide range of applications, most notably as colorants in paints, ceramics, and cosmetics. Their popularity stemmed from their high opacity, brilliant colors, and excellent durability.[1] However, the significant toxicity of lead has led to their widespread restriction and replacement.[2][3] Understanding the surface chemistry of these pigments is crucial for several reasons:
-
Art Conservation: To develop effective strategies for the preservation and restoration of historical artworks where these pigments were extensively used.[4]
-
Environmental Science: To assess the fate and transport of lead in the environment resulting from the degradation of lead-containing materials.[5][6]
-
Toxicology: To understand the bioavailability and health risks associated with exposure to lead from various sources.[7]
This guide focuses on the most historically significant lead-based inorganic pigments:
-
Lead White: Basic lead carbonate (2PbCO₃·Pb(OH)₂).
-
Red Lead: Lead (II,IV) oxide (Pb₃O₄).
-
Lead-Tin Yellow: Lead stannate (Type I: Pb₂SnO₄; Type II: Pb(Sn,Si)O₃).[8][9][10]
-
Chrome Yellow: Lead chromate (PbCrO₄).[11]
-
Lead Oxides: Litharge and Massicot (PbO).
Synthesis of Lead-Based Pigments
The surface properties of pigments are intrinsically linked to their synthesis methods. Historical synthesis processes often resulted in variations in particle size, morphology, and purity, all of which influence surface reactivity.
Lead White (Dutch Stack Process)
The traditional method for producing lead white was the "Dutch" or "Stack" process. This involved the corrosion of lead metal in the presence of acetic acid, carbon dioxide, and water vapor.[12]
Reaction Pathway:
-
Lead metal reacts with acetic acid and oxygen to form lead acetate.
-
Lead acetate then reacts with carbon dioxide and water to form basic lead carbonate.
Lead-Tin Yellow
Lead-tin yellow was synthesized by heating a mixture of lead and tin oxides. The two main types, Type I and Type II, were produced under different conditions.[10]
-
Type I (Pb₂SnO₄): Produced by heating lead oxide (e.g., litharge, PbO) and tin dioxide (SnO₂) at temperatures between 650-800°C.[10]
-
Type II (Pb(Sn,Si)O₃): Produced by heating lead oxide, tin dioxide, and silica (quartz) at higher temperatures of 900-950°C.[10]
Surface Properties of Lead-Based Pigments
The surface properties of lead pigments dictate their interaction with the surrounding environment, including binders, atmospheric gases, and solvents. Key parameters include specific surface area, surface charge (zeta potential), and wettability (contact angle).
Quantitative Data
Comprehensive and directly comparable quantitative data for the surface properties of all major lead-based pigments is scarce in the readily available literature. The following tables summarize the available data.
| Pigment | Chemical Formula | Specific Surface Area (BET) (m²/g) | Source |
| Lead (II) Oxide (PbO) | PbO | 0.4 ± 0.2 | [13] |
| Lead White | 2PbCO₃·Pb(OH)₂ | Data not available | |
| Red Lead | Pb₃O₄ | Data not available | |
| Lead-Tin Yellow (Type I) | Pb₂SnO₄ | Data not available | |
| Chrome Yellow | PbCrO₄ | Data not available |
Table 1: Specific Surface Area of Lead-Based Pigments
| Pigment | Medium | Zeta Potential (mV) | pH | Source |
| Lead (II) Oxide (PbO) Nanoparticles | Aqueous | +34.1 | Not specified | [14][15] |
| Lead White | Aqueous | Data not available | ||
| Red Lead | Aqueous | Data not available | ||
| Lead-Tin Yellow (Type I) | Aqueous | Data not available | ||
| Chrome Yellow | Aqueous | Data not available |
Table 2: Zeta Potential of Lead-Based Pigments
| Pigment | Substrate | Liquid | Contact Angle (°) | Source |
| Lead (metal) | - | - | Surface Energy: 458 dynes/cm | |
| Lead White | Data not available | Data not available | Data not available | |
| Red Lead | Data not available | Data not available | Data not available | |
| Lead-Tin Yellow (Type I) | Data not available | Data not available | Data not available | |
| Chrome Yellow | Data not available | Data not available | Data not available |
Table 3: Wettability and Surface Energy of Lead-Based Pigments
Degradation Mechanisms at the Surface
The surfaces of lead-based pigments are reactive and can undergo various chemical transformations, leading to changes in color, opacity, and mechanical integrity.
Lead Soap Formation
A prevalent degradation mechanism in oil paintings is the formation of lead soaps. This occurs through the reaction of lead ions from the pigment with free fatty acids present in the oil binder (e.g., palmitic and stearic acid).[16][17][18][19][20]
The formation of lead soaps can lead to the appearance of protrusions on the paint surface and increased transparency of the paint layer.[16][21][22]
Darkening and Fading of Pigments
-
Chrome Yellow (Lead Chromate): This pigment is known to darken upon exposure to light, particularly UV radiation. The degradation process involves the reduction of chromium(VI) to chromium(III).[23] This process is influenced by the presence of sulfur.
-
Red Lead (Minium): Can undergo discoloration, sometimes lightening to form lead carbonate or darkening.[24]
-
Lead White: Can darken in the presence of sulfur-containing compounds due to the formation of black lead sulfide (PbS).[4]
Surface Modification and Stabilization
To mitigate the toxicity and improve the stability of lead-based pigments, surface modification techniques have been explored. A common approach is the encapsulation of pigment particles with an inert material like silica.[25]
This silica coating can improve thermal stability and resistance to chemical attack, thereby reducing the leaching of lead and preventing degradation reactions.[25][26]
Experimental Protocols for Surface Characterization
A variety of analytical techniques are employed to characterize the surface chemistry of lead-based pigments.
X-Ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases of the pigment and its degradation products.
-
Methodology:
-
A small, powdered sample of the pigment is prepared.
-
The sample is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference databases (e.g., ICDD) to identify the crystalline compounds present.[27]
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)
-
Purpose: To visualize the morphology and determine the elemental composition of the pigment particles and their surfaces.
-
Methodology:
-
The pigment sample is mounted on a stub, often coated with a conductive material (e.g., carbon or gold) to prevent charging.
-
A focused beam of electrons is scanned across the sample surface in a vacuum.
-
Secondary electrons and backscattered electrons are detected to form an image of the surface topography and compositional contrast, respectively.
-
The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.
-
An EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance.[28]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present on the pigment surface and in the binding medium, which is particularly useful for studying the formation of lead soaps.[18]
-
Methodology:
-
A small amount of the sample is prepared, often as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is irradiated with a broad range of infrared light.
-
The instrument measures the absorption of infrared radiation at different wavenumbers.
-
The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups (e.g., carboxylates in lead soaps, carbonates in lead white).
-
Raman Spectroscopy
-
Purpose: To provide molecular and structural information about the pigment and its alteration products in a non-destructive manner.[12]
-
Methodology:
-
A laser beam of a specific wavelength is focused on the sample.
-
The scattered light is collected and analyzed.
-
A small fraction of the scattered light is inelastically scattered (Raman scattering), with shifts in frequency corresponding to the vibrational modes of the molecules in the sample.
-
The Raman spectrum (intensity vs. Raman shift in cm⁻¹) provides a fingerprint for the identification of specific compounds.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Purpose: To measure the specific surface area of the pigment powder.
-
Methodology:
-
The pigment sample is degassed to remove adsorbed contaminants.
-
The sample is cooled to cryogenic temperatures (typically using liquid nitrogen).
-
An inert gas (usually nitrogen) is introduced to the sample at a series of controlled pressures.
-
The amount of gas adsorbed onto the pigment surface at each pressure is measured.
-
The BET theory is applied to the adsorption isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the specific surface area is determined.[24][29][30]
-
Zeta Potential Measurement
-
Purpose: To determine the surface charge of pigment particles dispersed in a liquid, which is an indicator of colloidal stability.
-
Methodology:
-
The pigment is dispersed in a suitable solvent (often water) at a specific pH.
-
The dispersion is placed in a measurement cell with electrodes.
-
An electric field is applied across the dispersion, causing the charged particles to move (electrophoresis).
-
The velocity of the particles is measured, typically using laser Doppler velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential.[31][32][33]
-
Contact Angle Measurement
-
Purpose: To assess the wettability of a pigment surface by a liquid.
-
Methodology:
-
A flat surface is prepared from the pigment or a coating containing the pigment.
-
A droplet of a test liquid (e.g., water, oil) is placed on the surface.
-
The angle formed between the solid surface and the liquid at the three-phase boundary is measured. A low contact angle indicates good wettability (hydrophilic), while a high contact angle indicates poor wettability (hydrophobic).
-
Conclusion
The surface chemistry of lead-based inorganic pigments is a complex and multifaceted field with significant implications for art conservation, environmental science, and toxicology. While historical synthesis methods have given rise to pigments with unique and often desirable properties, their inherent reactivity leads to various degradation pathways that can alter their appearance and release toxic lead into the environment. A thorough understanding of their surface properties and degradation mechanisms, facilitated by a suite of advanced analytical techniques, is essential for addressing the challenges posed by these materials. Further research is needed to obtain a more complete quantitative dataset of the surface properties of these important historical pigments to better predict their long-term behavior and develop more effective preservation and remediation strategies.
References
- 1. Lead pigments | PPTX [slideshare.net]
- 2. alpolic-americas.com [alpolic-americas.com]
- 3. saicmknowledge.org [saicmknowledge.org]
- 4. aic-publishing.org [aic-publishing.org]
- 5. researchgate.net [researchgate.net]
- 6. The leaching of lead from lead-based paint in landfill environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead, inorganic (PIM 301) [inchem.org]
- 8. Pigments through the Ages - Technical Information - Lead-tin yellow [webexhibits.org]
- 9. Lead-tin yellow - Wikipedia [en.wikipedia.org]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Lead(II) chromate - Wikipedia [en.wikipedia.org]
- 12. Lead-tin yellow - ColourLex [colourlex.com]
- 13. courses.washington.edu [courses.washington.edu]
- 14. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
- 16. metmuseum.org [metmuseum.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Insight into the effects of moisture and layer build-up on the formation of lead soaps using micro-ATR-FTIR spectroscopic imaging of complex painted stratigraphies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Soap Formation in National Gallery Oil Painting | Molecular Vista [molecularvista.com]
- 20. The crystallization of metal soaps and fatty acids in oil paint model systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. cool.culturalheritage.org [cool.culturalheritage.org]
- 22. nationalgallery.org.uk [nationalgallery.org.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ejournal.upi.edu [ejournal.upi.edu]
- 25. usitc.gov [usitc.gov]
- 26. US4017328A - Lead chromate pigment with improved thermal stability - Google Patents [patents.google.com]
- 27. azom.com [azom.com]
- 28. researchgate.net [researchgate.net]
- 29. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 30. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Characterization of C.I. Pigment Red 104
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Red 104, also known as Molybdate Red or Chrome Vermilion, is an inorganic pigment prized for its brilliant orange-red to red hue, excellent opacity, and good lightfastness.[1][2] Chemically, it is a complex solid solution of lead chromate, lead molybdate, and lead sulfate.[1][3] The precise color and properties of the pigment are dependent on the relative proportions of these components and its crystal structure.[4] Due to the presence of lead and hexavalent chromium, there are significant environmental and health concerns associated with its use, necessitating accurate and robust analytical methods for its characterization.[4]
These application notes provide detailed protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound. The described methods are vital for quality control, stability studies, and regulatory compliance in the pharmaceutical and other industries where this pigment might be encountered.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for understanding the pigment's behavior in various formulations.
| Property | Value | References |
| CI Name | Pigment Red 104 | [2] |
| CI Number | 77605 | [5] |
| CAS Number | 12656-85-8 | [2][5] |
| Chemical Formula | Solid solution of PbCrO₄, PbMoO₄, and PbSO₄ | [1][3] |
| Appearance | Bright red or orange-red powder | [2][5] |
| Density (g/cm³) | 4.8 - 6.0 | [1][2] |
| Oil Absorption ( g/100g ) | 15 - 25 | [1][2] |
| pH (10% slurry) | 5.0 - 7.5 | [2][5] |
| Heat Resistance (°C) | ~200 | [2][6][7] |
| Lightfastness (1-8 scale) | 7-8 (Excellent) | [2] |
| Water Solubility | <0.01 mg/L at 20 °C | [5] |
Analytical Techniques and Protocols
A multi-technique approach is necessary for the full characterization of this compound. The following sections detail the experimental protocols for key analytical methods.
Figure 1: Overall analytical workflow for the characterization of this compound.
X-ray Diffraction (XRD)
Principle: X-ray diffraction is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. The diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for identification. For this compound, XRD is crucial for confirming the solid solution nature and identifying the specific crystalline form (e.g., tetragonal), which influences its color and stability.
Experimental Protocol:
Figure 2: Experimental workflow for XRD analysis of this compound.
Data Presentation:
| Parameter | Typical Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| Major Diffraction Peaks (2θ) | ~28.6°, 30.8°, 31.6°, 47.5° |
Note: Exact peak positions may vary slightly depending on the precise composition of the solid solution.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the chemical bonds within a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to identify the characteristic vibrational modes of the chromate (CrO₄²⁻), molybdate (MoO₄²⁻), and sulfate (SO₄²⁻) anionic groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for powders.
Experimental Protocol:
References
- 1. researchgate.net [researchgate.net]
- 2. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 3. brjac.com.br [brjac.com.br]
- 4. Determination of Pigments in paintings by ATR-FT-IR spectroscopy – Excellence in Analytical Chemistry [each.ut.ee]
- 5. ATR-FT-IR spectroscopy in the region of 550-230 cm(-1) for identification of inorganic pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inorganic Anion Detection : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the X-ray Diffraction Analysis of Pigment Red 104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 104, also known as Molybdate Orange or Chrome Vermilion, is an inorganic pigment prized for its vibrant orange-red hue. Chemically, it is a complex solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄)[1]. The final color and performance properties, such as lightfastness and weather resistance, are intrinsically linked to its chemical composition, particle size, and crystal structure[1]. The pigment typically crystallizes in a tetragonal system, a distortion of the monoclinic structure of pure lead chromate, induced by the incorporation of lead molybdate[1].
X-ray diffraction (XRD) is a powerful and non-destructive analytical technique essential for the characterization of crystalline materials like Pigment Red 104. It provides detailed information about the pigment's phase composition, crystal structure, and crystallite size. This application note provides a comprehensive guide to the XRD analysis of Pigment Red 104, including detailed experimental protocols, data presentation, and methods for quantitative analysis.
Data Presentation: Crystalline Phase Analysis
The XRD pattern of Pigment Red 104 is a unique fingerprint derived from its solid solution nature. While the exact peak positions and intensities can vary depending on the precise ratio of its components, a representative pattern can be indexed to a tetragonal crystal system. The primary crystalline phases contributing to the pattern are solid solutions related to the mineral structures of crocoite (PbCrO₄, monoclinic), wulfenite (PbMoO₄, tetragonal)[2][3], and anglesite (PbSO₄, orthorhombic)[4].
Below is a table of representative d-spacings and relative intensities for a typical Pigment Red 104 sample.
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 26.8 | 3.32 | 100 |
| 28.7 | 3.11 | 85 |
| 31.5 | 2.84 | 70 |
| 33.2 | 2.70 | 45 |
| 45.2 | 2.00 | 30 |
| 47.8 | 1.90 | 50 |
| 50.1 | 1.82 | 25 |
| 54.7 | 1.68 | 35 |
Experimental Protocols
A successful XRD analysis of Pigment Red 104 relies on careful sample preparation and appropriate instrument settings.
Sample Preparation: Powder Method
Proper sample preparation is crucial to obtain high-quality diffraction data and minimize effects like preferred orientation.
Objective: To produce a fine, homogenous powder with random crystallite orientation.
Materials:
-
Pigment Red 104 sample
-
Agate mortar and pestle
-
Sieve with a fine mesh (e.g., <45 µm)
-
XRD sample holder (zero-background sample holders are recommended for quantitative analysis)
-
Spatula
-
Glass slide
Protocol:
-
Place a small amount of the Pigment Red 104 sample into an agate mortar.
-
Gently grind the pigment using the pestle until a fine, uniform powder is achieved. Avoid excessive force, which can introduce strain and amorphization in the crystal lattice.
-
To ensure a narrow particle size distribution, pass the ground powder through a fine-mesh sieve.
-
Carefully load the powdered sample into the XRD sample holder.
-
Use a spatula to gently pack the powder into the holder's cavity.
-
Use the edge of a glass slide to press the powder down and create a smooth, flat surface that is flush with the surface of the sample holder. This is critical for accurate peak position and intensity measurements.
Instrument and Data Collection Parameters
The following are typical instrument settings for the analysis of inorganic pigments. These may need to be optimized for the specific diffractometer being used.
| Parameter | Typical Setting |
| X-ray Source | Copper (Cu) Kα (λ = 1.5406 Å) |
| Tube Voltage and Current | 40 kV and 40 mA |
| Goniometer Geometry | Bragg-Brentano |
| Scan Type | Continuous |
| 2θ Scan Range | 10° - 80° |
| Step Size | 0.02° |
| Time per Step/Scan Speed | 1-2 seconds per step |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
| Monochromator | Graphite monochromator or equivalent to remove Kβ radiation |
| Detector | Scintillation counter or solid-state detector |
Quantitative Phase Analysis
Quantitative phase analysis (QPA) of Pigment Red 104 can be performed to determine the relative amounts of the constituent crystalline phases. The Rietveld refinement method is a powerful technique for this purpose.
Rietveld Refinement Protocol
The Rietveld method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a model that includes the crystal structures of the phases present, as well as instrumental and sample parameters.
Prerequisites:
-
High-quality experimental XRD data for Pigment Red 104.
-
Crystallographic Information Files (CIFs) for the constituent phases (or their isostructural analogues):
-
Rietveld refinement software (e.g., GSAS-II, FullProf, TOPAS).
Refinement Strategy:
-
Data Import: Load the experimental XRD data into the refinement software.
-
Phase Identification: Identify the phases present in the sample by comparing the experimental pattern to the CIFs of the expected components.
-
Initial Refinement: Start the refinement by fitting the background and the scale factor for the primary phase.
-
Lattice Parameter Refinement: Refine the unit cell parameters for each phase. Significant shifts in lattice parameters from the starting models can indicate the formation of a solid solution.
-
Profile Parameter Refinement: Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to accurately model the peak shapes.
-
Atomic Parameter Refinement: In the final stages, if the data quality is high, refine the atomic coordinates and isotropic displacement parameters.
-
Quantitative Analysis: The scale factors obtained from the final refinement are used to calculate the weight fractions of each phase present in the mixture.
Visualizations
References
- 1. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crocoite - Wikipedia [en.wikipedia.org]
- 3. Wulfenite - Wikipedia [en.wikipedia.org]
- 4. mp-623984: PbSO4 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 5. Crocoite Mineral Data [webmineral.com]
- 6. mindat.org [mindat.org]
Application Notes and Protocols for the Identification of C.I. 77605 via Raman Spectroscopy
Introduction
C.I. 77605, also known as Pigment Red 104, is a vibrant orange-red pigment widely utilized in various industrial applications, including paints, plastics, and printing inks.[1][2][3] Chemically, it is a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[4] The precise identification of C.I. 77605 is critical for quality control, counterfeit detection, and in the analysis of historical artifacts. Raman spectroscopy offers a rapid, non-destructive, and highly specific method for the identification of this inorganic pigment.[5][6] This document provides detailed application notes and protocols for the identification of C.I. 77605 using Raman spectroscopy.
Principle of the Method
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source.[7][8] When the laser light interacts with a sample, it can excite the molecules to a virtual energy state. As the molecules relax, they emit photons. While most of these photons have the same energy as the incident light (Rayleigh scattering), a small fraction are scattered with a different energy (Raman scattering).[8] This energy difference, known as the Raman shift, corresponds to the vibrational frequencies of the bonds within the molecule. The resulting Raman spectrum provides a unique chemical fingerprint of the material, allowing for its unambiguous identification.[7][8]
For C.I. 77605, the Raman spectrum will exhibit characteristic peaks corresponding to the vibrational modes of the chromate (CrO₄²⁻), molybdate (MoO₄²⁻), and sulfate (SO₄²⁻) anions. By comparing the obtained spectrum with reference spectra of the individual components, a definitive identification can be made.
Experimental Protocols
This section details the necessary steps for the successful identification of C.I. 77605 using Raman spectroscopy.
Sample Preparation
A key advantage of Raman spectroscopy is the minimal sample preparation required.[7]
-
Solid Samples (Powders, Paint Chips):
-
Place a small amount of the powdered pigment directly onto a clean microscope slide or into a well plate.
-
For larger samples like paint chips, place the chip directly on the microscope stage. Ensure the surface to be analyzed is flat and in focus.
-
No further preparation is typically necessary.
-
-
Dispersions (Inks, Liquid Paints):
-
If the concentration of the pigment is high, the liquid sample can be analyzed directly in a transparent container like a glass vial.
-
Alternatively, a drop of the liquid can be placed on a Raman-inactive substrate (e.g., aluminum foil) and allowed to dry before analysis.
-
Instrumentation and Data Acquisition
A benchtop or portable Raman spectrometer equipped with a microscope is suitable for this analysis.
-
Instrumentation:
-
Raman Spectrometer: A system with a spectral range covering at least 100 - 1200 cm⁻¹ is required.
-
Laser Excitation Source: A 785 nm laser is recommended to minimize fluorescence, which can be an issue with colored pigments.[2] Other common laser wavelengths such as 532 nm or 633 nm can also be used, but may require optimization of acquisition parameters to manage fluorescence.
-
Objective Lens: A 20x or 50x objective lens is typically used to focus the laser onto the sample.
-
Detector: A charge-coupled device (CCD) detector is standard.
-
-
Data Acquisition Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid any potential thermal degradation of the sample. A starting point of 10-20 mW at the sample is recommended.
-
Acquisition Time: An integration time of 1-10 seconds per scan is generally sufficient.
-
Number of Scans: Co-adding multiple scans (e.g., 5-10) will improve the signal-to-noise ratio.
-
Spectral Resolution: A resolution of 4 cm⁻¹ or better is desirable.
-
Data Processing and Analysis
-
Background Correction: The raw Raman spectrum may contain a broad background signal due to fluorescence. This should be removed using a baseline correction algorithm (e.g., polynomial fitting) available in the spectrometer's software.
-
Peak Identification: Identify the positions of the characteristic Raman peaks in the corrected spectrum.
-
Spectral Comparison: Compare the identified peak positions with the reference data provided in Table 1 to confirm the presence of lead chromate, lead molybdate, and lead sulfate. The presence of strong bands characteristic of all three components confirms the identity of the pigment as C.I. 77605.
Data Presentation
The Raman spectrum of C.I. 77605 is a composite of the spectra of its constituent components. The expected characteristic Raman peaks for lead chromate, lead molybdate, and lead sulfate are summarized in Table 1.
| Component | Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment |
| Lead Chromate (PbCrO₄) | ~336, ~355, ~372, ~401 | Bending modes of CrO₄²⁻ |
| ~839 | ν₁ (symmetric stretching) of CrO₄²⁻ | |
| Lead Molybdate (PbMoO₄) | ~325 | Bending mode of MoO₄²⁻ |
| ~875 - 900 | ν₁ (symmetric stretching) of MoO₄²⁻ | |
| ~884, ~928 | ν₃ (antisymmetric stretching) of MoO₄²⁻ | |
| Lead Sulfate (PbSO₄) | ~438, ~450 | Bending modes of SO₄²⁻ |
| ~975 | ν₁ (symmetric stretching) of SO₄²⁻ | |
| ~608, ~680 | Bending modes of SO₄²⁻ | |
| ~1056, ~1134 | ν₃ (antisymmetric stretching) of SO₄²⁻ |
Note: The exact peak positions may vary slightly depending on the specific formulation of the pigment and the instrument used. The most intense and characteristic peaks for each component are highlighted in bold.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the identification of C.I. 77605 using Raman spectroscopy.
Caption: Experimental workflow for the identification of C.I. 77605.
Conclusion
Raman spectroscopy provides a reliable and efficient method for the identification of the inorganic pigment C.I. 77605. By following the protocols outlined in this document and comparing the acquired spectra with the provided reference data, researchers, scientists, and drug development professionals can confidently identify this pigment in a variety of sample matrices. The non-destructive nature of the technique makes it particularly valuable for the analysis of sensitive or valuable samples.
References
- 1. researchgate.net [researchgate.net]
- 2. jasco-global.com [jasco-global.com]
- 3. CI NO 77605 | 12656-85-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 7. static.horiba.com [static.horiba.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C.I. Pigment Red 104 Dispersion in Polymer Matrices
For Researchers, Scientists, and Materials Development Professionals
IMPORTANT SAFETY AND REGULATORY NOTICE
WARNING: EXTREME TOXICITY AND HAZARD
C.I. Pigment Red 104 (Molybdate Orange) is a lead chromate molybdate sulfate pigment. It contains high levels of Lead (Pb) and Hexavalent Chromium (Cr VI) . This substance is classified as a human carcinogen, a suspected mutagen, and a teratogen [1]. It is toxic by inhalation and ingestion[1]. Due to its significant health and environmental risks, its use is heavily restricted or banned in many regions and applications.
-
Handling: Strict adherence to safety protocols is mandatory. This includes the use of comprehensive Personal Protective Equipment (PPE), including respiratory protection (particulate filter respirator), protective gloves, and safety goggles. All handling of the dry powder must occur in a well-ventilated area, preferably within a fume hood or an enclosed system, to prevent dust formation and inhalation[2].
-
Disposal: Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, national, and international regulations[1][2]. Do not release this chemical into the environment[2].
-
Audience Advisory: The information herein is intended solely for industrial research and development in materials science, such as in coatings and plastics, where the pigment is encapsulated within a solid matrix[3]. Due to its high toxicity, this compound is NOT SUITABLE for any application with a risk of human contact, and its use in any context related to drug development, pharmaceuticals, medical devices, food packaging, or consumer goods is strictly prohibited.
Introduction
This compound, also known as Molybdate Orange or Chrome Vermilion, is an inorganic pigment historically valued for its bright reddish-orange hue, high hiding power, and good lightfastness[1][4][5]. It is a crystalline solid solution of lead chromate, lead molybdate, and lead sulfate[1][2]. These application notes provide a technical overview of its properties and protocols for its dispersion and evaluation in polymer matrices for research purposes.
Pigment Properties
The properties of this compound can vary between grades, but typical values are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source(s) |
| C.I. Name | Pigment Red 104 (PR 104) | [1][4] |
| C.I. Number | 77605 | [1] |
| CAS Number | 12656-85-8 | [1][6] |
| Chemical Formula | Solid solution of PbCrO₄, PbMoO₄, PbSO₄ | [1][2] |
| Appearance | Bright reddish-orange powder | [6] |
| Density | 5.4 - 6.0 g/cm³ | [6] |
| Oil Absorption | 15 - 25 g/100g | [6] |
| pH Value (10% slurry) | 5.0 - 7.5 | [6] |
| Particle Size | 0.1 - 1.0 µm | [2] |
Table 2: Performance and Fastness Properties of this compound
| Property | Rating (1-5 or 1-8 Scale) | Description | Source(s) |
| Lightfastness (1-8) | 7 - 8 | Excellent | [6] |
| Heat Resistance | Up to 200-240°C (Standard grades) Up to 300-320°C (Silica-coated grades) | Moderate to Good | [6][7][8] |
| Water Resistance (1-5) | 5 | Excellent | [6] |
| Oil Resistance (1-5) | 5 | Excellent | [6] |
| Acid Resistance (1-5) | 2 - 3 | Poor to Moderate | [6] |
| Alkali Resistance (1-5) | 3 | Moderate | [6] |
| Migration Resistance (1-5) | 4 | Good | [2] |
Dispersion in Polymer Matrices
Achieving a high-quality dispersion is critical for unlocking the pigment's full color strength and ensuring the homogeneity of the final polymer product. The process involves breaking down pigment agglomerates into primary particles and distributing them uniformly throughout the polymer matrix.
Polymer Compatibility
This compound has been historically used in a variety of thermoplastic polymers, including:
Factors Influencing Dispersion
Experimental Protocols
Protocol: Preparation of a Pigment Masterbatch via Twin-Screw Extrusion
A masterbatch (a concentrated mixture of pigment encapsulated within a carrier polymer) is the preferred method for introducing pigments into plastics. Co-rotating twin-screw extruders are highly effective for this due to their excellent mixing and dispersive capabilities[5][7].
Objective: To create a 30% (w/w) this compound masterbatch in Low-Density Polyethylene (LDPE).
Materials & Equipment:
-
This compound (ensure it is a heat-stabilized grade)
-
LDPE carrier resin (pellet form, compatible melt flow index with the final polymer)
-
Co-rotating twin-screw extruder with gravimetric feeders
-
Strand die, water bath, and pelletizer
Procedure:
-
Pre-Drying: Dry both the LDPE resin and the pigment powder in an oven as per supplier recommendations to remove moisture, which can cause defects.
-
Feeder Calibration: Calibrate the gravimetric feeders for both the LDPE resin and the pigment powder to ensure accurate dosing.
-
Extruder Setup:
-
Set a temperature profile appropriate for LDPE. A typical starting profile might be:
-
Zone 1 (Feed): 150°C
-
Zones 2-4 (Melting): 170-190°C
-
Zones 5-7 (Mixing): 190-200°C
-
Zone 8 (Die): 195°C
-
-
Configure the screw with a combination of conveying, kneading, and mixing elements to ensure high shear and effective dispersion.
-
-
Split-Feed Process:
-
Feed the LDPE carrier resin into the main feed throat (Zone 1) of the extruder[5].
-
Allow the polymer to melt and form a consistent melt pool.
-
Introduce the this compound powder downstream using a side-feeder into the molten polymer[5]. This "split-feed" method improves mixing and reduces wear on the extruder. For lower concentrations (e.g., <15%), premixing may be an option[7].
-
-
Compounding:
-
Set the screw speed to a moderate-to-high RPM range (e.g., 200-400 RPM) to impart sufficient shear for dispersion.
-
Adjust the feed rates to achieve the target 30% pigment loading while maintaining a stable process (monitor motor torque and melt pressure).
-
-
Pelletizing:
-
Extrude the molten, colored polymer through the strand die.
-
Cool the strands in the water bath.
-
Feed the cooled, solidified strands into the pelletizer to produce masterbatch pellets.
-
-
Cleaning: Thoroughly purge the extruder with a suitable purging compound or natural polymer to prevent contamination of subsequent runs.
Protocol: Evaluation of Dispersion Quality using Filter Pressure Value (FPV) Test
The FPV test is a standardized method (EN 13900-5) to quantify the dispersion quality of a pigment in a polymer[4][11]. It measures the pressure increase caused by pigment agglomerates clogging a screen pack in a melt flow. A lower FPV indicates better dispersion[11].
Objective: To determine the FPV of a masterbatch of this compound in a test polymer (e.g., HDPE).
Materials & Equipment:
-
FPV test apparatus (single-screw extruder, melt pump, screen changer with pressure transducer)[12]
-
Test polymer (e.g., natural HDPE)
-
Masterbatch produced in Protocol 5.1
-
Standardized screen pack (e.g., 25 µm)
Procedure:
-
Sample Preparation: Prepare a test mixture. Per EN 13900-5, a recommended mixture for color pigments is a total of 200g containing 5g of the pigment[4]. This is achieved by dry blending the appropriate amount of masterbatch with the natural test polymer.
-
System Stabilization:
-
Set the extruder and die temperature according to the test polymer's processing window (e.g., 220-240°C for HDPE).
-
Start the extruder with only the natural test polymer.
-
Allow the system to stabilize until the melt temperature and pressure before the screen pack are constant. Record this initial pressure (Ps)[4][12].
-
-
Test Execution:
-
Once stable, add the prepared test mixture to the extruder's hopper.
-
The melt pump ensures a constant volume of molten polymer flows through the screen pack[12].
-
Continuously record the pressure in front of the screen pack. As agglomerates clog the screen, the pressure will rise.
-
-
Test Completion:
-
After the test mixture has been processed, purge the extruder with the natural polymer until the pressure stabilizes again[4].
-
Record the maximum pressure reached during the test (Pmax).
-
-
Calculation:
-
The Filter Pressure Value (FPV) is calculated based on the pressure difference (Pmax - Ps) and normalized by the amount of pigment tested. The specific formula is provided in the EN 13900-5 standard.
-
FPV = (Pmax - Ps) / m_pigment
-
Where Pmax is the maximum pressure, Ps is the initial stable pressure, and m_pigment is the mass of the pure pigment in the test mixture.
-
Expected Impact on Polymer Properties
The addition of inorganic pigments can influence the final properties of the polymer. While specific data for this compound is scarce in modern literature, general effects observed with inorganic pigments in polyolefins can be anticipated.
Table 3: Potential Effects of Pigment Addition on HDPE Properties
| Property | Expected Effect | Rationale / Notes |
| Tensile Strength | Slight Decrease or Increase | Can be affected by particle/matrix adhesion and stress concentration points. The effect is often minor at low loading levels (<2%). |
| Young's Modulus | Slight Increase | Pigment particles act as a rigid filler, potentially increasing the stiffness of the composite. |
| Impact Strength | Likely Decrease | Pigment agglomerates can act as stress concentrators and crack initiation sites, reducing toughness. |
| Shrinkage & Warpage | Potential Increase | Pigments can act as nucleating agents, altering the crystallization behavior of semi-crystalline polymers like PE and PP, which can affect dimensional stability[1][2]. |
| Heat Deflection Temp. | Slight Increase | Increased stiffness from the filler effect can slightly improve thermal performance. |
Note: These are generalized effects. The actual impact is highly dependent on the pigment loading level, the quality of dispersion, the specific grade of polymer, and any surface treatments on the pigment. Empirical testing is required for any specific formulation.
References
- 1. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 2. [PDF] The influence of pigments on the mechanical properties of High Density Polythylene (HDPE). | Semantic Scholar [semanticscholar.org]
- 3. toxicslink.org [toxicslink.org]
- 4. res.cloudinary.com [res.cloudinary.com]
- 5. Masterbatch - Plastics - Leistritz Extrusion Technology [extruders.leistritz.com]
- 6. Comprehensive Guide to Color Masterbatch Extruder - COWELL EXTRUSION [cowellextrusion.com]
- 7. Tools to Improve Quality of Color Pigment Dispersions – Coperion [coperion.com]
- 8. US4017328A - Lead chromate pigment with improved thermal stability - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 33005357cc拉斯维加斯(中国)有限公司 [jzxyjzjg.com]
- 11. Reliably testing process parameters and pigment dispersion - ROWA GROUP [rowa-group.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Pigment Red 104 in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pigment Red 104, a molybdate red pigment, and its application in industrial coatings. This document includes key performance data, detailed experimental protocols for evaluation, and visual workflows to guide researchers and formulation scientists.
Introduction to Pigment Red 104
Pigment Red 104, also known as Molybdate Red or Chrome Vermilion, is an inorganic pigment with the Colour Index No. 77605. It is a complex salt containing lead chromate, lead molybdate, and lead sulfate. This pigment is recognized for its brilliant red to orange shades, excellent opacity, high tinting strength, and good durability. These properties have historically made it a popular choice for various industrial coating applications where high visibility and robust performance are required.
Key applications include:
-
Industrial Finishes: Used in coatings for machinery, agricultural equipment, and other industrial implements.[1][2]
-
Automotive Coatings: Found in automotive finishes due to its vibrant color.[2]
-
Traffic and Safety Markings: Its high visibility makes it suitable for traffic paints and safety markings on vehicles like buses and emergency vehicles.[2]
-
Plastics and Inks: Also utilized in the coloration of various plastics and in printing inks.[2][3]
Due to environmental and health concerns related to its lead and hexavalent chromium content, the use of Pigment Red 104 is now restricted in many regions and applications. It is often replaced by less toxic organic pigments.[1]
Performance Data
The performance of Pigment Red 104 in an industrial coating is dependent on its specific grade, formulation, and the coating system in which it is used. The following tables summarize typical quantitative data for this pigment.
Table 1: Physical and Chemical Properties
| Property | Value | Test Method |
| Chemical Type | Lead Chromate Molybdate Sulfate | - |
| Density (g/cm³) | 4.8 - 6.3 | ASTM D153 |
| Oil Absorption ( g/100g ) | 15 - 30 | ASTM D281 |
| pH Value | 5.0 - 8.0 | ASTM D1208 |
| Moisture Content (%) | ≤ 2.0 | ASTM D280 |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Fastness and Resistance Properties
| Property | Rating | Test Method |
| Lightfastness | ||
| Full Shade | 7-8 (Excellent) | ASTM D4303 / ISO 105-B02 |
| Reduced Tint | 3-4 (Moderate) | ASTM D4303 / ISO 105-B02 |
| Weather Resistance | ||
| Full Shade | 3-4 (Moderate) | ASTM G154 |
| Heat Resistance (°C) | 180 - 210 | - |
| Chemical Resistance (Scale 1-5) | ||
| Acid Resistance | 2-3 (Poor to Moderate) | Internal Methods |
| Alkali Resistance | 2-3 (Poor to Moderate) | Internal Methods |
| Water Resistance | 4-5 (Good to Excellent) | Internal Methods |
| Solvent Resistance (e.g., Ester, Benzene) | 5 (Excellent) | Internal Methods |
| Migration Resistance (Scale 1-5) | 3-4 (Moderate to Good) | - |
Ratings are generally on a scale of 1-5 (poor to excellent) or 1-8 for lightfastness (poor to excellent).[4][5][6][7] Actual performance can vary based on the specific pigment grade and coating formulation.
Experimental Protocols
Detailed methodologies for evaluating the key properties of Pigment Red 104 in industrial coatings are provided below. These protocols are based on internationally recognized standards.
Pigment Dispersion
Proper dispersion of Pigment Red 104 is crucial for achieving optimal color strength, gloss, and stability in the final coating.
Objective: To achieve a Hegman gauge reading of 6-7, indicating a fine and uniform dispersion.
Equipment:
-
High-speed disperser (e.g., Cowles dissolver)
-
Grinding media (e.g., glass beads, zirconia)
-
Hegman gauge
Procedure:
-
Wet the pigment with a portion of the resin/solvent system.
-
Gradually add the wetted pigment to the remaining vehicle under agitation.
-
Increase the speed of the disperser to achieve a vortex.
-
Add grinding media and continue dispersion at high speed.
-
Periodically take a sample and draw it down on a Hegman gauge to check the degree of dispersion.
-
Continue milling until the desired Hegman value is achieved.
Determination of Oil Absorption
Standard: Based on ASTM D281.[8][9][10][11]
Objective: To determine the amount of linseed oil required to form a stiff, putty-like paste with the pigment. This value is indicative of the pigment's vehicle demand.
Equipment:
-
Analytical balance
-
Glass slab or plate
-
Spatula
-
Burette filled with raw linseed oil
Procedure:
-
Weigh a specific amount of the pigment (e.g., 20 g) and place it on the glass slab.
-
Add linseed oil drop by drop from the burette onto the pigment.
-
Thoroughly rub the oil into the pigment with the spatula.
-
Continue adding oil and rubbing until a stiff, coherent paste is formed that does not crack or crumble and just begins to show a glossy surface.
-
Record the volume of oil used.
-
Calculate the oil absorption as grams of oil per 100 grams of pigment.
Lightfastness and Weathering Resistance
Standards: Based on ASTM G154 and ASTM D4303.[12][13][14][15][16][17][18][19]
Objective: To evaluate the resistance of the pigmented coating to degradation by UV light, moisture, and temperature.
Equipment:
-
Fluorescent UV accelerated weathering apparatus (e.g., QUV)
-
Spectrophotometer or colorimeter
-
Glossmeter
-
Grey Scale for Color Change (ISO 105-A02)[3][20][21][22][23]
Procedure:
-
Prepare coated panels according to a standardized method (e.g., ASTM D823).
-
Measure the initial color (CIELAB values) and gloss of the panels using a spectrophotometer and glossmeter.[4][5][7][24][25]
-
Expose the panels in the accelerated weathering apparatus according to a specified cycle of UV exposure, condensation, and temperature (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C).
-
At predetermined intervals, remove the panels and measure the color and gloss.
-
Calculate the color difference (ΔE) using the CIE 1976 Lab formula (ASTM D2244).[26][27][28][29][30]
-
Visually assess the change in color using the Grey Scale.[3][20][21][22][23]
-
Report the changes in color, gloss, and any other visible defects (e.g., chalking, cracking).
Chemical and Corrosion Resistance (Salt Spray Test)
Standard: Based on ASTM B117.[2][31][32][33][34]
Objective: To assess the performance of the pigmented coating in a corrosive environment.
Equipment:
-
Salt spray (fog) apparatus
-
Scribed and unscribed coated panels
Procedure:
-
Prepare coated panels, with some being scribed to the metal substrate.
-
Place the panels in the salt spray cabinet at a specified angle.
-
Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.
-
At specified time intervals, remove the panels, gently wash them with clean water, and dry them.
-
Evaluate the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
Visualizations
The following diagrams illustrate the experimental workflows for evaluating Pigment Red 104 in industrial coatings.
Caption: General workflow for the evaluation of Pigment Red 104 in coatings.
Caption: Workflow for accelerated weathering testing of pigmented coatings.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. shop.jamesheal.com [shop.jamesheal.com]
- 4. store.astm.org [store.astm.org]
- 5. micomlab.com [micomlab.com]
- 6. wewontech.com [wewontech.com]
- 7. kelid1.ir [kelid1.ir]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. micomlab.com [micomlab.com]
- 13. micomlab.com [micomlab.com]
- 14. ASTM G154 – 00: Standard Practice for Operating Fluorescent Light Apparatus for UV Exposure of Nonmetallic Materials : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. intertekinform.com [intertekinform.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. caimi.net [caimi.net]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. Grey scale Testing - BS EN 20105-A02 & ISO 105-A02 [impact-solutions.co.uk]
- 23. store.jamesheal.com [store.jamesheal.com]
- 24. industrialphysics.com [industrialphysics.com]
- 25. matestlabs.com [matestlabs.com]
- 26. file.yizimg.com [file.yizimg.com]
- 27. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 28. webstore.ansi.org [webstore.ansi.org]
- 29. micomlab.com [micomlab.com]
- 30. "ASTM D2244:2025 Color Tolerance Calculation Guide" [bsbedge.com]
- 31. ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus [intertek.com]
- 32. The Limitations of ASTM B117 Salt Spray (Fog) Testing | Water & Wastewater [industrial.sherwin-williams.com]
- 33. micomlab.com [micomlab.com]
- 34. ASTM B117-19: Standard Practice for Operating Salt Spray (Fog) Apparatus - The ANSI Blog [blog.ansi.org]
Application Notes: Formulation of Printing Inks with Molybdate Orange (Pigment Red 104)
IMPORTANT SAFETY NOTICE: Molybdate Orange (C.I. Pigment Red 104) is a synthetic inorganic pigment composed of a solid solution of lead chromate, lead molybdate, and lead sulfate.[1][2][3] It contains high concentrations of lead and hexavalent chromium, substances that are extremely toxic, carcinogenic, and pose a severe environmental hazard.[1][4] Its use is highly restricted or banned in many countries and applications, particularly those involving consumer contact.[2] These application notes are intended for researchers and scientists in highly controlled industrial settings for historical reference or specific, regulated applications where alternatives are not feasible. This material is NOT suitable for use in pharmaceuticals, drug development, food packaging, toys, or any application with a risk of human or environmental exposure. All handling, storage, and disposal must be performed in strict accordance with local regulations and safety protocols.[4][5][6][7]
Introduction
Molybdate Orange, also known as Scarlet Chrome, is valued in certain industrial applications for its brilliant reddish-orange hue, high opacity, excellent tinting strength, and good lightfastness.[8][9][10] Historically, it was a staple pigment for producing vibrant orange and red shades in printing inks, coatings, and plastics.[2][11] These notes provide a technical overview of its properties, a sample formulation protocol for a solvent-based printing ink, and quality control procedures.
Pigment Properties and Characteristics
Molybdate Orange pigments offer a combination of properties that made them historically desirable for printing applications. Stabilized grades exhibit good dispersibility and weather resistance.[8] However, they are susceptible to reaction with acids and alkalis and can darken when exposed to air.[5][12]
Data Presentation: Physical and Chemical Properties of Molybdate Orange
| Property | Value / Range | Source(s) |
| C.I. Name | Pigment Red 104 | [1][2] |
| C.I. Number | 77605 | [1][2] |
| CAS Number | 12656-85-8 | [1][13] |
| Chemical Class | Lead Chromate Molybdate Sulfate | [1][3][4] |
| Density | 5.4 - 6.3 g/cm³ | [8][10] |
| pH | 6.0 - 8.0 | [8][14] |
| Oil Absorption | 18 - 27 g oil / 100 g pigment | [8][10] |
| Heat Stability | 180 - 240 °C | [5][10] |
| Lightfastness (1-8 Scale) | 7 (Good to Very Good) | [8] |
| Weather Resistance (1-5 Scale) | 3 (Moderate) | [10] |
| Acid Resistance (1-5 Scale) | 3 (Moderate) | [10] |
| Alkali Resistance (1-5 Scale) | 3 (Moderate) | [10] |
Principles of Ink Formulation
A printing ink is a complex colloidal suspension composed of several key ingredients designed for a specific printing process (e.g., gravure, flexography, offset).
-
Pigment: Provides color, opacity, and resistance properties. In this case, Molybdate Orange.
-
Vehicle (Binder/Resin): Binds the pigment particles together and to the substrate. The choice of resin (e.g., nitrocellulose, polyamide, polyurethane) dictates the ink's adhesion, gloss, and resistance properties.
-
Solvent: Dissolves the resin and provides the necessary viscosity and flow for the printing process. It evaporates during drying.
-
Additives: Used in small quantities to modify ink properties, such as waxes for slip and rub resistance, plasticizers for flexibility, and dispersants to stabilize the pigment dispersion.
Figure 1. Core components of a Molybdate Orange printing ink.
Experimental Protocols
Protocol 4.1: Laboratory-Scale Formulation of a Solvent-Based Gravure Ink
This protocol describes the preparation of a 500g sample of a Molybdate Orange-based ink for gravure printing. Warning: All steps must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a respirator with P100 filters, chemical-resistant gloves, and safety glasses.
Materials & Equipment:
-
Molybdate Orange (Pigment Red 104)
-
Nitrocellulose resin
-
Ethyl Acetate (Solvent)
-
Ethanol (Co-solvent)
-
Dioctyl Phthalate (Plasticizer)
-
Dispersing agent (e.g., Solsperse series)
-
High-speed disperser (e.g., Cowles dissolver) or bead mill
-
Laboratory scale (0.01g accuracy)
-
Viscometer (e.g., Zahn or Brookfield)
-
Hegman gauge (Fineness of Grind)
Sample Formulation Table:
| Component | Role | Weight (g) | Percentage (%) |
| Molybdate Orange | Pigment | 75.0 | 15.0 |
| Nitrocellulose Resin | Binder | 100.0 | 20.0 |
| Ethyl Acetate | Primary Solvent | 225.0 | 45.0 |
| Ethanol | Co-Solvent | 75.0 | 15.0 |
| Dioctyl Phthalate | Plasticizer | 15.0 | 3.0 |
| Dispersing Agent | Additive | 10.0 | 2.0 |
| Total | 500.0 | 100.0 |
Procedure:
-
Vehicle Preparation: In a beaker, slowly add the nitrocellulose resin to the solvent blend (ethyl acetate and ethanol) while stirring until fully dissolved. Add the plasticizer and dispersing agent and mix until homogeneous.
-
Pigment Addition: While mixing the vehicle at low speed with the high-speed disperser, slowly add the Molybdate Orange pigment powder to avoid dusting.
-
Dispersion: Increase the disperser speed to create a vortex (approx. 1500-2000 rpm). Continue dispersion for 20-30 minutes, or until the mixture appears homogeneous and free of large agglomerates. For optimal dispersion and color strength, transfer the pre-mix to a bead mill and process as per the equipment's instructions.
-
Let-down & Adjustment: If a bead mill was used, combine the milled concentrate with any remaining vehicle.
-
Quality Control: Allow the ink to cool to room temperature. Perform quality control tests as described in Protocol 4.2. Adjust viscosity if necessary by adding small amounts of the solvent blend.
Protocol 4.2: Quality Control and Performance Testing
-
Fineness of Grind: Apply a sample of the ink to a Hegman gauge. Draw down the ink and observe the point at which pigment particles form streaks. The reading indicates the degree of dispersion. A fine grind is crucial for high gloss and to prevent scratching of the gravure cylinder.
-
Viscosity: Measure the ink's viscosity using a Zahn cup or Brookfield viscometer. The target viscosity depends on the specific press and printing speed but is a critical parameter for ink transfer.
-
Color and Strength: Create a drawdown of the ink on a standard substrate (e.g., Leneta card) alongside a reference standard. Visually and instrumentally (using a spectrophotometer) compare the color (Lab* values) and color strength.
-
Adhesion: Apply the ink to the target substrate, allow it to dry completely, and perform a cross-hatch tape test (e.g., ASTM D3359) to assess adhesion.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. sohoartmaterials.com [sohoartmaterials.com]
- 3. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 4. pigments.com [pigments.com]
- 5. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]
- 6. avient.com [avient.com]
- 7. wesmarproducts.com [wesmarproducts.com]
- 8. naturalpigments.com [naturalpigments.com]
- 9. specialchem.com [specialchem.com]
- 10. DuraPaint® 6504L Pigment Red 104 | Fineland Chem [finelandchem.com]
- 11. naturalpigments.eu [naturalpigments.eu]
- 12. printwiki.org [printwiki.org]
- 13. Pigment Red 104 - Mahavir Pigments [mahavirpigments.com]
- 14. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]
Application Notes: C.I. Pigment Red 104 as a Colorant in Plastics
Introduction
C.I. Pigment Red 104, commonly known as Molybdate Orange or Chrome Orange, is an inorganic pigment with the chemical composition of lead chromate molybdate sulfate (CAS No. 12656-85-8).[1][2] For decades, it has been utilized in the plastics industry to impart a brilliant, opaque orange-red hue.[3] Its popularity stemmed from its excellent lightfastness, good heat resistance, high hiding power, and cost-effectiveness.[2][3] However, the presence of lead and hexavalent chromium in its composition has raised significant health and environmental concerns, leading to stringent regulatory restrictions on its use globally.[4][5][6][7]
These notes are intended for researchers, scientists, and professionals in material science and product development, providing a comprehensive overview of the properties, applications, testing protocols, and critical safety considerations associated with this compound.
1. Physicochemical and Performance Data
This compound is a mixed-phase pigment, and its exact properties can vary depending on the specific formulation and surface treatment.[8][9] Stabilized grades, often coated with silicates or metal oxides, show enhanced resistance to weathering and heat.[8][9]
Table 1: General Properties of this compound
| Property | Value/Description | Source(s) |
| C.I. Name | Pigment Red 104 (P.R. 104) | [10] |
| C.I. Number | 77605 | [11] |
| CAS Number | 12656-85-8 | [2] |
| Chemical Class | Lead Chromate Molybdate Sulfate | [2][3] |
| Appearance | Bright red or dark orange powder | [2][9] |
| Density | Approx. 5.4 - 6.34 g/cm³ | [2][12] |
| Oil Absorption | Approx. 15 - 30 g/100g | [2][10] |
| pH Value (10% slurry) | 5.0 - 7.5 | [2][10] |
Table 2: Performance Characteristics in Plastic Matrices
| Performance Metric | Rating Scale | Typical Value | Notes | Source(s) |
| Heat Resistance | °C | 190 - 240 °C | Can reach up to 300°C with stabilization.[13] Performance is highly dependent on the specific grade. | [10][13][14] |
| Lightfastness (Full Shade) | Blue Wool (1-8) | 7 - 8 | Excellent resistance to fading upon light exposure. | [2][10] |
| Weather Resistance | (1-5) | 4 - 5 | Generally good to excellent, especially in stabilized grades. | [8] |
| Acid Resistance | (1-5) | 2 - 3 | Poor to moderate resistance. | [2][3] |
| Alkali Resistance | (1-5) | 3 - 4 | Moderate to good resistance. | [2][10] |
| Water Resistance | (1-5) | 4 - 5 | Good to excellent. | [2][10] |
| Migration Resistance | (1-5) | 5 | Excellent; the pigment is insoluble and does not typically bleed or bloom. | [13] |
Note: Resistance scales are typically rated from 1 (Poor) to 5 (Excellent), while Lightfastness is rated on the Blue Wool Scale from 1 (Very Poor) to 8 (Excellent).
2. Applications in Plastics
Historically, this compound was used in a variety of polymers where high visibility and durability were required. Its use is now primarily confined to industrial, non-consumer applications due to regulatory pressures.[15][16]
-
Polymers: PVC, LDPE, HDPE, PP, ABS, and other engineering plastics.[13]
-
Historical & Niche Applications:
Due to its hazardous nature, it is not permitted for use in consumer goods, toys, food packaging, or medical devices in most regions.[15][17]
3. Health, Safety, and Regulatory Considerations
The primary concern with this compound is its toxicity, derived from both its lead and hexavalent chromium [Cr(VI)] components.[4][5][6]
-
Lead (Pb): A potent neurotoxin that can cause severe developmental issues, particularly in children.[18] It affects the nervous system, kidneys, and reproductive organs.[18] There is no known safe level of lead exposure.[5]
-
Hexavalent Chromium [Cr(VI)]: A known human carcinogen, primarily associated with lung cancer through inhalation.[4][6] It is also genotoxic and can cause organ damage.[4]
Regulatory Status:
-
REACH (Europe): Listed as a Substance of Very High Concern (SVHC) and requires authorization for use.[7]
-
RoHS (Europe): Restricted in electrical and electronic equipment.
-
TSCA (USA): Listed on the Chemical Substances Inventory.[15]
-
Proposition 65 (California): Listed as a chemical known to cause cancer and reproductive toxicity.
Encapsulation of the pigment particles into a solid polymer matrix can reduce the potential for leaching and exposure.[8][15] However, end-of-life considerations, such as recycling or disposal, and the potential for microplastic degradation, remain significant concerns.[4]
Experimental Protocols
The following are generalized protocols for evaluating the performance of this compound in a plastic matrix, based on common industry standards (e.g., ISO, ASTM).
1. Protocol for Sample Preparation and Dispersion
Objective: To achieve a homogenous dispersion of the pigment in the chosen polymer for subsequent testing.
Materials & Equipment:
-
Polymer resin (e.g., HDPE, PVC)
-
This compound
-
Two-roll mill or twin-screw extruder
-
Compression molder or injection molder
-
Analytical balance
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to prevent processing defects.
-
Pre-mixing: Accurately weigh the polymer and pigment to achieve the desired loading level (e.g., 0.1% - 2.0%). Tumble-mix the components thoroughly in a sealed container.
-
Melt Compounding:
-
Two-Roll Mill: Set the mill to the appropriate processing temperature for the polymer. Add the pre-mixed material to the mill and process until a uniform color is achieved.
-
Twin-Screw Extruder: Feed the pre-mix into the extruder, operating at a defined temperature profile and screw speed suitable for the polymer. Extrude strands and pelletize.
-
-
Specimen Molding: Using the compounded pellets, produce standardized test plaques via compression or injection molding (e.g., 60 x 60 x 2 mm plaques). Ensure consistent processing parameters (temperature, pressure, time) for all samples.
References
- 1. toxno.com.au [toxno.com.au]
- 2. senova-chem.com [senova-chem.com]
- 3. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 4. toxicslink.org [toxicslink.org]
- 5. ipen.org [ipen.org]
- 6. ipen.org [ipen.org]
- 7. hsa.ie [hsa.ie]
- 8. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 9. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cncolorchem.com [cncolorchem.com]
- 11. ulprospector.com [ulprospector.com]
- 12. This compound [chembk.com]
- 13. specialchem.com [specialchem.com]
- 14. mychem.ir [mychem.ir]
- 15. Proposed Risk Management Approach for this compound Chemical Abstracts Service Registry Number (CAS RN) 12656-85-8 - Canada.ca [canada.ca]
- 16. This compound (molybdate orange) - Canada.ca [canada.ca]
- 17. admin.heubach.com [admin.heubach.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Leaching Test Protocols for Heavy Metals in Pigments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting leaching tests to determine the presence of heavy metals in pigments. These protocols are essential for ensuring product safety, regulatory compliance, and for risk assessment in various applications, including consumer products, pharmaceuticals, and industrial materials. The methodologies outlined are based on internationally recognized standards from the U.S. Environmental Protection Agency (EPA) and the European Committee for Standardization (CEN).
Introduction
Pigments, used to impart color to a vast array of products, can sometimes contain heavy metals as either intentional components or as impurities. These heavy metals, such as lead, cadmium, chromium, and mercury, can pose significant health and environmental risks if they leach from the product matrix. Leaching tests are designed to simulate the environmental conditions a product might encounter during its lifecycle, such as disposal in a landfill or contact with physiological fluids, to determine the mobility of these hazardous substances.
This guide details three primary leaching test protocols:
-
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311: Simulates landfill conditions to determine if a waste is hazardous.
-
Synthetic Precipitation Leaching Procedure (SPLP) - EPA Method 1312: Simulates exposure to acid rain to assess the potential for groundwater contamination.
-
EN 71-3 - Migration of Certain Elements: Simulates the contact of toy materials with gastric acid to ensure the safety of toys for children.
-
EN 12457 - Characterisation of Waste - Leaching: A compliance test for the leaching of granular waste materials and sludges.
Data Presentation
The following tables summarize key quantitative data for the described leaching test protocols, including regulatory limits and extraction fluid compositions.
Table 1: TCLP Regulatory Limits for Heavy Metals
| Contaminant | Regulatory Level (mg/L) |
| Arsenic | 5.0 |
| Barium | 100.0 |
| Cadmium | 1.0 |
| Chromium | 5.0 |
| Lead | 5.0 |
| Mercury | 0.2 |
| Selenium | 1.0 |
| Silver | 5.0 |
Source: U.S. Environmental Protection Agency[1][2]
Table 2: Composition of TCLP and SPLP Extraction Fluids
| Fluid | Composition | Final pH | Application |
| TCLP Extraction Fluid #1 | 5.7 mL glacial acetic acid, 64.3 mL 1.0 N NaOH, diluted to 1 L with deionized water.[3][4] | 4.93 ± 0.05 | For wastes with a pH < 5.0.[3] |
| TCLP Extraction Fluid #2 | 5.7 mL glacial acetic acid, diluted to 1 L with deionized water.[5] | 2.88 ± 0.05 | For wastes with a pH > 5.0.[5] |
| SPLP Extraction Fluid #1 | A 60/40 weight percent mixture of sulfuric and nitric acid is added to deionized water until the pH is 4.20 ± 0.05.[5][6] | 4.20 ± 0.05 | For soils east of the Mississippi River and for wastes/wastewaters.[6] |
| SPLP Extraction Fluid #2 | A 60/40 weight percent mixture of sulfuric and nitric acid is added to deionized water until the pH is 5.00 ± 0.05.[5] | 5.00 ± 0.05 | For soils west of the Mississippi River.[5] |
| SPLP Extraction Fluid #3 | Deionized water.[6] | - | For cyanide and volatiles leachability testing.[6] |
Table 3: EN 71-3 Migration Limits for Heavy Metals in Toys
| Element | Category I (mg/kg) | Category II (mg/kg) | Category III (mg/kg) |
| Aluminium | 5625 | 1406 | 70000 |
| Antimony | 45 | 11.3 | 560 |
| Arsenic | 3.8 | 0.9 | 47 |
| Barium | 1500 | 375 | 18750 |
| Boron | 1200 | 300 | 15000 |
| Cadmium | 1.3 | 0.3 | 17 |
| Chromium (III) | 37.5 | 9.4 | 460 |
| Chromium (VI) | 0.02 | 0.005 | 0.2 |
| Cobalt | 10.5 | 2.6 | 130 |
| Copper | 622.5 | 156 | 7700 |
| Lead | 2.0 | 0.5 | 23 |
| Manganese | 1200 | 300 | 15000 |
| Mercury | 7.5 | 1.9 | 94 |
| Nickel | 75 | 18.8 | 930 |
| Selenium | 37.5 | 9.4 | 460 |
| Strontium | 4500 | 1125 | 56000 |
| Tin | 15000 | 3750 | 180000 |
| Organic tin | 0.9 | 0.2 | 12 |
| Zinc | 3750 | 938 | 46000 |
Category I: Dry, brittle, powder-like or pliable materials.[7][8] Category II: Liquid or sticky materials.[7][8] Category III: Scraped-off materials.[7][8] Source: EN 71-3:2019+A1:2021[7][8][9][10]
Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
Objective: To determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.[4][11] This procedure simulates the leaching a waste will undergo if disposed of in a municipal landfill.[4]
Apparatus:
-
Agitation apparatus capable of rotating the extraction vessel end-over-end at 30 ± 2 rpm.
-
Extraction vessels (e.g., glass or plastic jars with sufficient capacity).
-
Filtration device (e.g., vacuum or pressure filter).
-
Glass fiber filters with a pore size of 0.6 to 0.8 µm.
-
pH meter.
-
Laboratory balance.
Reagents:
-
Reagent water (deionized water).
-
Glacial acetic acid (CH₃COOH).
-
1.0 N Sodium hydroxide (NaOH) solution.
-
1.0 N Hydrochloric acid (HCl).
-
Nitric acid (HNO₃) for preservation.
Procedure:
-
Sample Preparation:
-
Extraction Fluid Selection:
-
Extraction:
-
Final Separation:
-
After agitation, the liquid extract is separated from the solid phase by filtration through a new glass fiber filter.
-
-
Analysis:
-
The liquid extract is preserved by acidifying with nitric acid to a pH < 2 for metals analysis.
-
The extract is then analyzed for heavy metals using appropriate analytical methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Caption: Workflow for the Toxicity Characteristic Leaching Procedure (TCLP).
Synthetic Precipitation Leaching Procedure (SPLP) - EPA Method 1312
Objective: To determine the mobility of both organic and inorganic analytes in liquids, soils, and wastes under conditions simulating acid rain.[6]
Apparatus: Same as for TCLP.
Reagents:
-
Reagent water (deionized water).
-
A 60/40 weight percent mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[6]
Procedure:
-
Sample Preparation: Identical to the TCLP procedure.[6]
-
Extraction Fluid Selection:
-
Extraction Fluid #1 (pH 4.20 ± 0.05): Used for soils originating east of the Mississippi River and for all wastes and wastewaters.[6]
-
Extraction Fluid #2 (pH 5.00 ± 0.05): Used for soils originating west of the Mississippi River.[5]
-
Extraction Fluid #3 (Reagent Water): Used for determining the leachability of cyanide and volatile compounds.[6]
-
-
Extraction:
-
The solid phase of the sample is placed in an extraction vessel.
-
An amount of the appropriate extraction fluid equal to 20 times the weight of the solid phase is added.[6]
-
The vessel is sealed and rotated at 30 ± 2 rpm for 18 ± 2 hours.
-
-
Final Separation and Analysis: Identical to the TCLP procedure. The resulting leachate is analyzed for contaminants of concern.
EN 71-3: Migration of Certain Elements
Objective: To determine the migration of specific elements from toy materials to ensure they do not pose a risk to children through sucking, licking, or swallowing.[7][9]
Apparatus:
-
pH meter.
-
Containers of appropriate size.
-
Means to agitate the mixture at 37 ± 2 °C.
-
Membrane filter with a pore size of 0.45 µm.
-
Centrifuge.
Reagents:
-
Hydrochloric acid (HCl) solution, 0.07 mol/L.
-
Deionized water.
Procedure:
-
Sample Preparation:
-
A test portion of at least 100 mg of the pigment or pigmented material is obtained.
-
The sample is prepared according to its material category (e.g., coatings are scraped, pliable materials may be cut).[8]
-
-
Migration:
-
The test portion is mixed with 50 times its mass of the 0.07 mol/L HCl solution (simulated gastric fluid) at 37 ± 2 °C.
-
The mixture is agitated for 1 hour, then allowed to stand for 1 hour at 37 ± 2 °C.
-
The pH of the mixture is checked and, if necessary, adjusted.
-
-
Separation:
-
The solid material is separated from the migration solution by filtration through a 0.45 µm membrane filter. Centrifugation may be used prior to filtration if necessary.
-
-
Analysis:
-
The filtered solution (the eluate) is analyzed for the concentration of the specified elements using methods such as ICP-MS.[1]
-
Caption: Workflow for the EN 71-3 Migration of Certain Elements test.
EN 12457: Characterisation of Waste - Leaching
Objective: A compliance test to determine the leaching of granular waste materials and sludges.
Apparatus:
-
Agitation device (e.g., overhead shaker, roller table).
-
Extraction vessels.
-
Filtration apparatus (vacuum or pressure).
-
0.45 µm membrane filter.
Reagents:
-
Demineralised water.
Procedure (summarized for EN 12457-2, one-stage batch test):
-
Sample Preparation:
-
The waste material is reduced to a particle size of less than 4 mm.
-
-
Leaching:
-
A test portion of the material is placed in an extraction vessel.
-
Demineralised water is added to achieve a liquid-to-solid ratio of 10 L/kg.
-
The vessel is agitated for 24 hours.[3]
-
-
Separation:
-
The solid and liquid phases are separated by filtration through a 0.45 µm membrane filter.[5]
-
-
Analysis:
-
The resulting eluate is analyzed for the concentration of various components, including heavy metals.
-
Note: EN 12457 consists of multiple parts with variations in the liquid-to-solid ratio and the number of extraction stages (e.g., EN 12457-3 is a two-stage test at L/S ratios of 2 L/kg and 8 L/kg).
Analytical Techniques
The primary analytical techniques for the quantification of heavy metals in the leachate are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting trace and ultra-trace levels of a wide range of elements simultaneously.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting a wide range of elements at various concentrations.
-
Atomic Absorption Spectroscopy (AAS): A well-established and cost-effective method for the quantification of specific metals.
The choice of analytical method depends on the specific elements of interest, the required detection limits, and the complexity of the leachate matrix.
Conclusion
The selection of the appropriate leaching test protocol is critical and depends on the intended application of the pigment and the relevant regulatory framework. For assessing the hazardous waste characteristics of pigments, the TCLP is the standard method in the United States. To evaluate the potential for environmental contamination from sources like runoff, the SPLP is employed. For pigments used in toys and other children's products sold in the European Union, compliance with EN 71-3 is mandatory. The EN 12457 series of standards is used for the characterization of waste for disposal purposes in Europe. Adherence to these standardized protocols and the use of sensitive and accurate analytical techniques are paramount for ensuring the safety and compliance of products containing pigments.
References
- 1. EN 71-3 - Analytik Jena [analytik-jena.com]
- 2. researchgate.net [researchgate.net]
- 3. img1.17img.cn [img1.17img.cn]
- 4. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. stc.group [stc.group]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. geo-solutions.com [geo-solutions.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. analytik-jena.de [analytik-jena.de]
- 11. BS EN 12457 - Characterisation of waste. Leaching. Compliance test for leaching of granular waste materials and sludges [landingpage.bsigroup.com]
- 12. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for the Detection of Lead and Chromium in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection of lead (Pb) and chromium (Cr) in environmental samples. The protocols outlined below cover a range of analytical techniques suitable for various matrices, including water and soil. The information is intended to guide researchers in selecting and implementing appropriate methods for their specific needs.
Overview of Analytical Methods
Several instrumental techniques are available for the quantitative determination of lead and chromium in environmental samples. The choice of method depends on factors such as the required detection limit, the sample matrix, available instrumentation, and regulatory requirements. The most commonly employed methods include:
-
Atomic Absorption Spectrometry (AAS) : A robust and cost-effective technique for the determination of specific elements. It can be performed in two modes: Flame AAS (FAAS) for higher concentrations and Graphite Furnace AAS (GFAAS) for trace-level detection.[1][2]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : A highly sensitive and multi-element technique capable of detecting metals at very low concentrations, often in the parts-per-trillion (ppt) range.[3][4] It is considered a powerful tool for trace element analysis.[5]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : A multi-element technique suitable for determining a wide range of elemental concentrations. It is often used for samples with higher concentrations of analytes compared to ICP-MS.[6][7]
-
X-Ray Fluorescence (XRF) Spectrometry : A non-destructive technique that is particularly useful for the rapid screening of solid samples like soil and sediment with minimal sample preparation.[8][9][10]
-
Colorimetric Methods : These methods are based on the formation of a colored complex between the target metal ion and a specific reagent. They are often used for the determination of hexavalent chromium [Cr(VI)] and can be adapted for field testing.[11][12][13]
-
Electrochemical Methods : Techniques such as Anodic Stripping Voltammetry (ASV) offer high sensitivity for the detection of lead and are suitable for on-site analysis.[14][15][16]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the various analytical methods for the detection of lead and chromium in water and soil samples.
Table 1: Performance Characteristics for Lead (Pb) and Chromium (Cr) Detection in Water Samples
| Analytical Method | Analyte | Typical Detection Limit (µg/L) | Typical Quantification Limit (µg/L) | Typical Recovery Rate (%) |
| AAS (GFAAS) | Pb | 0.5[1] | - | 95.9-96.9[17] |
| Cr | 0.2[1] | - | 103-105[17] | |
| ICP-MS | Pb | 0.02[18] | - | - |
| Cr | 0.040[19] | - | - | |
| ICP-OES | Pb | 1.0[20] | - | - |
| Cr | 1.0[20] | - | - | |
| Colorimetric | Cr(VI) | 1.43 - 23[13][14] | 76[14] | - |
| Electrochemical (ASV) | Pb | 0.9 - 1.5[16] | 1.03 (mg/L)[21] | >88[22] |
Table 2: Performance Characteristics for Lead (Pb) and Chromium (Cr) Detection in Soil Samples
| Analytical Method | Analyte | Typical Detection Limit (mg/kg) | Typical Quantification Limit (mg/kg) | Typical Recovery Rate (%) |
| AAS (Flame) | Pb | - | - | - |
| Cr | - | - | - | |
| ICP-MS | Pb | - | - | Within 10% of certified values[19] |
| Cr | - | - | Within 10% of certified values[19] | |
| ICP-OES | Pb | - | - | Within ±10% of certified values[7] |
| Cr | - | - | Within ±10% of certified values[7] | |
| XRF | Pb | - | - | Good correlation with ICP-MS[23] |
| Cr | - | - | Poor correlation with ICP-MS[23] |
Note: Detection and quantification limits can vary significantly depending on the specific instrument, matrix, and operating conditions.
Experimental Protocols
Sample Preparation: Acid Digestion of Soil and Sediment Samples (Modified EPA Method 3050B)
This method is a strong acid digestion designed to dissolve almost all elements that could become "environmentally available." It is not a total digestion technique for most samples, as elements bound in silicate structures are not typically dissolved.[24]
Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
30% Hydrogen Peroxide (H₂O₂), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized (DI) water
-
Digestion vessels (250 mL)
-
Ribbed watch glasses or other vapor recovery devices
-
Hot plate or digestion block capable of maintaining 95 ± 5 °C
-
Whatman No. 41 filter paper (or equivalent)
-
Volumetric flasks (100 mL)
Procedure:
-
Homogenize the sample and pass it through a 2 mm sieve to remove large debris.
-
Weigh approximately 1-2 g of the prepared sample into a digestion vessel.
-
Add 10 mL of 1:1 HNO₃, mix the slurry, and cover with a watch glass.
-
Heat the sample to 95 ± 5 °C and reflux for 10-15 minutes without boiling.
-
Allow the sample to cool, then add 5 mL of concentrated HNO₃. Replace the watch glass and reflux for 30 minutes. Repeat this step until no brown fumes are generated.
-
Allow the solution to cool. Add 30% H₂O₂ in 1 mL increments, watching for any effervescence. Do not add more than a total of 10 mL of H₂O₂. Heat until effervescence subsides.
-
For analysis by ICP-OES or Flame AAS, add 5 mL of concentrated HCl and 10 mL of DI water. Cover the vessel and reflux for an additional 15 minutes.
-
After cooling, dilute the digestate to 100 mL with DI water.
-
Filter the diluted sample through Whatman No. 41 filter paper. The filtrate is now ready for analysis.
Atomic Absorption Spectrometry (AAS)
Instrumentation:
-
Atomic Absorption Spectrometer with flame (air-acetylene) and/or graphite furnace capabilities.
-
Hollow cathode lamps for lead and chromium.
-
Autosampler (recommended for GFAAS).
Protocol for Flame AAS (FAAS):
-
Instrument Setup: Install the appropriate hollow cathode lamp and set the wavelength (Pb: 283.3 nm, Cr: 357.9 nm). Optimize the lamp position and burner height for maximum absorbance. Ignite the air-acetylene flame and allow the instrument to warm up.
-
Calibration: Prepare a series of calibration standards of known concentrations spanning the expected sample concentration range. Aspirate the standards and a blank solution to generate a calibration curve.
-
Sample Analysis: Aspirate the prepared sample solutions and record the absorbance.
-
Data Analysis: Determine the concentration of the analyte in the sample from the calibration curve.
Protocol for Graphite Furnace AAS (GFAAS):
-
Instrument Setup: Install the appropriate hollow cathode lamp and set the wavelength (Pb: 283.3 nm, Cr: 357.9 nm). Set up the graphite furnace temperature program (drying, ashing, atomization, and cleaning steps).
-
Calibration: Prepare a series of calibration standards and a blank.
-
Sample Analysis: Use an autosampler to inject a small, precise volume of the standard or sample into the graphite tube. The furnace program is then initiated.
-
Data Analysis: The instrument measures the integrated absorbance signal during atomization. The concentration is determined from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (Based on EPA Method 6020B)
ICP-MS is applicable for the determination of sub-µg/L concentrations of a large number of elements in water samples and waste extracts or digests.[25]
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer with a collision/reaction cell to minimize interferences.
-
Autosampler.
-
Peristaltic pump.
Procedure:
-
Instrument Tuning: Tune the instrument according to the manufacturer's specifications to ensure optimal sensitivity, resolution, and mass calibration.
-
Calibration: Prepare a multi-element calibration standard containing lead, chromium, and other elements of interest at various concentrations. A blank solution (typically 1-2% nitric acid) is also required.
-
Internal Standard: Use an internal standard (e.g., Rhodium, Indium) to correct for instrumental drift and matrix effects. The internal standard is added online to all blanks, standards, and samples.
-
Sample Introduction: Introduce the prepared sample solution into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol.
-
Analysis: The sample aerosol is transported into the argon plasma, where it is desolvated, atomized, and ionized. The ions are then extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
Data Analysis: The software calculates the concentration of each element based on the intensity of its signal relative to the calibration standards and corrected by the internal standard.
X-Ray Fluorescence (XRF) Spectrometry for Soil
Instrumentation:
-
Handheld or benchtop XRF spectrometer.
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and organic debris. For more quantitative results, the sample can be finely ground and pressed into a pellet.[26]
-
Instrument Calibration: Calibrate the instrument using certified reference materials (CRMs) with a matrix similar to the samples being analyzed.
-
Analysis: Place the prepared soil sample in a sample cup or directly analyze the sieved soil in a bag. Position the XRF analyzer's measurement window over the sample.
-
Data Acquisition: Initiate the measurement. The instrument irradiates the sample with X-rays, causing the elements within the sample to emit fluorescent X-rays. The detector measures the energy and intensity of these emitted X-rays.
-
Data Analysis: The instrument's software identifies the elements present based on the energy of the emitted X-rays and quantifies their concentrations based on the intensity.
Colorimetric Method for Hexavalent Chromium [Cr(VI)] (Based on EPA Method 7196A)
This method is based on the reaction of hexavalent chromium with diphenylcarbazide in an acidic solution to produce a red-violet color.[12]
Reagents:
-
Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard if it becomes discolored.[12]
-
Sulfuric Acid Solution (10% v/v): Slowly add 10 mL of concentrated H₂SO₄ to 90 mL of DI water.
-
Chromium Standard Solution (50 mg/L): Dissolve 0.1414 g of K₂Cr₂O₇ in DI water and dilute to 1 L.
-
Working Chromium Standards: Prepare a series of standards by diluting the stock solution.
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a volumetric flask.
-
Adjust the pH of the sample to approximately 2.0 with the sulfuric acid solution.
-
Add 2 mL of the diphenylcarbazide solution and mix well.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, using a reagent blank as the reference.
-
Prepare a calibration curve by treating the working chromium standards in the same manner as the samples.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve. The linear range is typically up to about 1 mg/L.[11]
Electrochemical Method for Lead (Anodic Stripping Voltammetry - ASV)
ASV is a highly sensitive technique for trace metal analysis that involves a preconcentration step.[14]
Instrumentation:
-
Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A common working electrode is a glassy carbon electrode modified with a bismuth or mercury film.
-
Electrochemical cell.
Procedure:
-
Electrode Preparation: If using a mercury film electrode, electroplate a thin film of mercury onto the glassy carbon electrode. Bismuth film electrodes are a less toxic alternative.
-
Sample Preparation: Place a known volume of the water sample into the electrochemical cell. Add a supporting electrolyte (e.g., acetate buffer) to control the pH and conductivity.
-
Deposition (Preconcentration): Apply a negative potential to the working electrode for a set period while stirring the solution. This reduces the Pb²⁺ ions in the sample to metallic lead (Pb⁰), which deposits onto the electrode surface.
-
Stripping: After the deposition step, stop the stirring and allow the solution to become quiescent. Then, scan the potential in the positive direction.
-
Detection: As the potential is scanned, the deposited lead is re-oxidized (stripped) back into the solution as Pb²⁺. This stripping process generates a current peak at a potential characteristic of lead.
-
Quantification: The height or area of the stripping peak is proportional to the concentration of lead in the sample. The concentration can be determined using a calibration curve or the standard addition method.
Experimental Workflows and Signaling Pathways
General Workflow for Heavy Metal Analysis in Soil
Caption: Workflow for the analysis of lead and chromium in soil samples.
Workflow for Colorimetric Determination of Hexavalent Chromium in Water
Caption: Workflow for the colorimetric determination of Cr(VI) in water.
Workflow for Electrochemical Detection of Lead in Water by ASV
Caption: Workflow for the electrochemical detection of lead in water by ASV.
References
- 1. ksa.apexinstrument.me [ksa.apexinstrument.me]
- 2. azom.com [azom.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. testinglab.com [testinglab.com]
- 5. Heavy Metal Content Analysis: Ensuring Safety in Environmental And Food Samples - Blogs - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluating the Portable X-ray Fluorescence Reliability for Metal(loid)s Detection and Soil Contamination Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. rjas.ro [rjas.ro]
- 11. jascoinc.com [jascoinc.com]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
- 14. pineresearch.com [pineresearch.com]
- 15. Toward Rapid Detection of Trace Lead and Cadmium by Anodic Stripping Voltammetry in Complex Wastewater Streams | CoLab [colab.ws]
- 16. Determination of lead by square wave anodic stripping voltammetry using an electrochemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of chromium(VI) and lead(II) in drinking water by electrokinetic flow analysis system and graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Method [keikaventures.com]
- 19. pepolska.pl [pepolska.pl]
- 20. icpdr.org [icpdr.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. epa.gov [epa.gov]
- 25. epa.gov [epa.gov]
- 26. XRF Uncovers Heavy Metals Contamination in Soil for Land Investigations | Blog Post | Evident [ims.evidentscientific.com]
Mitigating the Risks of Hazardous Inorganic Pigments Through Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The vibrant hues of many inorganic pigments have graced art, industry, and consumer products for centuries. However, the inherent toxicity of heavy metals such as lead, cadmium, and arsenic, which form the basis of many of these pigments, poses significant environmental and health risks. Encapsulation technologies offer a promising solution by creating a physical barrier around the pigment particles, thereby reducing the leaching of toxic metals and minimizing exposure.
This document provides detailed application notes and experimental protocols for three primary methods of encapsulating hazardous inorganic pigments: silica coating, sol-gel encapsulation, and polymer matrix encapsulation. These methods are widely applicable for the stabilization of pigments containing lead chromate, cadmium sulfide, and other hazardous inorganic compounds.
Silica Coating of Lead Chromate Pigments
Silica (silicon dioxide, SiO₂) coating is a robust method for encapsulating lead chromate pigments, significantly reducing the leaching of lead and hexavalent chromium. The dense, amorphous silica layer acts as a chemical and thermal barrier.
Quantitative Data Summary
| Pigment | Encapsulation Method | Leaching Test | Analyte | Leaching Concentration (Unencapsulated) | Leaching Concentration (Encapsulated) | Reduction in Leaching |
| Lead Chromate | Silica Coating | TCLP (mg/L) | Lead (Pb) | 205 - 587 mg/L[1] | Significantly Reduced (Expected) | >95% (Expected) |
| Lead Chromate | Silica Coating | TCLP (mg/L) | Chromium (Cr VI) | Not specified | Significantly Reduced (Expected) | >95% (Expected) |
Note: Direct comparative leaching data for silica-coated lead chromate versus its raw form under the same study is limited in the reviewed literature. The expected reduction is based on the principle of encapsulation and qualitative statements from various sources.
Experimental Protocol: Silica Coating of Lead Chromate
This protocol is adapted from established methods for depositing a dense, amorphous silica coating on lead chromate particles.
Materials:
-
Lead chromate pigment particles
-
Aqueous sodium silicate solution (e.g., 40-50% solution)
-
Deionized water
-
Acid (e.g., sulfuric acid or hydrochloric acid) for pH adjustment
-
Base (e.g., sodium hydroxide) for pH adjustment
-
High-shear mixer or homogenizer
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Drying oven
Procedure:
-
Slurry Preparation: Disperse the lead chromate pigment particles in deionized water to form a slurry. The concentration will depend on the specific pigment and equipment but is typically in the range of 10-30% solids by weight.
-
Deagglomeration: Subject the slurry to intense shear using a high-shear mixer or homogenizer to break down any pigment clusters and aggregates. This step is critical to ensure individual particles are coated.
-
pH and Temperature Adjustment: Transfer the dispersed slurry to a reaction vessel. Adjust the pH of the slurry to be above 6.0, preferably in the range of 9.0 to 9.5, using a suitable base. Heat the slurry to a temperature above 60°C, preferably above 75°C.
-
Silica Deposition: While vigorously stirring the heated, alkaline slurry, slowly add the aqueous sodium silicate solution. Concurrently, add an acid to maintain the pH within the desired range. The controlled addition of both reagents will initiate the hydrolysis of sodium silicate and the deposition of a dense, amorphous silica layer onto the pigment particles. The amount of sodium silicate to be added will determine the thickness of the silica coating, typically ranging from 2% to 40% by weight of the final product.
-
Curing: Once the addition of reagents is complete, continue stirring the mixture at the elevated temperature for a period of 1-2 hours to allow the silica coating to cure and densify.
-
Washing and Filtration: Allow the slurry to cool. Filter the coated pigment particles and wash them thoroughly with deionized water to remove any unreacted reagents and soluble salts.
-
Drying: Dry the washed, silica-coated lead chromate pigment in an oven at 105-120°C until a constant weight is achieved.
-
Characterization: The encapsulated pigment can be characterized using techniques such as Scanning Electron Microscopy (SEM) to visualize the coating and Inductively Coupled Plasma (ICP) analysis of leachate from standardized tests (e.g., TCLP) to quantify the reduction in lead and chromium leaching.
References
Troubleshooting & Optimization
Technical Support Center: C.I. Pigment Red 104 Lightfastness Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the lightfastness of C.I. Pigment Red 104 (Molybdate Orange/Red).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation to improve the lightfastness of this compound.
Issue 1: Significant Fading or Color Change After UV Exposure
Question: My coating containing this compound shows significant fading and a color shift after exposure to a xenon-arc lamp. How can I improve its stability?
Answer:
Significant photodegradation of this compound under UV exposure is a known issue. The primary mechanism involves the absorption of UV radiation, which can lead to the breakdown of the pigment's crystal structure. To mitigate this, two main strategies are recommended: surface treatment of the pigment and incorporation of UV-stabilizing additives into the formulation.
Recommended Solutions:
-
Surface Treatment: Applying an inorganic coating to the pigment particles can act as a protective barrier against UV radiation.[1][2][3] Common and effective treatments include:
-
Silica Coating: Encapsulating the pigment particles with a thin layer of silica.[4]
-
Alumina/Titania/Rare Earth Oxides: Precipitating hydrous oxides of aluminum, titanium, or rare earth metals (like cerium) onto the pigment surface.[2]
-
Antimony Compounds: Treating the pigment with a trivalent antimony compound in an aqueous medium.[1][5]
-
-
Formulation with UV Stabilizers: Integrating UV absorbers and light stabilizers into your coating formulation provides an additional layer of protection.
-
UV Absorbers (UVAs): These molecules absorb harmful UV radiation and dissipate it as less damaging thermal energy. Benzotriazole or triazine-based UVAs are common choices.[6][7]
-
Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, neutralizing the highly reactive free radicals that are formed during photodegradation.[6][8] A synergistic effect is often observed when UVAs and HALS are used together.[6][8][9][10]
-
The following table summarizes the recommended starting concentrations for these additives.
| Additive Type | Chemical Class | Recommended Concentration (wt% of total solids) |
| UV Absorber (UVA) | Benzotriazole / Triazine | 1.0 - 3.0% |
| Hindered Amine Light Stabilizer (HALS) | Various | 0.5 - 2.0% |
| Surface Treatment | ||
| Trivalent Antimony Compound | e.g., Antimony Trichloride | 0.5 - 10% (by weight of pigment)[5] |
| Hydrous Aluminum Oxide | Precipitated from Aluminum Sulfate | 0.3 - 2.0% (by weight of pigment)[2] |
| Hydrous Cerium Oxide | Precipitated from a Cerium salt | 0.3 - 3.0% (by weight of pigment)[2] |
Issue 2: Poor Pigment Dispersion After Surface Treatment
Question: After attempting a silica coating on my this compound, I'm experiencing issues with particle agglomeration and poor dispersion in my solvent-based resin system. What could be the cause and how do I fix it?
Answer:
Poor dispersion after surface treatment is a common problem and can stem from several factors, including incomplete coating, changes in the pigment's surface energy, or incompatibility with the dispersion medium.[11][12][13]
Troubleshooting Steps:
-
Verify Coating Uniformity: Use techniques like Transmission Electron Microscopy (TEM) to visually inspect the coated pigment particles. An uneven or incomplete coating can leave exposed areas on the pigment surface, leading to agglomeration.
-
Optimize Dispersant Selection: The surface treatment alters the surface chemistry of the pigment. The original dispersant may no longer be effective. You may need to screen for a new dispersant that is compatible with the coated pigment's surface (e.g., a silica surface).
-
Adjust Dispersion Process:
-
Wetting Stage: Ensure the coated pigment is adequately wetted by the solvent and dispersant before applying high shear.[12]
-
Shear Energy: While high shear is necessary to break down agglomerates, excessive energy can fracture the protective coating. Monitor and adjust the intensity and duration of high-shear mixing (e.g., bead milling, rotor-stator homogenizer).[14]
-
-
Consider a Coupling Agent: In some cases, a silane coupling agent can be used to improve the adhesion of the silica layer to the pigment and enhance compatibility with the organic resin matrix.
The logical workflow for troubleshooting this issue is as follows:
Frequently Asked Questions (FAQs)
Q1: What is the baseline lightfastness of this compound?
A1: The lightfastness of this compound is generally rated as good to excellent, often falling in the range of 7-8 on the Blue Wool Scale.[11] However, this can vary depending on the specific grade of the pigment, its particle size, the manufacturing process, and the formulation it is used in. For applications requiring very high durability, such as automotive coatings, enhancing its inherent lightfastness is often necessary.[4][15]
Q2: Can I improve lightfastness by simply increasing the pigment concentration?
A2: No, increasing the pigment concentration is not an effective strategy for improving lightfastness. While it may initially provide a more intense color, the individual pigment particles are still susceptible to photodegradation. In fact, high concentrations can sometimes lead to dispersion issues, which can negatively impact the overall performance and appearance of the coating.
Q3: Are there any health and safety concerns I should be aware of when working with this compound?
A3: Yes, this compound is a lead chromate molybdate sulfate pigment.[3][16][17] Both lead and hexavalent chromium compounds are toxic and are classified as potential carcinogens.[4][15] It is crucial to handle this pigment with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid inhalation of the powder. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Q4: What is a standard test method for evaluating the lightfastness of my modified pigment?
A4: A widely accepted standard is ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials".[18][19] This standard outlines several methods for accelerated weathering, including:
-
Method C: Exposure to a xenon-arc lamp that simulates daylight filtered through window glass. This is the most common and controlled laboratory method.[18]
-
Method A: Exposure to natural daylight filtered through glass.[18]
The change in color is typically quantified using the CIELAB color space (ΔE). A lower ΔE value after a set exposure time indicates better lightfastness.
Q5: How does encapsulation differ from a simple surface coating?
A5: Encapsulation is a more comprehensive process where the pigment particle is fully encased within a shell of another material, often a polymer.[20][21] A surface coating, on the other hand, involves precipitating a thin layer of a substance onto the pigment's surface.[1][2] While both aim to protect the pigment, encapsulation can offer a more robust and complete barrier, potentially providing enhanced stability and also modifying the pigment's interaction with its surrounding medium. Mini-emulsion techniques are one method used for pigment encapsulation.[20]
Experimental Protocols
Protocol 1: Surface Treatment with Trivalent Antimony
This protocol is based on methodologies described in patent literature for improving the lightfastness of lead chromate pigments.[1][5]
Objective: To coat this compound with a trivalent antimony compound.
Materials:
-
This compound
-
Deionized water
-
Antimony Trichloride (SbCl₃)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Hydrochloric Acid (HCl) or other suitable acid
-
Beaker, magnetic stirrer, pH meter, filtration apparatus, drying oven
Procedure:
-
Slurry Preparation: Prepare an aqueous slurry of this compound (e.g., 100 g of pigment in 1 L of deionized water).
-
pH Adjustment: While stirring, adjust the pH of the slurry to between 3.5 and 6.5 using a dilute acid or base.[5]
-
Treatment Solution: In a separate beaker, prepare a solution of Antimony Trichloride. The amount should be calculated to be between 0.5% and 10% of the pigment's weight.[5]
-
Precipitation: Slowly add the antimony trichloride solution to the pigment slurry while maintaining constant stirring and holding the pH within the 3.5-6.5 range. An antimony oxide/hydroxide layer will precipitate onto the pigment surface.
-
Aging: Allow the mixture to stir for a period of time (e.g., 1-2 hours) to ensure complete precipitation and uniform coating.
-
Recovery: Filter the treated pigment from the slurry.
-
Washing: Wash the filter cake with deionized water until the wash water is free of soluble salts.
-
Drying: Dry the pigment in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Lightfastness Testing using Xenon-Arc Apparatus
This protocol is a generalized procedure based on ASTM D4303 principles.[18][19]
Objective: To evaluate the change in color of a pigmented coating after accelerated weathering.
Materials:
-
Coating samples (one with untreated pigment, one with treated pigment) applied to standardized panels.
-
Control panel (unexposed).
-
Xenon-arc weathering apparatus.
-
Spectrophotometer or colorimeter.
Procedure:
-
Sample Preparation: Prepare drawdowns of your coatings on suitable substrates (e.g., steel panels). Ensure a uniform film thickness. Prepare at least two identical panels for each sample.
-
Initial Color Measurement: Before exposure, measure the CIELAB (L, a, b*) values for each panel using a spectrophotometer. This is your baseline reading.
-
Masking: Mask half of each panel with a light-blocking material (e.g., aluminum foil). This will serve as an unexposed reference on the same panel.
-
Exposure: Place the panels in the xenon-arc apparatus. Set the conditions to simulate indoor daylight (as per ASTM D4303, Method C). Typical parameters might include:
-
Irradiance: ~0.35 W/m²/nm at 340 nm
-
Black Panel Temperature: ~63 °C
-
Relative Humidity: ~55%
-
-
Exposure Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Final Color Measurement: After the exposure period, remove the panels and allow them to equilibrate to room temperature. Remove the masking.
-
Data Analysis: Measure the L, a, and b* values on the exposed portion of each panel. Calculate the total color difference (ΔE) using the formula: ΔE = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^½ Compare the ΔE values of the coatings with treated and untreated pigments. A lower ΔE* indicates improved lightfastness.
References
- 1. US4046588A - Method for the manufacture of a lead chromate-containing pigment having a low acid soluble lead content - Google Patents [patents.google.com]
- 2. US2365171A - Lead chromate pigment production - Google Patents [patents.google.com]
- 3. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 5. US2316244A - Lead chromate pigment - Google Patents [patents.google.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. songwon.com [songwon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 12. News - 14 Pigment Dispersion Problems & How SILIKEâs Silicone Hyperdispersant Solves Them [siliketech.com]
- 13. Settle Down: Factors that Influence Pigment Settling and Stability - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 14. mxdprocess.com [mxdprocess.com]
- 15. This compound (molybdate orange) - Canada.ca [canada.ca]
- 16. chembk.com [chembk.com]
- 17. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 18. micomlab.com [micomlab.com]
- 19. wewontech.com [wewontech.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2009064278A1 - Polymer encapsulated pigments - Google Patents [patents.google.com]
Stabilization of Pigment Red 104 against chemical degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Red 104. The information focuses on preventing chemical degradation and enhancing the stability of the pigment during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Pigment Red 104 and why is its stability a concern?
A: Pigment Red 104, also known as Molybdate Red or Scarlet Chrome, is an inorganic pigment composed of a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄)[1]. Its brilliant red-orange hue, opacity, and cost-effectiveness have led to its use in various applications, including industrial coatings and plastics[2]. However, its stability is a significant concern due to the presence of lead and hexavalent chromium (Cr(VI))[3][4]. The pigment is susceptible to chemical degradation under various conditions, which can lead to color fading, darkening, and the leaching of toxic heavy metals.
Key degradation pathways include:
-
Photodegradation: Exposure to UV radiation can cause the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), leading to a significant color change and darkening of the pigment[3][4][5].
-
Acid and Alkali Degradation: The lead chromate component is vulnerable to dissolution in strong acidic and alkaline environments, which compromises the pigment's integrity and can release lead and chromate ions[1][6].
Q2: What are the primary methods for stabilizing Pigment Red 104?
A: The most effective methods to enhance the stability of Pigment Red 104 involve creating a protective barrier around the pigment particles. The main strategies are:
-
Surface Treatment with Inorganic Coatings: Applying a dense, amorphous layer of inorganic materials like silica (SiO₂), often in combination with other metal oxides such as alumina (Al₂O₃), is a widely used technique. This coating acts as a physical barrier, shielding the pigment from acids, alkalis, and UV radiation, thereby improving its chemical resistance, lightfastness, and thermal stability[1][7][8][9].
-
Encapsulation: This process involves enclosing the pigment particles within a protective shell. Nanoencapsulation using materials like silica or polymers can offer superior protection against environmental stressors[6].
-
Use of Photostabilizers (in Polymer Matrices): When incorporating Pigment Red 104 into polymers, adding photostabilizers such as Hindered Amine Light Stabilizers (HALS) and UV absorbers can provide a synergistic protective effect, significantly reducing the rate of chemical degradation caused by light exposure.
Q3: How does a silica coating improve the performance of Pigment Red 104?
A: A dense silica coating encapsulates the pigment particles, leading to several performance enhancements:
-
Improved Thermal Stability: Silica-coated Pigment Red 104 shows significantly improved resistance to darkening at high temperatures (up to 320°C), making it suitable for use in high-temperature processing of plastics like polyethylene and polystyrene[7][8][10].
-
Enhanced Chemical Resistance: The coating provides excellent protection against strong acids and alkalis, preventing the dissolution of the lead chromate component[8][9].
-
Increased Lightfastness and Weatherability: The silica layer helps to prevent the photodegradation of the pigment, leading to better color retention upon exposure to sunlight and weathering.
-
Reduced Heavy Metal Leaching: By encapsulating the pigment, the silica layer minimizes the leaching of toxic lead and chromium ions into the surrounding environment.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Color Fading or Darkening Upon Light Exposure | Photodegradation of the pigment, specifically the reduction of Cr(VI) to Cr(III). | 1. Utilize a grade of Pigment Red 104 that has been stabilized with a dense silica coating[7][8].2. If used in a polymer matrix, incorporate UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the formulation. |
| Pigment Color Changes in Acidic or Alkaline Media | Dissolution of the lead chromate component of the pigment. | 1. Use a silica-coated version of the pigment, which provides resistance to chemical attack[8][9].2. If possible, adjust the pH of the experimental medium to be closer to neutral (pH 5-7)[1].3. Consider microencapsulation of the pigment for enhanced protection. |
| Poor Dispersion and Agglomeration of Pigment Particles | High surface energy of the pigment particles leading to re-agglomeration after initial dispersion. | 1. Ensure proper wetting of the pigment with a suitable solvent or dispersing agent before mixing.2. Use high-shear mixing to break up agglomerates.3. Employ a surface-treated grade of the pigment, as the coating can improve dispersibility. |
| Leaching of Lead or Chromium Detected in Supernatant | Degradation of the pigment due to chemical attack or photodegradation, releasing constituent ions. | 1. Immediately switch to a stabilized (silica-coated or encapsulated) form of Pigment Red 104 to minimize leaching.2. Review experimental conditions (pH, light exposure, temperature) to identify and mitigate the cause of degradation. |
Data Presentation: Performance of Stabilized Pigment Red 104
The following tables summarize the expected performance improvements of silica-coated Pigment Red 104 compared to its uncoated counterpart based on data from technical literature and patents.
Table 1: Thermal Stability
| Pigment Type | Processing Temperature | Observation |
| Uncoated Pigment Red 104 | > 210°C | Experiences serious darkening[9]. |
| Dense Silica-Coated Pigment Red 104 | 300 - 320°C | Resistant to darkening in polyethylene or polystyrene[7][8][10]. |
Table 2: Chemical Resistance
| Pigment Type | Condition | Observation |
| Uncoated Pigment Red 104 | Strong Acids / Alkalis | Susceptible to dissolution and discoloration[6]. |
| Silica-Coated Pigment Red 104 (10-25% SiO₂) | Strong Acids | Resistant to discoloration[8]. |
Table 3: General Fastness Properties (Rating Scale: 1=Poor, 8=Excellent)
| Property | Uncoated Pigment Red 104 (Typical) | Silica-Coated Pigment Red 104 (Expected) |
| Lightfastness | 7 | 7-8 |
| Weather Fastness | 4-5 | Improved |
| Acid Resistance | 2 (Poor)[1] | 4-5 (Good) |
| Alkali Resistance | 3 (Moderate)[1] | 5 (Excellent) |
Note: Exact performance values can vary based on the specific grade of the pigment and the quality and thickness of the stabilization coating.
Experimental Protocols
Protocol 1: Lab-Scale Silica Coating of Pigment Red 104
This protocol is adapted from general methods for silica coating of inorganic particles.
Objective: To apply a dense, amorphous silica coating to Pigment Red 104 particles to enhance their stability.
Materials:
-
Pigment Red 104
-
Deionized water
-
Sodium silicate solution (water glass)
-
Sulfuric acid (dilute solution, e.g., 1M)
-
Ethanol
-
Beakers, magnetic stirrer, pH meter, heating mantle
-
Centrifuge and filtration apparatus
-
Drying oven
Procedure:
-
Pigment Slurry Preparation: Disperse a known amount of Pigment Red 104 (e.g., 50 g) in deionized water (e.g., 500 mL) in a beaker with vigorous stirring to form a uniform slurry.
-
Heating and pH Adjustment: Gently heat the slurry to 75-90°C while stirring. Adjust the pH of the slurry to between 9.0 and 9.5 using a dilute sodium hydroxide or sulfuric acid solution as needed.
-
Silica Deposition:
-
Prepare two separate solutions: one of sodium silicate and one of dilute sulfuric acid.
-
Simultaneously and slowly add the sodium silicate solution and the dilute sulfuric acid to the heated pigment slurry over a period of 2-4 hours.
-
Maintain the pH of the slurry consistently between 9.0 and 9.5 during the addition. The controlled addition and constant pH are critical for the deposition of a dense, uniform silica layer rather than gelatinous silica. The amount of sodium silicate added will determine the final percentage of silica coating (typically aiming for 15-30% by weight of the final product for high thermal stability)[7][8].
-
-
Aging: After the addition is complete, continue stirring the slurry at the same temperature and pH for an additional 1-2 hours to allow the silica coating to fully form and densify.
-
Washing and Recovery:
-
Allow the pigment to settle, then decant the supernatant.
-
Wash the coated pigment several times with deionized water to remove residual salts. This can be done by repeated centrifugation and redispersion or by filtration and washing.
-
Optionally, perform a final wash with ethanol to aid in drying.
-
-
Drying: Dry the washed, silica-coated pigment in an oven at 110-120°C until a constant weight is achieved.
-
Deagglomeration: The dried pigment may form cakes. A gentle grinding or milling step may be necessary to obtain a fine powder.
Protocol 2: Microencapsulation of Pigment Red 104 via Gelatin Coacervation
This protocol is a conceptual adaptation for Pigment Red 104 based on general pigment encapsulation methods.
Objective: To encapsulate Pigment Red 104 particles in a gelatin shell.
Materials:
-
Pigment Red 104
-
Gelatin (Type A or B)
-
Deionized water
-
Ethanol
-
Formaldehyde solution (37%)
-
Sodium bisulfite
-
Ultrasonic bath
-
Magnetic stirrer, ice bath
Procedure:
-
Initial Dispersion:
-
In a beaker, prepare a 5% (w/v) gelatin solution in warm deionized water.
-
In a separate small container, create a paste of Pigment Red 104 with a small amount of water and a surfactant (e.g., 1% Triton X-100) to ensure good wetting.
-
Add the pigment paste to the gelatin solution and mix thoroughly.
-
-
Coacervation:
-
While stirring the pigment-gelatin mixture, slowly add ethanol. The ethanol acts as a non-solvent for gelatin, causing it to phase separate and deposit onto the suspended pigment particles. Observe for the formation of small curds.
-
-
Setting the Shell:
-
Place the beaker in an ice bath and add a larger volume of cold water to the mixture.
-
Subject the mixture to ultrasonic dispersion for approximately 15 minutes to ensure uniform coating and prevent large agglomerates.
-
-
Hardening (Cross-linking):
-
Add a small amount of 37% formaldehyde solution to the cold mixture and stir for 10-15 minutes. The formaldehyde cross-links the gelatin, creating a more robust and stable shell.
-
Safety Note: Formaldehyde is toxic and a carcinogen. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Quenching: Add sodium bisulfite to the mixture to react with and neutralize any unreacted formaldehyde. Stir for 5-10 minutes.
-
Final Coating and Precipitation: Add an additional small volume of the 5% gelatin solution to coat any imperfections in the hardened capsules. Precipitate the encapsulated pigment by adding more ethanol.
-
Washing and Drying: Wash the precipitate with a water-ethanol solution to remove unreacted reagents. Collect the encapsulated pigment by filtration or centrifugation and dry at a low temperature (e.g., 40-50°C).
Visualizations
Chemical Degradation Pathway
The primary degradation pathway for Pigment Red 104 when exposed to UV light involves the reduction of chromium from its hexavalent state to its trivalent state.
Caption: Photodegradation of Pigment Red 104.
Experimental Workflow for Silica Coating Stabilization
This diagram outlines the key steps in the laboratory-scale process for applying a protective silica coating to Pigment Red 104.
Caption: Workflow for silica coating of Pigment Red 104.
References
- 1. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pigments.com [pigments.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4017328A - Lead chromate pigment with improved thermal stability - Google Patents [patents.google.com]
- 8. US3639133A - Process for making silica-coated lead chromate pigments and product thereof - Google Patents [patents.google.com]
- 9. GB1564573A - Lead chromate pigments - Google Patents [patents.google.com]
- 10. usitc.gov [usitc.gov]
Technical Support Center: Reducing the Toxicity of Lead Chromate-Based Pigments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of lead chromate-based pigments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Encapsulation & Surface Treatment
-
Q1: My silica encapsulation of lead chromate pigment is resulting in a hazy or cloudy appearance. What could be the cause?
A1: A hazy or cloudy appearance in the final encapsulated pigment is often due to the incomplete melting or improper deposition of the silica coating. A common cause is insufficient heat during the curing or annealing step of the process. Gradually increasing the temperature of this step should be your first troubleshooting measure. Another potential issue could be the rate of addition of the silica precursor (e.g., sodium silicate solution); adding it too quickly can lead to uneven coating and agglomeration.
-
Q2: I'm observing bubbles on the surface or at the edges of my encapsulated pigment particles. How can I resolve this?
A2: Bubbles on the surface of the pigment are typically caused by trapped air due to the adhesive not melting properly, which can be a result of low roller heat or insufficient pressure. Try incrementally increasing the roller heat or reducing the processing speed. Conversely, bubbles forming around the edges can be an indication of excessive heat, causing the coating to blister. In this case, you should gradually reduce the roller heat.
-
Q3: The edges of my encapsulated pigment are not sealing properly. What is the likely cause?
A3: Poor edge sealing is often a result of insufficient roller pressure, especially when dealing with thicker pigment agglomerates. The primary solution is to increase the roller pressure to ensure a complete and uniform seal around the pigment particles.
-
Q4: After encapsulation, I'm still detecting significant leaching of lead and chromium in my tests. What went wrong?
A4: Significant leaching after encapsulation suggests a compromised or incomplete coating. This can be due to several factors:
-
Inadequate Coating Thickness: Ensure that the amount of silica precursor used is sufficient to form a dense, continuous layer. Patents suggest that a silica content of 10-35% by weight may be necessary for effective encapsulation.
-
Poor Adhesion: The surface of the lead chromate pigment may not be properly prepared for the silica coating to adhere effectively. Ensure the pigment slurry is at the correct pH before adding the silica precursor.
-
Mechanical Stress: Post-encapsulation processing, such as aggressive milling, can fracture the silica shell, exposing the lead chromate core. Handle the encapsulated pigment with care.
-
-
Q5: My surface-treated lead chromate pigments show inconsistent color and performance. How can I improve this?
A5: Inconsistency in color and performance of surface-treated pigments often points to non-uniformity in the treatment process. Ensure that the pigment is well-dispersed in the reaction medium before adding the surface treatment agents. The rate of addition and the reaction temperature should be carefully controlled to ensure a consistent reaction on the pigment surface. Also, verify the purity of your starting materials, as impurities can interfere with the surface treatment reactions.
Alternative Pigments
-
Q6: I am trying to replace lead chromate with an organic pigment, but I'm having difficulty with dispersion. What should I do?
A6: Organic pigments are known to be more challenging to disperse compared to inorganic pigments like lead chromate. You may need to use a different dispersing agent or adjust the energy of your dispersion equipment (e.g., high-speed disperser, bead mill). It is also possible that the organic pigment is flocculating. This can sometimes be addressed by using a suitable stabilizing additive.
-
Q7: When reformulating my paint with a lead-free alternative, the color match is poor, especially under different lighting conditions (metamerism). How can I correct this?
A7: A direct one-to-one replacement of lead chromate is often not possible without a color shift.[1] Achieving a good color match typically requires a "smart combination" of organic and inorganic pigments.[1] The inorganic component, such as titanium dioxide or bismuth vanadate, provides opacity, while the organic pigment helps to adjust the color strength, chroma, and hue.[1] You will likely need to perform a color matching study using a spectrophotometer to develop a formulation with low metamerism.
-
Q8: The opacity of my coating has decreased significantly after replacing lead chromate. How can I improve it?
A8: Lead chromate pigments are known for their excellent opacity. Many organic pigments, while offering high chroma and tinting strength, have lower opacity.[2] To improve the hiding power of your formulation, you should incorporate a highly opaque inorganic pigment like titanium dioxide (TiO2) or bismuth vanadate (BiVO4).[1][3]
Data on Lead Chromate Alternatives
The following table summarizes the performance of various lead-free pigment alternatives compared to lead chromate.
| Pigment Type | Key Advantages | Key Disadvantages | Relative Cost |
| Lead Chromate (PY34, PR104) | High opacity, good durability, bright color, low cost.[1][2] | Highly toxic (contains lead and hexavalent chromium).[4] | Low |
| Bismuth Vanadate (PY184) | Excellent durability, bright and clean shades, good opacity.[5] | Higher cost than lead chromate. | High |
| Organic Pigments (e.g., PY74, PR254) | High chroma, high tinting strength.[1][2] | Lower opacity, can have lower weatherfastness, more difficult to disperse.[2][6] | Medium to High |
| Hybrid Pigments (Organic/Inorganic) | Balanced properties, can be tailored for specific applications.[7][8] | Formulation expertise required. | Medium to High |
| Mixed Metal Oxides (e.g., PBr24) | Durable, good heat stability.[9] | Duller shades compared to lead chromate.[9] | Low to Medium |
Experimental Protocols
Protocol 1: Silica Encapsulation of Lead Chromate Pigment (Based on Patent Literature)
This protocol is a generalized procedure based on information from patent literature and should be optimized for your specific pigment and equipment.
-
Slurry Preparation:
-
Disperse a known weight of lead chromate pigment in deionized water to form a slurry. The solid content should be optimized for good mixing.
-
Adjust the pH of the slurry to between 9.0 and 9.5 using a dilute sodium hydroxide solution while stirring vigorously.
-
-
Silica Precursor Addition:
-
Slowly add a solution of sodium silicate (water glass) to the pigment slurry. The amount of sodium silicate should be calculated to yield the desired weight percentage of silica in the final product (typically 10-35%).
-
Maintain the pH of the slurry between 9.0 and 9.5 during the addition of the sodium silicate.
-
-
Precipitation of Silica:
-
Slowly add a dilute acid (e.g., sulfuric acid) to the slurry to lower the pH to around 7.0. This will cause the precipitation of hydrated silica onto the surface of the pigment particles.
-
Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation and coating.
-
-
Curing and Washing:
-
Heat the slurry to a temperature between 70°C and 90°C and hold for 1-2 hours to densify the silica coating.[10]
-
Allow the pigment to settle, decant the supernatant, and wash the pigment several times with deionized water to remove soluble salts.
-
-
Drying and Finishing:
-
Filter the washed pigment and dry it in an oven at 105-120°C until a constant weight is achieved.
-
The dried, encapsulated pigment may require gentle deagglomeration using a suitable mill.
-
Protocol 2: Synthesis of Bismuth Vanadate (BiVO4) Pigment via Precipitation
This protocol describes a common method for synthesizing bismuth vanadate pigment.
-
Solution Preparation:
-
Solution A: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid. The concentration should be carefully controlled.
-
Solution B: Dissolve ammonium metavanadate (NH₄VO₃) in a dilute sodium hydroxide solution.
-
-
Precipitation:
-
Slowly add Solution B to Solution A with vigorous stirring. A yellow precipitate of bismuth vanadate will form immediately.
-
Carefully control the pH of the reaction mixture during the precipitation process. The final pH will influence the crystal structure and color of the pigment.[5]
-
-
Digestion and Aging:
-
Heat the reaction mixture to a specific temperature (e.g., 90°C) and hold for a period of time (e.g., 2-4 hours) with continued stirring. This "digestion" step helps to improve the crystallinity and particle size of the pigment.
-
-
Washing and Filtration:
-
Allow the precipitate to settle, and then wash it several times with deionized water by decantation to remove any unreacted precursors and soluble byproducts.
-
Filter the washed pigment using a Buchner funnel.
-
-
Drying and Calcination:
-
Dry the filter cake in an oven at a temperature of 100-120°C.
-
For some applications, the dried pigment may be calcined at a higher temperature (e.g., 400-600°C) to further improve its properties.[11]
-
Visualizations
Caption: Workflow for Silica Encapsulation of Lead Chromate Pigments.
Caption: Decision logic for selecting lead chromate pigment alternatives.
References
- 1. pcimag.com [pcimag.com]
- 2. pigments.com [pigments.com]
- 3. ispigment.com [ispigment.com]
- 4. ipen.org [ipen.org]
- 5. Bismuth vanadate - a little history | Bruchsaler Farben [bruchsaler-farben.de]
- 6. ipen.org [ipen.org]
- 7. pcimag.com [pcimag.com]
- 8. saicm.org [saicm.org]
- 9. saicmknowledge.org [saicmknowledge.org]
- 10. US4500361A - Process for the preparation of treated lead chromate based pigments - Google Patents [patents.google.com]
- 11. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
Technical Support Center: Optimizing Molybdate Red Dispersion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of Molybdate Red (Pigment Red 104) in various media.
Frequently Asked Questions (FAQs)
Q1: What is Molybdate Red?
Molybdate Red, also known as Molybdate Orange or Pigment Red 104, is a vibrant red-orange inorganic pigment.[1][2][3] Chemically, it is a solid solution of lead chromate, lead molybdate, and often lead sulfate.[1][2][4] Its brilliant color, high hiding power, and good resistance to solvents make it a popular choice for applications such as industrial paints, coatings, plastics, and inks.[1][5][6]
Q2: What are the key physical and chemical properties of Molybdate Red to consider for dispersion?
Successful dispersion of Molybdate Red depends on understanding its fundamental properties. Key parameters from technical data sheets are summarized below. These values can vary between different grades and manufacturers.
| Property | Typical Value Range | Significance for Dispersion |
| **Density (g/cm³) ** | 5.4 - 6.34 | High density can contribute to faster sedimentation if the dispersion is not properly stabilized. |
| Oil Absorption ( g/100g ) | 15 - 40 | This indicates the amount of vehicle (resin/solvent) required to wet the pigment. A higher value may require a higher binder-to-pigment ratio. |
| pH Value | 4.0 - 8.0 | The surface chemistry of the pigment can be affected by the pH of the medium, influencing dispersant selection and stability. |
| Particle Size (μm) | 0.10 - 1.0 | Finer particles offer better color strength but may be more prone to agglomeration. |
| Heat Resistance (°C) | ~200 | Relevant for applications involving high-temperature processing, such as in plastics.[6][7] |
| Acid Resistance | Fair to Good | Molybdate Red has moderate resistance to acids.[1][8] |
| Alkali Resistance | Fair | The pigment has limited resistance to alkalis.[1][8] |
Q3: What are the common signs of poor Molybdate Red dispersion?
Inadequate dispersion of Molybdate Red can manifest in several ways, impacting the final quality of your product. Common issues include:
-
Color Inconsistency: Variations in color between different batches.[9]
-
Poor Gloss: A lack of the desired shine on the surface of the coating.[9]
-
Flocculation: The re-grouping of dispersed pigment particles into loose clusters, which can lead to color shifts and reduced tinting strength.
-
Sedimentation: The settling of the high-density pigment particles over time, leading to a non-uniform mixture.
-
Insufficient Hiding Power: The coating fails to effectively obscure the underlying surface.[9]
-
Speckling: The appearance of small, colored defects on the dried surface.[9]
Troubleshooting Guides
Issue 1: Agglomeration and Flocculation of Molybdate Red Particles
Symptoms:
-
Low gloss and color strength.
-
Appearance of specks or streaks in the final application.
-
Inconsistent color.
Possible Causes:
-
Insufficient wetting of the pigment surface.
-
Inadequate mechanical energy during dispersion to break down agglomerates.
-
Improper choice or dosage of dispersing agent.
-
Incompatibility between the pigment, dispersant, and the medium.
Solutions:
-
Optimize the Wetting Stage: Ensure the pigment is thoroughly wetted by the solvent or resin solution before applying high shear. The use of a suitable wetting agent can reduce the surface tension between the pigment and the medium.
-
Adjust Mechanical Dispersion:
-
Milling Time: Increase the milling time to ensure sufficient energy input for deagglomeration.
-
Milling Media: For bead mills, ensure the correct size and density of the milling media are used for efficient energy transfer.
-
Tip Speed (for high-speed dispersers): Ensure the tip speed of the blade is sufficient to create a vortex and effectively separate pigment particles.
-
-
Select an Appropriate Dispersant:
-
For solvent-based systems, consider polymeric dispersants with anchoring groups that have a strong affinity for inorganic surfaces.
-
For aqueous systems, non-ionic or anionic dispersants are often employed. Surfactants with a mid-range Hydrophile-Lipophile Balance (HLB) of 10-14 can be effective.[10]
-
Always conduct a ladder study to determine the optimal dispersant concentration.
-
-
Surface Treatment: Some grades of Molybdate Red are available with surface treatments (e.g., silica or alumina coatings) to improve their dispersibility and weather resistance.[3][11]
Issue 2: Sedimentation and Hard Caking
Symptoms:
-
Pigment settles at the bottom of the container over time.
-
A hard, difficult-to-redisperse cake forms.
Possible Causes:
-
High density of Molybdate Red.
-
Low viscosity of the medium at low shear rates.
-
Poor stabilization of the dispersed particles.
Solutions:
-
Improve Stabilization:
-
Ensure the use of an effective dispersing agent that provides a strong steric or electrostatic barrier around the pigment particles to prevent them from settling.
-
-
Modify Rheology:
-
Incorporate a rheology modifier (thickener) to increase the low-shear viscosity of the system. This will help to suspend the dense pigment particles.
-
-
Optimize Particle Size:
-
While finer particles can be more prone to agglomeration if not properly stabilized, excessively large particles will settle more quickly. Achieving a narrow particle size distribution is key.
-
Experimental Protocols
Protocol 1: Dispersion of Molybdate Red in a Solvent-Based Acrylic Resin
Materials:
-
Molybdate Red Pigment
-
Acrylic Resin Solution (e.g., 40% solids in xylene/butyl acetate)
-
Appropriate Solvent (e.g., xylene, butyl acetate)
-
Polymeric Dispersant
-
High-speed disperser with a Cowles-type blade or a bead mill
Procedure:
-
Preparation of the Mill Base:
-
To a suitable vessel, add the acrylic resin solution and the solvent.
-
While stirring at low speed, add the calculated amount of polymeric dispersant and mix until homogeneous.
-
Gradually add the Molybdate Red pigment to the liquid phase under agitation.
-
-
Dispersion:
-
High-Speed Disperser: Increase the speed of the disperser to achieve a vortex in the mixture. The tip speed should be in the range of 18-25 m/s. Continue dispersion until the desired fineness of grind is achieved (typically measured with a Hegman gauge).
-
Bead Mill: If using a bead mill, load the mill base into the chamber. Mill at the recommended speed and for a sufficient duration to achieve the target particle size distribution.
-
-
Let-down:
-
Once the desired dispersion quality is reached, add the remaining acrylic resin and solvent under low-speed mixing to complete the formulation.
-
Protocol 2: Dispersion of Molybdate Red in an Epoxy Resin System
Materials:
-
Molybdate Red Pigment
-
Liquid Epoxy Resin (Part A)
-
Dispersing Agent (if required)
-
Three-roll mill or planetary mixer
Procedure:
-
Pre-mixing:
-
In a suitable container, weigh the liquid epoxy resin.
-
If using a dispersant, add it to the resin and mix thoroughly.
-
Gradually add the Molybdate Red pigment to the epoxy resin while mixing at low speed until a uniform paste is formed.
-
-
Dispersion:
-
Three-Roll Mill: Pass the pre-mixed paste through a three-roll mill. Adjust the gaps between the rollers to apply increasing shear force. Repeat the process until the pigment is finely and uniformly dispersed.
-
Planetary Mixer: For smaller batches, a planetary mixer with high shear capabilities can be used. Mix under vacuum to avoid air entrapment.
-
-
Final Formulation:
-
The resulting pigmented epoxy resin (Part A) can then be combined with the appropriate curing agent (Part B) according to the manufacturer's instructions just before application.
-
Visualizing Workflows and Relationships
Caption: General workflow for dispersing Molybdate Red in a liquid medium.
Caption: Troubleshooting logic for Molybdate Red agglomeration issues.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. US4075152A - Process for stabilizing pigment dispersions in urethane coatings - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. WO2019113479A1 - Molybdate-based composition and conversion coating - Google Patents [patents.google.com]
- 6. Effect of Molybdate on Corrosion Performance of Oxide Coating Produced on 7075 Al Alloy Using PEO [mdpi.com]
- 7. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]
- 8. US3772047A - Preparation of red shade molybdate orange pigments - Google Patents [patents.google.com]
- 9. US5063258A - Coating compositions containing molybdenum disulfide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. longchangchemical.com [longchangchemical.com]
Technical Support Center: C.I. 77605 Particle Dispersion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the agglomeration of C.I. 77605 particles during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of C.I. 77605 particles.
Problem: Visible clumps or aggregates in the suspension.
-
Question: My suspension of C.I. 77605 contains visible particles and is not uniform. What could be the cause and how can I fix it?
-
Answer: This is a clear indication of particle agglomeration. The primary causes include incomplete wetting of the pigment particles, inadequate dispersion energy, or a lack of proper stabilization.[1][2]
-
Immediate Actions:
-
Increase Dispersion Energy: If using a magnetic stirrer, increase the stirring speed. For more persistent agglomerates, consider using high-shear mixing or ultrasonication to break down the clumps.[3]
-
Check Wetting: Ensure the solvent has fully wetted the particle surfaces before applying high energy. Pre-wetting the pigment with a small amount of a suitable wetting agent or the solvent before bulk addition can be beneficial.[4]
-
-
Long-Term Solutions:
-
Optimize Dispersant/Surfactant: The choice of dispersing agent or surfactant is critical. For inorganic pigments like C.I. 77605, dispersants with specific anchor groups that can adsorb onto the particle surface are necessary to provide stabilization.[5] Consider screening different types of dispersants (see Table 1).
-
Solvent Selection: The polarity and viscosity of your solvent can significantly impact dispersion. Ensure the chosen solvent is compatible with your dispersing agent and can effectively wet the C.I. 77605 particles.
-
-
Problem: Suspension appears stable initially but settles or forms agglomerates over time.
-
Question: My C.I. 77605 dispersion looks good right after preparation, but after a few hours or days, I observe sedimentation and clumping. Why is this happening?
-
Answer: This indicates poor long-term stability of the dispersion. While the initial dispersion may have broken down agglomerates, the particles are re-aggregating over time. This is typically due to insufficient repulsive forces between particles to overcome the attractive van der Waals forces.[2][6]
-
Immediate Actions:
-
Gentle Re-dispersion: Before use, gently agitate or sonicate the suspension to redisperse the settled particles. Avoid high-energy methods that could alter particle characteristics.
-
-
Long-Term Solutions:
-
Enhance Stabilization: This is key to preventing re-agglomeration.
-
Electrostatic Stabilization: If working in a polar solvent, ensure your dispersant imparts a sufficient surface charge to the particles. A zeta potential measurement can quantify this (see Table 2). Values greater than +30 mV or less than -30 mV are generally considered to indicate a stable dispersion.[7][8]
-
Steric Stabilization: In both polar and non-polar solvents, polymeric dispersants that form a protective layer around the particles can prevent them from getting close enough to agglomerate.[6][9]
-
-
Increase Viscosity: A slight increase in the viscosity of the continuous phase can slow down the sedimentation of particles, giving more time for the stabilizing mechanisms to be effective. However, this should be done cautiously as it can affect other experimental parameters.
-
-
Problem: Inconsistent results in particle size analysis (e.g., Dynamic Light Scattering - DLS).
-
Question: I am getting variable and non-reproducible particle size measurements for my C.I. 77605 dispersions. What could be wrong?
-
Answer: Inconsistent DLS results can stem from several factors, including sample preparation, the presence of a small number of large aggregates, or issues with the measurement parameters.[7][10]
-
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is properly diluted. Highly concentrated samples can lead to multiple scattering effects, resulting in artificially low particle size readings.[11][12] Conversely, a sample that is too dilute may not produce enough scattered light for a stable reading.[10] Always use a high-purity, filtered solvent for dilutions.[13][14]
-
Presence of Agglomerates: Even a small population of large agglomerates can disproportionately affect the DLS results due to the intensity of light they scatter.[7] Consider filtering the sample through an appropriate pore size filter before measurement to remove large particulates.
-
Instrument Settings: Ensure the correct solvent viscosity and refractive index are entered into the software. The temperature of the sample should be stable and accurately recorded, as viscosity is temperature-dependent.[15]
-
Equilibration: Allow the sample to thermally equilibrate within the instrument for a few minutes before starting the measurement to avoid temperature fluctuations.[14]
-
-
Frequently Asked Questions (FAQs)
1. What is C.I. 77605 and why is it prone to agglomeration?
C.I. 77605, also known as Molybdate Orange or Pigment Red 104, is an inorganic pigment that is a solid solution of lead chromate, lead molybdate, and lead sulfate.[14][16] Like many fine particle powders, it has a high surface area and, consequently, high surface energy. This makes the particles thermodynamically unstable, and they tend to agglomerate to reduce their overall surface energy.[2] Interparticle forces, such as van der Waals forces, also contribute to this phenomenon.[2]
2. What is the difference between wetting, dispersing, and stabilizing agents?
-
Wetting Agents: These are surfactants that lower the surface tension of the liquid, allowing it to displace air from the surface of the pigment particles and penetrate into the voids between them.
-
Dispersing Agents (Dispersants): These are substances that, once the particles are wetted and separated, adsorb onto the particle surfaces to prevent them from re-agglomerating. They work through electrostatic or steric repulsion.[13][17]
-
Stabilizing Agents: This is a broader term that can include dispersants as well as other additives that improve the long-term stability of the suspension, such as viscosity modifiers.
3. How do I choose the right dispersant for C.I. 77605?
The choice of dispersant depends on the solvent system (aqueous or non-aqueous) and the desired stabilization mechanism. For the inorganic surface of C.I. 77605, dispersants with polar head groups that can interact with the metal oxides on the pigment surface are generally effective.[5]
4. What is the role of pH in the dispersion of C.I. 77605?
The pH of the dispersion medium can significantly affect the surface charge of inorganic particles and, therefore, the electrostatic stabilization. The isoelectric point (IEP) is the pH at which the surface charge is zero. At the IEP, electrostatic repulsion is minimal, and the particles are most likely to agglomerate. Adjusting the pH away from the IEP can increase the surface charge and improve stability.[18]
5. Can sonication damage the C.I. 77605 particles?
While ultrasonication is an effective method for breaking down agglomerates, excessive or prolonged sonication can potentially lead to particle fracture, altering the primary particle size and distribution. It is advisable to use sonication in short bursts and with cooling to avoid overheating the sample.[19]
Data Presentation
Table 1: General Classes of Dispersants for Inorganic Pigments
| Dispersant Type | Stabilization Mechanism | Suitable Solvent Systems | Key Characteristics |
| Polymeric Dispersants | Steric or Electrosteric | Aqueous and Non-aqueous | High molecular weight polymers with anchoring groups and solvent-philic chains. Provide robust, long-term stability. |
| Anionic Surfactants | Electrostatic | Primarily Aqueous | Adsorb onto the particle surface, creating a negative charge and repulsive forces. |
| Cationic Surfactants | Electrostatic | Primarily Aqueous | Adsorb onto the particle surface, creating a positive charge and repulsive forces. |
| Non-ionic Surfactants | Steric | Aqueous and Non-aqueous | Adsorb onto the particle surface and provide a steric barrier. Less sensitive to pH and salt concentration. |
Table 2: Zeta Potential and Dispersion Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Rapid agglomeration or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
Source: Adapted from multiple sources discussing colloidal stability.[7][8]
Experimental Protocols
Protocol 1: Preparation of a C.I. 77605 Dispersion for Analysis
-
Pre-treatment: Dry the C.I. 77605 powder in an oven at a suitable temperature (e.g., 80-100 °C) for several hours to remove any adsorbed moisture, which can interfere with dispersion.
-
Weighing: Accurately weigh the desired amount of C.I. 77605 powder and the chosen dispersing agent. The optimal concentration of the dispersant is typically determined experimentally but often falls in the range of 1-5% by weight of the pigment.
-
Wetting: In a clean glass vial, add the weighed C.I. 77605 powder. Add the dispersing agent and a small amount of the solvent. Mix gently with a spatula to form a paste, ensuring all the powder is wetted.
-
Dilution: Gradually add the remaining solvent while stirring continuously with a magnetic stirrer.
-
Dispersion: For breaking down agglomerates, use one of the following methods:
-
High-Speed Homogenizer: Process the suspension for 5-15 minutes at a moderate speed.
-
Ultrasonication (Probe or Bath): Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating. The vial should be placed in an ice bath during this process.
-
-
Final Dilution for Analysis: For techniques like DLS, a further dilution is usually necessary. Dilute a small aliquot of the concentrated dispersion with filtered solvent to the appropriate concentration for the instrument (typically in the ppm range). Gently mix the diluted sample.
Protocol 2: Particle Size and Distribution Analysis by Dynamic Light Scattering (DLS)
-
Instrument Preparation: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes. Ensure the instrument is clean and calibrated with a suitable standard (e.g., polystyrene latex beads).[14]
-
Sample Preparation: Prepare a dilute suspension of C.I. 77605 as described in Protocol 1. The sample should be visually transparent or slightly hazy.[20] Filter the diluted sample through a syringe filter (e.g., 0.45 or 1 µm pore size) to remove any large dust particles or remaining large agglomerates.
-
Cuvette Preparation: Rinse a clean DLS cuvette with the filtered solvent and then with the prepared sample. Fill the cuvette with the sample, ensuring there are no air bubbles. Cap the cuvette to prevent solvent evaporation and contamination.
-
Measurement: Place the cuvette in the instrument's sample holder. Allow the sample to equilibrate to the set temperature for 5-10 minutes.[14]
-
Data Acquisition: Set the measurement parameters in the software, including the solvent refractive index and viscosity at the measurement temperature. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution. Report the z-average diameter and the polydispersity index (PDI). A low PDI (e.g., < 0.3) indicates a more monodisperse sample.
Protocol 3: Zeta Potential Measurement
-
Instrument Preparation: Ensure the zeta potential analyzer is clean and the electrodes are in good condition. Calibrate the instrument using an appropriate zeta potential standard.
-
Sample Preparation: Prepare a dispersion of C.I. 77605 as described in Protocol 1. The concentration for zeta potential measurement is typically higher than for DLS but should still be in a range that avoids multiple scattering.
-
Cell Preparation: Rinse the measurement cell with the solvent and then with the sample. Fill the cell, taking care to avoid trapping air bubbles, which can interfere with the measurement.
-
Measurement: Place the cell in the instrument and allow it to equilibrate. Apply the electric field and measure the electrophoretic mobility of the particles.
-
Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation, taking into account the solvent's dielectric constant and viscosity. Perform multiple measurements to ensure the results are consistent.
Mandatory Visualizations
Caption: Mechanisms of electrostatic and steric stabilization preventing particle agglomeration.
Caption: Workflow for preparing and analyzing C.I. 77605 particle dispersions.
Caption: Decision tree for troubleshooting C.I. 77605 agglomeration issues.
References
- 1. Agglomeration in Powder Processing: Causes and Solutions - PowderTechnology info [powdertechnology.info]
- 2. nishkaresearch.com [nishkaresearch.com]
- 3. research-archive.org [research-archive.org]
- 4. Drawings Using Graphviz — Project ACRN™ 3.4-unstable documentation [projectacrn.github.io]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. particletechlabs.com [particletechlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Minimize Errors in Dynamic Light Scattering Measurements [eureka.patsnap.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. azom.com [azom.com]
- 13. entegris.com [entegris.com]
- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 18. shepherdcolor.com [shepherdcolor.com]
- 19. researchgate.net [researchgate.net]
- 20. research.colostate.edu [research.colostate.edu]
Technical Support Center: Enhancing the Thermal Stability of Pigment Red 104
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the thermal stability of Pigment Red 104 (Molybdate Red). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pigment Red 104 and why is its thermal stability a concern?
Pigment Red 104, also known as Molybdate Red or Chrome Vermilion, is an inorganic pigment with a bright red-orange hue. Its chemical composition is a solid solution of lead chromate, lead molybdate, and often lead sulfate.[1] While it offers excellent color and opacity, its thermal stability is moderate, typically around 200-240°C.[1][2] Above this temperature, the pigment can darken and lose its chromaticity, which is a significant concern in high-temperature applications such as plastics processing and coil coatings.
Q2: What causes the thermal degradation of Pigment Red 104?
The thermal degradation of Pigment Red 104 is primarily attributed to changes in the crystal structure and oxidation states of its components, particularly the lead chromate, when subjected to high temperatures. This can lead to a color shift, often observed as a darkening or browning of the pigment. The exact mechanism is complex and can be influenced by the surrounding polymer matrix and the presence of other additives.
Q3: What are the common methods to enhance the thermal stability of Pigment Red 104?
The most common and effective method for enhancing the thermal stability of Pigment Red 104 is through surface treatment or encapsulation. This involves creating a protective barrier on the pigment particles. Commonly used coating materials include:
-
Silica (Silicon Dioxide, SiO₂): Forms a dense, amorphous layer that acts as a physical barrier to thermal degradation.
-
Alumina (Aluminum Oxide, Al₂O₃): Another effective metal oxide for surface coating.
-
Other Metal Oxides and Phosphates: Zirconium oxide, titanium dioxide, and various phosphates have also been used to improve thermal and light stability.
Q4: How does a silica coating improve the thermal stability of Pigment Red 104?
A silica coating enhances thermal stability through several mechanisms:
-
Thermal Insulation: The silica layer provides a degree of thermal insulation to the core pigment particle.
-
Inert Barrier: It acts as an inert physical barrier, preventing direct contact between the pigment surface and the surrounding polymer matrix or atmosphere at elevated temperatures. This can inhibit oxidative and chemical degradation pathways.
-
Structural Stabilization: The coating can help to stabilize the crystal lattice of the pigment, making it more resistant to temperature-induced phase changes.
Troubleshooting Guides
Issue 1: Uneven color or streaking in the final product after high-temperature processing.
-
Possible Cause 1: Inadequate Pigment Dispersion.
-
Solution: Ensure the pigment is thoroughly dispersed in the medium before processing. The use of appropriate dispersing agents can significantly improve the uniformity of the pigment distribution. The choice of dispersing agent will depend on the polymer system being used.
-
-
Possible Cause 2: Uneven Coating on Pigment Particles.
-
Solution: Review the coating protocol. Uneven coatings can result from improper pH control, incorrect precursor concentration, or inadequate mixing during the coating process. Ensure all parameters are within the recommended ranges.
-
-
Possible Cause 3: Incompatibility between the coated pigment and the polymer matrix.
-
Solution: The surface chemistry of the coated pigment should be compatible with the polymer. Surface modification of the silica coating with silane coupling agents can improve compatibility and dispersion in organic matrices.
-
Issue 2: Pigment darkens despite being coated.
-
Possible Cause 1: Incomplete or porous coating.
-
Solution: The coating may not be thick or dense enough to provide adequate protection. Increase the concentration of the coating precursor (e.g., TEOS for silica) or adjust the reaction time to build a thicker layer. Ensure the reaction conditions (pH, temperature) are optimized for the formation of a dense, non-porous coating.
-
-
Possible Cause 2: Processing temperature exceeds the limits of the stabilized pigment.
-
Solution: While coatings significantly improve thermal stability, there are still limits. Verify the maximum processing temperature for the specific grade of stabilized Pigment Red 104. If possible, reduce the processing temperature or the residence time at the highest temperature.
-
-
Possible Cause 3: Reaction with other additives in the formulation.
-
Solution: Certain additives in the polymer formulation may react with the pigment or the coating at high temperatures. Review the entire formulation and consider replacing any potentially reactive components.
-
Experimental Protocols
Protocol 1: Silica Coating of Pigment Red 104 via Sol-Gel Method
This protocol describes a general procedure for applying a silica coating to Pigment Red 104 particles using a sol-gel method with tetraethyl orthosilicate (TEOS) as the precursor.
Materials:
-
Pigment Red 104
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
-
Tetraethyl orthosilicate (TEOS)
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Oven
Procedure:
-
Dispersion: Disperse a known amount of Pigment Red 104 in a mixture of ethanol and deionized water with vigorous stirring.
-
pH Adjustment: Adjust the pH of the suspension to a basic range (typically pH 9-11) using ammonium hydroxide solution. This catalyzes the hydrolysis and condensation of TEOS.
-
TEOS Addition: Slowly add a predetermined amount of TEOS to the pigment suspension while maintaining vigorous stirring. The amount of TEOS will determine the thickness of the silica coating.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 2-6 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to ensure complete hydrolysis and condensation of TEOS onto the pigment surface.
-
Washing: After the reaction is complete, separate the coated pigment from the solution by centrifugation. Wash the pigment multiple times with ethanol and then with deionized water to remove any unreacted precursors and by-products.
-
Drying: Dry the washed pigment in an oven at a temperature of 80-120°C for several hours until a constant weight is achieved.
-
Calcination (Optional): For a denser silica coating, the dried pigment can be calcined at a higher temperature (e.g., 300-500°C). The calcination temperature should be chosen carefully to avoid degradation of the core pigment.
Data Presentation
Table 1: Hypothetical Thermal Analysis Data for Uncoated vs. Silica-Coated Pigment Red 104
| Sample | Onset Decomposition Temperature (TGA) | Mass Loss at 300°C (TGA) | Peak Decomposition Temperature (DSC) |
| Uncoated Pigment Red 104 | ~220°C | ~5% | ~240°C |
| Silica-Coated Pigment Red 104 | ~280°C | <1% | ~300°C |
Table 2: Hypothetical Color Difference (ΔE) Data after Heat Treatment (30 minutes at 250°C in Polypropylene)
| Sample | ΔE*ab | Visual Observation |
| Uncoated Pigment Red 104 | > 10 | Significant darkening, shift to brown |
| Silica-Coated Pigment Red 104 | < 3 | Minimal color change, remains vibrant red |
Mandatory Visualizations
Caption: Experimental workflow for silica coating of Pigment Red 104.
Caption: Troubleshooting logic for pigment darkening.
References
Technical Support Center: Analysis of Heavy Metal-Containing Pigments
Welcome to the technical support center for the analysis of heavy metal-containing pigments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered in this field.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing heavy metal-containing pigments?
The analysis of heavy metal-containing pigments presents several key challenges throughout the experimental workflow. These begin with sample preparation, where the inorganic nature of many pigments makes them resistant to dissolution.[1][2] Achieving complete digestion without losing volatile analytes is a critical first step.[3]
Matrix interference is another significant hurdle.[4][5] The complex composition of the pigment matrix can suppress or enhance the analytical signal, leading to inaccurate quantification of the target heavy metals.[6][7] For instance, high concentrations of other elements in the sample can interfere with the measurement of trace heavy metals.[7][8]
Furthermore, the choice of analytical technique is crucial and depends on factors such as the expected concentration of the heavy metals, the required sensitivity, and the sample matrix.[9][10] Each technique, from Atomic Absorption Spectroscopy (AAS) to Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF), has its own set of limitations and potential interferences that must be considered.[9][11]
Q2: Which sample digestion method is most effective for preparing pigment samples for heavy metal analysis?
The most effective sample digestion method depends on the specific pigment, the target heavy metals, and the subsequent analytical technique. The primary goal is to completely dissolve the sample matrix to liberate the heavy metals into a solution suitable for analysis.[2] The two main approaches are wet digestion and dry ashing.[3]
-
Wet digestion involves using strong acids to break down the sample.[3] Microwave-assisted wet digestion is often preferred as it is performed in a closed system, which minimizes the loss of volatile metals and reduces the risk of contamination.[2][3] Common acid mixtures include nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), or a combination of nitric acid and hydrochloric acid (HCl), also known as aqua regia.[3][12][13][14]
-
Dry ashing involves heating the sample at high temperatures in a muffle furnace to remove the organic matrix, followed by dissolution of the remaining ash in acid.[3][13] However, this method can lead to the loss of volatile elements like mercury and arsenic.[3]
For many applications, microwave digestion with a mixture of nitric acid and hydrogen peroxide is a robust and efficient method for preparing pigment samples for analysis by ICP-MS or AAS.[15]
Q3: How can I minimize matrix effects during the analysis of heavy metals in pigments?
Matrix effects, where components of the sample other than the analyte of interest interfere with the measurement, are a common challenge.[4][5] Several strategies can be employed to minimize these effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.[16]
-
Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for interferences.[4]
-
Method of Standard Additions: This technique involves adding known amounts of the analyte to the sample and extrapolating back to the original concentration. It is particularly useful when the matrix is complex and cannot be easily replicated.[6]
-
Use of a Matrix Modifier: In Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), a matrix modifier can be added to the sample to alter the volatility of the analyte or the matrix, allowing for their separation during the atomization process.[6]
-
Internal Standardization: For ICP-MS, adding an internal standard—an element not present in the sample with similar analytical behavior to the analyte—can compensate for variations in sample introduction and plasma conditions.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal in Atomic Absorption Spectroscopy (AAS)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Hollow Cathode Lamp (HCL) Issue | Ensure the correct HCL for the element is installed and aligned properly.[17] Check the lamp's operating current and age; replace if necessary.[17][18][19] |
| Incorrect Wavelength or Slit Setting | Verify that the instrument is set to the correct wavelength and slit width for the analyte.[20] |
| Nebulizer Blockage | Check for blockages in the nebulizer and sample uptake tubing. Rinse the system thoroughly between samples.[18] |
| Improper Flame Conditions | Ensure the correct fuel and oxidant gases are being used at the appropriate flow rates for the element being analyzed. |
| Incomplete Sample Digestion | Review the digestion protocol to ensure complete dissolution of the pigment. Undissolved particles can clog the nebulizer and will not be atomized.[20] |
Experimental Workflow for AAS Troubleshooting
Caption: Troubleshooting workflow for low or no signal in AAS.
Issue 2: Poor Reproducibility in ICP-MS Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent weighing of samples and addition of reagents.[13] Homogenize samples thoroughly before taking aliquots.[16] |
| Instrument Instability | Allow the instrument to warm up and stabilize before analysis. Monitor the internal standard signal for any drift. |
| Plasma Fluctuations | Check the argon gas supply and the condition of the torch, cones, and nebulizer. |
| Memory Effects | Rinse the sample introduction system with a suitable blank solution for an adequate amount of time between samples, especially after analyzing a high-concentration sample. |
| Incomplete Digestion/Precipitation | Visually inspect digested samples for any remaining particulate matter. If precipitation occurs after dilution, the sample may need to be re-digested or further diluted. |
Detailed Protocol: Microwave-Assisted Acid Digestion for ICP-MS
-
Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized pigment sample into a clean microwave digestion vessel.[13]
-
Acid Addition: Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂) to the vessel.[13][15] Allow the sample to pre-digest for 15 minutes.[13]
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 180°C over 10 minutes and hold for 20 minutes.
-
Cooling and Dilution: Allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood and dilute the digested sample to a final volume of 50 mL with deionized water.[13]
-
Analysis: The sample is now ready for analysis by ICP-MS. Prepare a procedural blank using the same digestion procedure without the sample.[13]
Issue 3: Inaccurate Quantification with X-ray Fluorescence (XRF)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can absorb or enhance the fluorescent X-rays. Use matrix-matched calibration standards or fundamental parameters for correction.[11][21] |
| Particle Size Effects | Inhomogeneous particle size can lead to variations in X-ray signal. Grind and press the sample into a uniform pellet to minimize this effect.[21] |
| Surface Contamination/Irregularity | Ensure the sample surface being analyzed is clean and flat, as XRF is a surface-sensitive technique.[11] |
| Inappropriate Calibration | The instrument must be calibrated with standards that are appropriate for the sample type and concentration range.[21] |
| Spectral Overlap | The emission lines of different elements can overlap. Use software with deconvolution capabilities to resolve these overlaps. |
Logical Relationship for XRF Analysis Considerations
Caption: Key considerations for accurate XRF analysis.
Quantitative Data Summary
Table 1: Comparison of Digestion Methods for Heavy Metal Recovery in Pigments
| Digestion Method | Target Metals | Recovery (%) | Advantages | Disadvantages |
| **Microwave (HNO₃/H₂O₂) ** | Cd, Cr, Pb, As, Hg | 95 - 105 | Fast, low contamination risk, retains volatile elements.[3] | Requires specialized equipment. |
| Hot Plate (Aqua Regia) | Cd, Cr, Pb, As | 90 - 110 | Simple setup. | Loss of volatile elements, potential for contamination.[3] |
| Dry Ashing (550°C) | Cd, Cr, Pb | 85 - 95 | Effective for high organic content. | Significant loss of volatile metals like Hg and As.[3][13] |
Note: Recovery percentages are typical and can vary depending on the specific pigment matrix and analytical conditions.
References
- 1. journals.co.za [journals.co.za]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. mdpi.com [mdpi.com]
- 4. arborassays.com [arborassays.com]
- 5. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. jeb.co.in [jeb.co.in]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 11. rigaku.com [rigaku.com]
- 12. jpsionline.com [jpsionline.com]
- 13. asean.org [asean.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.hach.com [cdn.hach.com]
- 17. scribd.com [scribd.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. XRF techniques to quantify heavy metals in vegetables at low detection limits - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in C.I. Pigment Red 104 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of C.I. Pigment Red 104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as Molybdate Red or Molybdate Orange, is an inorganic pigment. It is a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄)[1][2]. The exact composition can vary, which influences its shade from orange to red[1][2][3]. Key properties include its insolubility in water and its use in various coatings, plastics, and inks[1][2]. Due to its composition, it is classified as a hazardous substance containing lead and hexavalent chromium[4][5].
Q2: What are "matrix effects" in the context of this compound analysis?
A2: In chemical analysis, the "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte. These effects can cause signal suppression (a lower than expected signal) or enhancement (a higher than expected signal), leading to inaccurate quantification[6]. For this compound, the matrix could be the polymer in a plastic, the binder in a paint, or other additives.
Q3: Why is overcoming matrix effects important in this compound analysis?
A3: Overcoming matrix effects is crucial for obtaining accurate and reliable quantitative results. Failure to address these effects can lead to under- or over-estimation of the pigment concentration. This is particularly important for regulatory compliance, quality control, and safety assessments, given the presence of toxic heavy metals like lead and chromium in this compound[4][5].
Q4: What are the common analytical techniques used for this compound?
A4: Due to its inorganic and insoluble nature, the analysis of this compound often involves techniques that determine its elemental composition, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for lead, chromium, and molybdenum content. However, for analyzing the intact pigment or for separation from other components, High-Performance Liquid Chromatography (HPLC), potentially coupled with ICP-MS (HPLC-ICP-MS), can be employed[7][8][9][10][11]. Ion-pair chromatography is a potential HPLC technique for separating charged analytes[12][13][14][15][16].
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on overcoming matrix effects.
Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Explanation |
| Secondary Interactions with Column | - Use a high-purity, end-capped silica column.- Adjust mobile phase pH to suppress silanol interactions. | Residual silanols on the silica backbone of the column can interact with the analyte, causing peak tailing. End-capping deactivates these sites[17]. |
| Column Overload | - Reduce the injection volume or dilute the sample. | Injecting too much sample can lead to broadened and distorted peaks[17]. |
| Partially Blocked Column Frit | - Reverse and flush the column.- If the problem persists, replace the frit or the column. | Particulates from the sample or system can clog the inlet frit, distorting the flow path and causing poor peak shape for all analytes[18]. |
| Inappropriate Sample Solvent | - Dissolve the sample in the mobile phase whenever possible. | A mismatch between the sample solvent and the mobile phase can cause peak distortion[19]. |
Issue 2: Inaccurate Quantitative Results (Signal Suppression or Enhancement)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Explanation |
| Co-eluting Matrix Components | - Improve Sample Preparation: Implement a more rigorous cleanup step (e.g., Solid Phase Extraction - SPE) to remove interfering compounds.- Optimize Chromatographic Separation: Modify the mobile phase gradient or use a different column to separate the analyte from interfering peaks.- Dilute the Sample: This can reduce the concentration of matrix components, but may compromise the limit of detection[20][21]. | Components from the sample matrix that elute at the same time as this compound can interfere with its ionization in the mass spectrometer, leading to inaccurate results[6][20]. |
| Lack of Compensation for Matrix Effects | - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to mimic the matrix effects seen in the samples.- Employ the Standard Addition Method: Add known amounts of a this compound standard to sample aliquots to create a calibration curve within the sample matrix.- Utilize an Internal Standard: A suitable internal standard that is affected by the matrix in a similar way to the analyte can be used to correct for signal variations. | These calibration strategies are designed to compensate for matrix effects when they cannot be eliminated through sample preparation[21][22]. |
Experimental Protocols
Protocol 1: Sample Preparation of Plastic Matrix for HPLC-ICP-MS Analysis
This protocol describes a general procedure for the extraction of this compound from a polymer matrix for subsequent analysis.
1. Sample Preparation:
-
Cryogenically grind the plastic sample to a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plastic into a glass extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
Extract with a suitable organic solvent (e.g., a mixture of tetrahydrofuran and dichloromethane) for 6-8 hours. The choice of solvent will depend on the polymer type.
3. Sample Cleanup (Solid Phase Extraction - SPE):
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge (e.g., acetonitrile).
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a normal-phase silica cartridge, depending on the chosen chromatography) with the conditioning solvent.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elute the this compound with a stronger solvent.
4. Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: General HPLC-ICP-MS Method for Metal-Containing Pigments
This protocol provides a starting point for the chromatographic separation of metal-containing pigments like this compound. Method development and optimization will be required.
-
HPLC System: A system with a gradient pump and a UV-Vis detector.
-
ICP-MS System: An ICP-MS instrument capable of monitoring m/z for lead (e.g., 208), chromium (e.g., 52), and molybdenum (e.g., 98).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV-Vis Detection: Monitor at a wavelength appropriate for the pigment (e.g., in the visible range).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inaccurate quantitative results.
References
- 1. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Proposed Risk Management Approach for this compound Chemical Abstracts Service Registry Number (CAS RN) 12656-85-8 - Canada.ca [canada.ca]
- 5. canada.ca [canada.ca]
- 6. biorxiv.org [biorxiv.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Lead speciation by HPLC-ICP-AES and HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous speciation of chromate, arsenate, molybdate and vanadate in alkaline samples by HPLC-ICP-MS at different concentration levels of vanadate - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. ingeniatrics.com [ingeniatrics.com]
- 11. Simultaneous speciation of chromate, molybdate and arsenate in lysimetric water from geotechnical composites installed in field lysimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. csus.edu [csus.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Coating Weather Resistance with Pigment Red 104
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Pigment Red 104 (Molybdate Orange) to improve the weather resistance of coatings.
Frequently Asked Questions (FAQs)
Q1: What is Pigment Red 104 and why is it used in coatings?
Pigment Red 104, also known as Molybdate Orange or Chrome Vermilion, is an inorganic composite pigment made from lead molybdate, lead chromate, and often lead sulfate.[1][2][3] It is valued for its brilliant orange-red color, high hiding power, strong tinting strength, and good solvent resistance.[1][4] Historically, it has been widely used in industrial paints and coatings where high visibility and durability are required.[5][6]
Q2: What are the primary limitations of Pigment Red 104 regarding weather resistance?
While offering good initial performance, Pigment Red 104's weather resistance can be moderate and is highly dependent on the specific grade and formulation.[5][6] Key limitations include:
-
Lightfastness: The pigment's resistance to color degradation upon light exposure can vary, with some sources rating it as moderate (3-5 on a scale of 1-8).[5] The crystal form can change, leading to color shifts.
-
Chemical Resistance: It has moderate resistance to acids and alkalis.[1]
-
Environmental and Health Concerns: Due to its lead and hexavalent chromium content, its use is heavily restricted in many regions.[5][6] Many applications have shifted to less toxic organic pigment alternatives.[4][7]
Q3: How can the weather and heat stability of Pigment Red 104 be improved?
The stability of Molybdate Orange pigments can be significantly enhanced through surface treatments. Coating the pigment particles with inert materials like silica, alumina, metal oxides, or phosphates improves resistance to light, weathering, heat, and sulfur dioxide.[2][6][8] Highly stabilized grades show excellent lightfastness and improved heat stability.[9]
Q4: My coating with Pigment Red 104 is showing premature color fading. What are the potential causes?
Premature color fading is primarily caused by the degradation of the pigment and resin system due to ultraviolet (UV) radiation.[10] Several factors can contribute:
-
UV Exposure: Insufficient UV protection in the binder system.
-
Pigment Grade: Using a non-stabilized or lower-grade Pigment Red 104.
-
Dispersion Issues: Poor dispersion of the pigment can lead to inconsistent performance.[11]
-
Environmental Factors: High temperatures and humidity can accelerate degradation.[11][12]
Q5: The coating surface is developing a powdery residue (chalking). How can I prevent this?
Chalking is the degradation of the coating's resin system at the surface, which exposes pigment particles as a fine powder.[10] This is often caused by UV radiation and moisture. To prevent this:
-
Select a Durable Resin: Use a high-quality, weather-resistant binder system.
-
Use Stabilized Pigments: Encapsulated or surface-treated Pigment Red 104 grades offer better protection to the surrounding resin.[8][13]
-
Optimize Pigment Volume Concentration (PVC): An excessively high PVC can leave resin insufficiently protected, leading to chalking.
Troubleshooting Guide
This guide addresses common coating failures encountered during and after application.
Coating Failure Troubleshooting Workflow
Caption: Troubleshooting workflow for common coating failures.
Quantitative Data
Table 1: Physical and Fastness Properties of Pigment Red 104
| Property | Value/Rating | Source(s) |
| Physical Properties | ||
| Density (g/cm³) | 5.41 - 6.34 | [5] |
| Oil Absorption ( g/100g ) | 18 - 22 | [5][13] |
| pH Value | 6 - 8 | [5] |
| Fastness Properties | ||
| Heat Resistance (°C) | 180 - 210 | [4][5] |
| Lightfastness (Full Shade) | 4 - 5 (Scale: 1-8) | [5] |
| Lightfastness (Reduced Tint) | 3 - 4 (Scale: 1-8) | [5] |
| Weather Resistance | 3 (Scale: 1-5) | [5] |
| Acid Resistance | 3 (Scale: 1-5) | [5] |
| Alkali Resistance | 3 (Scale: 1-5) | [5] |
Note: Fastness properties can vary significantly based on the specific pigment grade, formulation, and surface treatments.[6]
Experimental Protocols
Protocol: Accelerated Weathering Test for Coatings
This protocol outlines a general procedure for evaluating the weather resistance of coatings containing Pigment Red 104 using an accelerated weathering chamber (e.g., QUV or Xenon Arc). The goal is to simulate long-term outdoor exposure in a shortened timeframe.[12]
1. Panel Preparation:
-
Substrate: Select appropriate test panels (e.g., steel, aluminum) based on the coating's intended application.
-
Surface Preparation: Prepare all panels uniformly according to industry standards (e.g., cleaning, abrasion) to ensure consistent adhesion.
-
Coating Application: Apply the coating formulation containing Pigment Red 104 to the test panels at a controlled and consistent film thickness. Also, prepare panels with a benchmark/control formulation for comparison.
-
Curing: Cure the coated panels as specified by the formulation's requirements (e.g., air dry, bake). Allow for a full cure (typically 7 days) before starting the exposure test.
2. Initial Property Measurement (Pre-Exposure):
-
Color Measurement: Use a spectrophotometer to measure the initial color coordinates (e.g., CIELAB Lab*) of each panel. This is the baseline for calculating color change (ΔE).[10]
-
Gloss Measurement: Use a gloss meter to record the initial gloss at a specified angle (e.g., 60°).
-
Visual Assessment: Photograph the panels and document any initial defects.
3. Accelerated Weathering Exposure:
-
Apparatus: Use an accelerated weathering tester. UVA-340 lamps are often recommended as they provide a good simulation of sunlight in the critical short-wave UV region.[10] A Xenon Arc tester with appropriate filters is another common option.[12][14]
-
Exposure Cycle: Program a cyclic exposure test that simulates real-world conditions. A typical cycle includes alternating periods of UV light exposure and moisture (condensation or water spray) at controlled temperatures. An example cycle could be: 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: The total exposure time will depend on the coating's expected durability, but tests often run for hundreds or thousands of hours.[12][15]
4. Periodic Evaluation:
-
At predetermined intervals (e.g., every 250, 500, 1000 hours), remove the panels for evaluation.
-
Color and Gloss: Remeasure the color and gloss and calculate the change (ΔE and % gloss retention) from the initial values.
-
Chalking Assessment: Evaluate the degree of chalking according to a standard test method like ASTM D4214.[10] This involves rubbing the surface with a soft fabric and rating the amount of pigment transfer on a scale of 10 (no chalking) to 1 (severe chalking).[10]
-
Visual Inspection: Inspect for other signs of failure such as cracking, blistering, or delamination.
5. Data Analysis and Reporting:
-
Plot the changes in color (ΔE), gloss retention, and chalk rating as a function of exposure time.
-
Compare the performance of the test formulation against the control.
-
Summarize the findings in a report, including all test parameters, measurements, and visual observations.
Experimental Workflow Diagram
Caption: Workflow for an accelerated weathering experiment.
References
- 1. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 2. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. imoa.info [imoa.info]
- 4. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]
- 5. DuraPaint® 6504L Pigment Red 104 | Fineland Chem [finelandchem.com]
- 6. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 7. Best OEM Customized Pigment With Weather Resistance - Hermcol® Molybdate Red(Pigment Red 104) â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 8. US3942998A - Molybdate orange pigment with improved thermal stability - Google Patents [patents.google.com]
- 9. specialchem.com [specialchem.com]
- 10. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 11. What are the color matching methods with Pigment Red 104? - Blog [pigment-dye.com]
- 12. docs.paint.org [docs.paint.org]
- 13. naturalpigments.com [naturalpigments.com]
- 14. q-lab.com [q-lab.com]
- 15. fp-pigments.com [fp-pigments.com]
Technical Support Center: Minimizing Heavy Metal Leaching from Plastic Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing heavy metal leaching from plastic labware and consumables during their experiments.
Troubleshooting Guide
Unexpected results in sensitive analyses can often be traced back to contamination from plasticware. This guide addresses common issues encountered during experiments involving trace metal analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Values in Analysis (e.g., ICP-MS, AAS) | 1. Contaminated Reagents: Impurities in acids, and deionized water can introduce background levels of metals.[1][2][3] 2. Leaching from Labware: Pipette tips, centrifuge tubes, and storage containers may leach metals.[2][4][5][6] 3. Improperly Cleaned Labware: Residual metals from previous experiments or manufacturing can contaminate new analyses.[2] 4. Airborne Contamination: Dust and aerosols in the laboratory environment can introduce trace metals.[7] | 1. Use high-purity or ultra-trace grade reagents and freshly deionized water (18 MΩ·cm).[1][7] 2. Pre-rinse new pipette tips and plasticware with a dilute acid solution followed by high-purity water. For highly sensitive analyses, perform a leaching test on a batch of consumables before use.[2] 3. Implement a rigorous acid washing protocol for all plasticware (see Experimental Protocols section). 4. Work in a clean environment, such as a laminar flow hood, when preparing samples for trace metal analysis. |
| Inconsistent or Non-Reproducible Results | 1. Variable Leaching Rates: Inconsistent temperature, pH, or exposure times can lead to variable leaching.[8][9] 2. Cross-Contamination: Reusing plasticware without proper cleaning can introduce contaminants from previous samples. 3. Batch-to-Batch Variation in Plasticware: Different manufacturing lots of plastic consumables can have varying levels of metal additives. | 1. Standardize all experimental parameters, including temperature, incubation times, and the pH of solutions. 2. Use single-use plasticware when possible for ultra-trace analysis. If reusing, ensure a thorough cleaning protocol is followed. 3. Test a representative sample from each new batch of plasticware to ensure consistency. |
| Presence of Unexpected Elemental Peaks (e.g., Sb, Pb, Cd) | 1. Antimony (Sb) from PET: Polyethylene terephthalate (PET) is often manufactured using an antimony catalyst, which can leach into solutions. 2. Lead (Pb) and Cadmium (Cd) from PVC: Polyvinyl chloride (PVC) may contain lead or cadmium-based stabilizers.[10] 3. Pigments and Colorants: Colored plastics may contain a variety of metal-based pigments (e.g., Cd in red stoppers).[2] | 1. Avoid using PET containers for storing solutions for long periods, especially at elevated temperatures. 2. Whenever possible, substitute PVC with alternative polymers like polypropylene (PP) or polyethylene (PE). 3. Opt for clear or natural-colored plastics, as they are less likely to contain metal-based colorants.[1] |
Frequently Asked Questions (FAQs)
Q1: Which types of plastics are most prone to heavy metal leaching?
A: Polyvinyl chloride (PVC) and Polyethylene terephthalate (PET) are of particular concern. PVC may contain stabilizers with lead and cadmium, while PET manufacturing often uses an antimony catalyst that can leach.[10]
Q2: How do experimental conditions affect the rate of heavy metal leaching?
A: Several factors significantly influence leaching rates:
-
Temperature: Higher temperatures increase the rate of leaching.[8][9]
-
pH: Acidic solutions tend to increase the leaching of many heavy metals.[8][9]
-
Contact Time: The longer a solution is in contact with the plastic, the greater the potential for leaching.
-
Solvent Type: Organic solvents can cause swelling of the polymer matrix, facilitating the migration of additives.
Q3: Are there safer alternatives to plastics that contain heavy metal additives?
A: Yes, there are several safer alternatives. For stabilizers in PVC, calcium-zinc stabilizers are a non-toxic and environmentally friendly option.[11][12][13][14] Bio-based plasticizers, derived from renewable resources, can also be used to improve the flexibility and durability of polymers without the associated risks of some traditional additives.[15][16][17][18][19]
Q4: What is the best way to pre-clean new plastic labware for trace metal analysis?
A: Acid washing is a highly effective method. A common procedure involves soaking the plasticware in a dilute acid bath (e.g., 1-10% nitric acid or hydrochloric acid) for at least 24 hours, followed by thorough rinsing with high-purity deionized water.[1] For detailed steps, refer to the Experimental Protocols section.
Q5: Can autoclaving plasticware increase heavy metal leaching?
A: While autoclaving is effective for sterilization, the high temperatures can potentially increase the leaching of some additives. It is crucial to ensure that the specific type of plastic is autoclavable and to consider a post-autoclave rinse with high-purity water to remove any leached substances.
Data Presentation: Heavy Metal Leaching from Plastics
The following tables summarize quantitative data on the leaching of specific heavy metals from different plastic types under various conditions.
Table 1: Leaching of Antimony (Sb) from PET Bottles into Water at Different Temperatures
| Temperature (°C) | Storage Time | Antimony (Sb) Concentration (µg/L) | Reference |
| 25 | 200 days | 0.97 | [15] |
| 40 | 200 days | Not specified | [15] |
| 50 | 200 days | 1.21 - 1.56 | [15] |
| 60 | 200 days | 2.14 | [15] |
Table 2: Leaching of Lead (Pb) from uPVC Pipes
| pH | Temperature (°C) | Leaching Condition | Lead (Pb) Concentration | Reference |
| 5 | Not specified | 48 hours stagnation | ~1000 µg/L | [20] |
| Not specified | Increase | Static | Increased leaching rate | [21] |
| Decrease | Not specified | Static | Increased leaching rate | [21] |
Note: Quantitative data for heavy metal leaching can be highly variable depending on the specific plastic formulation, manufacturer, and experimental conditions. The data presented here are illustrative. It is recommended to perform specific leaching tests for critical applications.
Experimental Protocols
Protocol 1: Acid Washing of Plastic Labware for Trace Metal Analysis
Objective: To remove trace metal contaminants from the surface of plastic labware.
Materials:
-
Plastic labware (e.g., PP, PFA, FEP bottles, centrifuge tubes)
-
Trace metal grade nitric acid (HNO₃) or hydrochloric acid (HCl)
-
High-purity deionized water (18 MΩ·cm)
-
Acid-resistant container for soaking
-
Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Rinse: Thoroughly rinse the new plasticware with deionized water to remove any dust or gross contaminants.
-
Acid Bath: Prepare a 1-10% (v/v) acid solution (HNO₃ or HCl) in the acid-resistant container. Submerge the plasticware completely in the acid bath. It may be necessary to use a non-metallic weight to keep the items submerged.
-
Soaking: Cover the container and allow the labware to soak for a minimum of 24 hours at room temperature.
-
Rinsing: Carefully remove the labware from the acid bath and rinse thoroughly with high-purity deionized water. A minimum of 5-6 rinses is recommended.
-
Final Rinse: Perform a final rinse by filling each item with high-purity deionized water and allowing it to sit for several hours before decanting.
-
Drying: Air-dry the labware in a clean, dust-free environment, such as a laminar flow hood or a covered rack.
-
Storage: Store the clean labware in sealed, clean plastic bags or in a designated clean cabinet to prevent re-contamination.[1]
Protocol 2: General Workflow for Leaching Studies
Objective: To quantify the amount of heavy metals leached from a plastic material into a specific solution.
Materials:
-
Plastic material to be tested (e.g., cut into standardized pieces)
-
Leaching solution (e.g., deionized water, acidic buffer, cell culture medium)
-
Clean, inert sample containers (e.g., PFA or FEP vials)
-
Incubator or water bath for temperature control
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for analysis
-
High-purity acids for sample digestion and preservation
Procedure:
-
Sample Preparation: Cut the plastic material into standardized dimensions to ensure a consistent surface area-to-volume ratio. Clean the samples according to the acid washing protocol to remove surface contamination.
-
Leaching Test: Place a pre-weighed amount of the plastic sample into a clean, inert container. Add a known volume of the leaching solution, ensuring the sample is fully submerged.
-
Incubation: Seal the container and incubate at the desired temperature for a specified period. Experimental conditions should mimic the intended use of the plastic product.
-
Sample Collection: At predetermined time points, carefully decant the leaching solution (leachate) into a clean storage tube.
-
Sample Preservation and Digestion: Acidify the leachate with high-purity nitric acid to a final concentration of 1-2% to stabilize the metals in solution. If the sample matrix is complex, a microwave-assisted acid digestion may be necessary to break down organic components.
-
Analysis: Analyze the concentration of the target heavy metals in the prepared leachate using a calibrated ICP-MS or AAS instrument.
-
Data Reporting: Report the results as the mass of metal leached per unit area of the plastic or per mass of the plastic (e.g., µg/cm² or µg/g).
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. arxiv.org [arxiv.org]
- 5. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 6. ToxicsWatch, Journal of Earth, Science, Economy and Justice: Toxic leaching from polypropylene plastics [toxicswatch.org]
- 7. savillex.jp [savillex.jp]
- 8. Factors affecting lead leaching from microwavable plastic ware made with lead-containing pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nimbasia.com [nimbasia.com]
- 12. rewachem.com [rewachem.com]
- 13. gzbaisha.com [gzbaisha.com]
- 14. Calcium Zinc Stabilizers for PVC: A Comprehensive Guide [faithind.com]
- 15. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]
- 16. kinampark.com [kinampark.com]
- 17. researchgate.net [researchgate.net]
- 18. Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. m.youtube.com [m.youtube.com]
- 21. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Validation & Comparative
A Comparative Guide to C.I. Pigment Red 104 and High-Performance Organic Red Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inorganic pigment C.I. Pigment Red 104 with two high-performance organic red pigments: Diketo-pyrrolo-pyrrole (DPP) Red and Quinacridone Red. The information presented is intended to assist in material selection where color, performance, and safety are critical considerations.
This compound, also known as Molybdate Orange, is a lead chromate molybdate sulfate pigment. It has been widely used for its bright red-orange color and excellent opacity.[1] However, due to its composition containing lead and hexavalent chromium, it is classified as a hazardous substance with carcinogenic and reproductive toxicity concerns. This has led to significant restrictions on its use and a shift towards safer, high-performance organic alternatives.[2]
This guide focuses on two such alternatives: C.I. Pigment Red 254, a Diketo-pyrrolo-pyrrole (DPP) pigment, and C.I. Pigment Red 122, a Quinacridone pigment. These organic pigments are known for their excellent durability and vibrant colors.
Quantitative Performance Data
The following table summarizes the key performance characteristics of this compound, Pigment Red 254, and Pigment Red 122, based on data from technical datasheets.
| Property | This compound (Molybdate Orange) | C.I. Pigment Red 254 (DPP Red) | C.I. Pigment Red 122 (Quinacridone Red) |
| Chemical Class | Inorganic (Lead Chromate Molybdate Sulfate) | Organic (Diketo-pyrrolo-pyrrole) | Organic (Quinacridone) |
| Lightfastness (Blue Wool Scale) | 6-8[1][3] | 8[4] | 7-8[5][6] |
| Heat Stability | ~180-200°C[3][7] | ~300°C[4][8] | ~280-300°C[6][9][10] |
| Opacity | High (Opaque)[1] | Medium (Semi-opaque)[11][12] | Low (Transparent)[11] |
| Acid Resistance (1-5 Scale) | 2 (Poor)[1] | 5 (Excellent)[4][13] | 5 (Excellent)[5] |
| Alkali Resistance (1-5 Scale) | 3 (Moderate)[1] | 5 (Excellent)[4][13] | 5 (Excellent)[5] |
| Toxicity | Contains Lead and Hexavalent Chromium; Carcinogenic and Reproductively Toxic | Non-toxic[12] | Non-toxic |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.
1. Lightfastness Testing (ASTM D4303)
Lightfastness is a measure of a pigment's ability to resist fading upon exposure to light. The Blue Wool Scale is a common standard, ranging from 1 (very poor) to 8 (excellent).[14][15][16][17]
-
Principle: A specimen of the pigmented material is exposed to a high-intensity artificial light source that simulates sunlight. A set of standardized blue wool textile swatches, with known and varying degrees of lightfastness, are exposed alongside the specimen.
-
Apparatus: A xenon arc lamp is typically used as the light source, as its spectral distribution is a close match to natural sunlight.[14]
-
Procedure:
-
The pigment is dispersed in a suitable binder and applied to a substrate.
-
The prepared sample and the Blue Wool Scale standards are placed in a lightfastness testing chamber.
-
A portion of both the sample and the standards are shielded from the light to serve as an unexposed reference.
-
The samples are exposed to the xenon arc light for a specified duration or until a certain level of fading is observed in the blue wool standards.
-
-
Evaluation: The lightfastness of the pigment is rated by comparing the degree of color change in the exposed portion of the sample to the fading of the blue wool standards. The rating corresponds to the blue wool swatch that shows a similar degree of fading.[15]
2. Heat Stability Testing
Heat stability determines the maximum temperature a pigment can withstand before its color changes.
-
Principle: The pigment is subjected to a series of increasing temperatures for a fixed duration, and any change in color is observed.
-
Apparatus: A laboratory oven or a hot air circulation oven with precise temperature control.
-
Procedure:
-
The pigment is incorporated into a carrier system, such as a polymer, which is then molded into plaques or extruded into sheets.
-
These samples are placed in the oven at a starting temperature (e.g., 200°C) for a specific time (e.g., 30 minutes).
-
The temperature is increased in intervals (e.g., 20°C), and new samples are tested at each interval.
-
-
Evaluation: The color of the heat-exposed samples is compared to an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change is observed.
3. Opacity (Hiding Power) Measurement (ISO 6504-1)
Opacity, or hiding power, refers to a coating's ability to obscure the substrate to which it is applied.[18]
-
Principle: This method often uses the contrast ratio, which is the ratio of the reflectance of the coating applied over a black substrate to its reflectance over a white substrate. A higher contrast ratio indicates greater opacity.[18]
-
Apparatus: A spectrophotometer or a reflectometer.
-
Procedure:
-
The pigment is dispersed in a binder to create a paint or coating.
-
The coating is applied at a uniform thickness to a substrate that has distinct black and white areas (e.g., a Leneta chart).
-
After the coating is dry, the reflectance over the black area (Rb) and the white area (Rw) is measured using a spectrophotometer.
-
-
Evaluation: The contrast ratio is calculated as (Rb / Rw). Opacity is often expressed as a percentage: (Rb / Rw) x 100. A value of 100% signifies complete opacity.
Pigment Selection Workflow
The choice of a red pigment depends on a variety of factors, from performance requirements to regulatory constraints. The following diagram illustrates a decision-making workflow for selecting an appropriate red pigment.
Caption: A workflow for selecting red pigments based on key criteria.
Summary
This compound offers the distinct advantages of high opacity and a bright color at a lower cost. However, its use is severely limited by its toxicity. For applications where human health and environmental safety are paramount, such as in materials related to drug development or medical devices, its use is not recommended.
High-performance organic pigments , such as DPP Red (PR 254) and Quinacridone Red (PR 122), present excellent, safer alternatives.
-
DPP Red (PR 254) provides a balanced profile with excellent lightfastness, heat stability, and chemical resistance, along with good opacity for an organic pigment.
-
Quinacridone Red (PR 122) is ideal for applications requiring high transparency, such as in metallic finishes or for creating vibrant, clean tints. It also demonstrates exceptional durability.
References
- 1. senova-chem.com [senova-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. tecmos.com [tecmos.com]
- 5. zeyachem.net [zeyachem.net]
- 6. imagicchemicals.com [imagicchemicals.com]
- 7. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 8. ispigment.com [ispigment.com]
- 9. Quinacridone Red 122 Pigment for Plastic Coating and Painting - Excellent Lightfastness for Coatings [tdd-global.com]
- 10. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]
- 11. The same red paint is used, why is the difference between you and the master so big?_Paul Rubens [lbsarts.com]
- 12. Color Spotlight: Pyrrol Red (PR254) – Idyll Sketching [idyllsketching.com]
- 13. admin.heubach.com [admin.heubach.com]
- 14. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 15. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 16. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 17. Materials Technology Limited [drb-mattech.co.uk]
- 18. specialchem.com [specialchem.com]
Performance Under Pressure: A Comparative Guide to Pigment Red 104 Alternatives
For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount. This guide provides an objective comparison of the performance of Pigment Red 104 and its leading alternatives, supported by experimental data and detailed protocols. Due to health and environmental concerns associated with its lead and chromium content, the industry is increasingly shifting towards safer, high-performance alternatives. This guide aims to facilitate that transition by providing a clear, data-driven analysis of the available options.
Executive Summary
Pigment Red 104, a lead chromate molybdate sulfate, has long been favored for its bright color and opacity. However, its toxicity has necessitated the search for viable alternatives. This report evaluates the performance of several classes of organic pigments that have emerged as strong contenders: Quinacridones, Perylenes, and Diketo-pyrrolo-pyrroles (DPP). These alternatives offer significant improvements in safety without compromising, and in many cases exceeding, the performance characteristics of Pigment Red 104. This guide will delve into a quantitative comparison of their key attributes, provide the methodologies for their evaluation, and offer a logical framework for selecting the most suitable alternative for your specific application.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for Pigment Red 104 and its primary organic pigment alternatives. The data has been compiled from various technical data sheets and is presented to provide a clear, comparative overview.
| Pigment | Chemical Class | Heat Stability (°C) | Lightfastness (Blue Wool Scale, 1-8) | Weather Fastness (1-5) | Acid Resistance (1-5) | Alkali Resistance (1-5) |
| Pigment Red 104 | Lead Chromate Molybdate | ~200[1][2] | 4-5 | 5 | 3 | 3 |
| Quinacridone Red (PR 122) | Quinacridone | 280-300[3][4] | 7-8[3][4] | 5[3] | 5[3][4] | 5[3][4] |
| Quinacridone Magenta (PR 202) | Quinacridone | 280-300[5][6] | 7-8[5][7] | 4-5[5] | 5[5][7] | 4-5[5][7] |
| DPP Red (PR 254) | Diketo-pyrrolo-pyrrole | 300[8][9] | 8[8][10] | 5[11] | 5[10][12] | 5[10][12] |
| Perylene Red (PR 179) | Perylene | 200[13] | 8[13] | 5[13] | 5[13] | 5[13] |
Note: The performance ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance. These values can vary depending on the specific grade, formulation, and application.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Lightfastness and Weather Fastness Testing
Lightfastness and weather fastness are critical for applications where color stability upon exposure to light and atmospheric conditions is essential.
-
Standard: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
-
Methodology:
-
Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic, oil) and applied uniformly to a substrate. A portion of the specimen is masked to serve as an unexposed control.
-
Exposure: The specimens are exposed to a controlled light source, typically a xenon arc lamp that simulates natural sunlight, for a specified duration. For weather fastness, the exposure cycle also includes simulated rain and humidity.
-
Evaluation: The color change of the exposed portion is compared to the unexposed portion using a spectrophotometer. The color difference (ΔE*ab) is calculated according to ASTM D2244. The lightfastness is then rated on the Blue Wool Scale (1-8), where 8 represents no color change.
-
Heat Stability Testing
This test determines the maximum temperature a pigment can withstand without significant color change, which is crucial for applications involving high-temperature processing.
-
Standard: ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium.
-
Methodology:
-
Sample Preparation: The pigment is dispersed in a heat-stable binder (e.g., silicone resin) and applied to a heat-resistant substrate.
-
Heating: The prepared samples are placed in a calibrated oven and heated to progressively higher temperatures for a fixed duration (e.g., 10 minutes).
-
Assessment: After cooling, the color of the heated samples is compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change is observed.
-
Chemical Resistance Testing
This protocol evaluates the pigment's resistance to various chemicals, which is important for applications in environments where chemical exposure is likely.
-
Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
-
Methodology:
-
Coating Preparation: The pigment is incorporated into a coating system and applied to a suitable substrate.
-
Chemical Exposure: A defined amount of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating and covered with a watch glass for a specified period.
-
Evaluation: After the exposure time, the chemical is removed, and the coating is examined for any changes in color, gloss, blistering, or softening. The resistance is rated on a scale of 1 to 5, where 5 indicates no effect.
-
Visualization of the Selection Process
The selection of a suitable alternative to Pigment Red 104 is a multi-step process that involves careful consideration of performance requirements, regulatory compliance, and cost. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a Pigment Red 104 alternative.
Signaling Pathway and Experimental Workflow Diagrams
To further aid in understanding the broader context of pigment science and evaluation, the following diagrams illustrate a simplified signaling pathway for cellular response to toxic pigments and a typical experimental workflow for pigment synthesis and characterization.
Caption: Simplified pathway of toxic pigment-induced cell damage.
Caption: General workflow for pigment development and evaluation.
References
- 1. zeyachem.net [zeyachem.net]
- 2. imagicchemicals.com [imagicchemicals.com]
- 3. finelandchem.com [finelandchem.com]
- 4. kingchemglobal.com [kingchemglobal.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Pigment Red 202 | Quninacridone Red Pigment | Origo Chemical [origochem.com]
- 7. PIGMENT RED 202-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 8. tecmos.com [tecmos.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 11. CINIC-Products [cinic.com]
- 12. admin.heubach.com [admin.heubach.com]
- 13. icdn.tradew.com [icdn.tradew.com]
A Comparative Guide to Analytical Method Validation for the Quantification of C.I. 77605
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of C.I. 77605, also known as Pigment Red 104. C.I. 77605 is an inorganic pigment composed of a solid solution of lead chromate, lead molybdate, and lead sulfate. Due to its composition, the quantification of this pigment relies on elemental analysis techniques. This document outlines the validation and performance characteristics of the most common analytical methods used for this purpose: X-ray Fluorescence (XRF) Spectrometry, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).
The selection of an appropriate analytical method is critical for quality control, regulatory compliance, and research and development. This guide presents a summary of quantitative data, detailed experimental protocols, and a workflow for method validation to assist researchers and professionals in making informed decisions.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical technique in quantifying the key elements (Lead, Chromium, Molybdenum) in C.I. 77605 is summarized below. The data is compiled from various studies on the analysis of heavy metals in pigments and related matrices.
Table 1: Performance Characteristics of X-ray Fluorescence (XRF) Spectrometry
| Parameter | Lead (Pb) | Chromium (Cr) | Molybdenum (Mo) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 90 - 110% | 90 - 110% | 90 - 110% |
| Precision (RSD%) | < 10% | < 10% | < 10% |
| Limit of Detection (LOD) | 10 - 50 mg/kg | 10 - 50 mg/kg | 5 - 20 mg/kg |
| Limit of Quantification (LOQ) | 30 - 150 mg/kg | 30 - 150 mg/kg | 15 - 60 mg/kg |
Table 2: Performance Characteristics of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
| Parameter | Lead (Pb) | Chromium (Cr) | Molybdenum (Mo) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 95 - 105%[1] | 95 - 105%[1] | 95 - 105%[1] |
| Precision (RSD%) | < 5% | < 5% | < 5% |
| Limit of Detection (LOD) | 0.002 - 0.05 mg/L[2] | 0.001 - 0.01 mg/L[2] | 0.001 - 0.01 mg/L[2] |
| Limit of Quantification (LOQ) | 0.01 - 0.15 mg/L[2] | 0.003 - 0.03 mg/L[2] | 0.003 - 0.03 mg/L[2] |
Table 3: Performance Characteristics of Atomic Absorption Spectrometry (AAS)
| Parameter | Lead (Pb) | Chromium (Cr) | Molybdenum (Mo) |
| Linearity (R²) | > 0.995[3] | > 0.99 | Not Commonly Analyzed |
| Accuracy (Recovery %) | 90 - 110%[3] | 90 - 110% | Not Commonly Analyzed |
| Precision (RSD%) | < 10%[3] | < 10% | Not Commonly Analyzed |
| Limit of Detection (LOD) | 0.05 - 0.2 mg/L | 0.01 - 0.1 mg/L | Not Commonly Analyzed |
| Limit of Quantification (LOQ) | 0.15 - 0.6 mg/L | 0.03 - 0.3 mg/L | Not Commonly Analyzed |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.
a. Sample Preparation:
-
For powdered pigment samples, press the powder into a pellet using a hydraulic press. A binding agent may be used to improve the pellet's integrity.
-
For pigments in a liquid matrix (e.g., paint, ink), the sample can be analyzed directly in a liquid sample cup with a thin-film window. Alternatively, the liquid can be dried and the solid residue analyzed as a powder.
b. Instrumentation and Analysis:
-
Use a wavelength-dispersive or energy-dispersive XRF spectrometer.
-
Calibrate the instrument using certified reference materials (CRMs) of similar matrix composition.
-
Place the prepared sample in the spectrometer's sample chamber.
-
Expose the sample to a primary X-ray source.
-
Detect the fluorescent X-rays emitted from the sample. The energy of the X-rays is characteristic of the elements present, and the intensity is proportional to their concentration.
-
Quantify the elemental composition using the calibration curves established with the CRMs.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a destructive analytical technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.
a. Sample Preparation (Acid Digestion):
-
Accurately weigh a small amount of the pigment sample (e.g., 0.1 - 0.5 g) into a digestion vessel.
-
Add a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid - aqua regia).
-
Digest the sample using a microwave digestion system or a hot plate until the sample is completely dissolved.
-
Allow the solution to cool and then dilute it to a known volume with deionized water. The final acid concentration should be compatible with the ICP-OES instrument.
b. Instrumentation and Analysis:
-
Aspirate the prepared sample solution into the ICP-OES instrument.
-
The sample is nebulized and introduced into the argon plasma, where it is desolvated, atomized, and ionized.
-
The excited atoms and ions emit light at their characteristic wavelengths.
-
The emitted light is separated by a spectrometer and detected.
-
Quantify the concentration of each element by comparing the emission intensities to those of calibration standards.
Atomic Absorption Spectrometry (AAS)
AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.
a. Sample Preparation:
-
Sample preparation follows the same acid digestion procedure as described for ICP-OES.
b. Instrumentation and Analysis:
-
Use a flame or graphite furnace AAS.
-
Select the appropriate hollow cathode lamp for the element of interest (e.g., a lead lamp for lead analysis).
-
Aspirate the sample solution into the flame (for flame AAS) or inject a small volume into the graphite tube (for graphite furnace AAS).
-
The high temperature of the flame or graphite furnace atomizes the sample.
-
Light from the hollow cathode lamp at a specific wavelength is passed through the atomized sample.
-
The amount of light absorbed is proportional to the concentration of the element in the sample.
-
Quantify the concentration by comparing the absorbance to a calibration curve prepared from standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an analytical method for C.I. 77605 quantification.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
References
Comparative Performance of Silica-Encapsulated vs. Non-Encapsulated Pigment Red 104: A Guide for Researchers
A comprehensive analysis of Pigment Red 104, comparing the performance of its silica-encapsulated and non-encapsulated forms. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations to support informed material selection.
Pigment Red 104 (PR104), a molybdate red, is a vibrant inorganic pigment known for its excellent opacity and lightfastness.[1] Composed of a solid solution of lead chromate, lead molybdate, and lead sulfate, its application has been widespread in industrial coatings and plastics.[1][2] However, concerns regarding the toxicity of its heavy metal components have led to the development of encapsulated versions to enhance its stability and safety profile.[3] This guide presents a comparative study of silica-encapsulated versus non-encapsulated Pigment Red 104, offering a detailed examination of their performance characteristics.
Executive Summary of Comparative Performance
Silica encapsulation significantly enhances the key properties of Pigment Red 104, most notably its thermal stability and chemical resistance. This surface treatment creates a protective barrier, which also reduces the leaching of heavy metals, a critical factor for safety and environmental considerations. While a marginal decrease in color intensity may be observed due to the inert silica shell, the overall durability and safety of the pigment are markedly improved. A product datasheet for a silica-encapsulated Molybdate Orange (Pigment Red 104) describes it as having "superior heat and chemical resistance," corroborating the expected benefits of encapsulation.[4]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance indicators for both non-encapsulated and silica-encapsulated Pigment Red 104, based on typical industry standards and expected improvements from silica coating.
| Performance Metric | Non-Encapsulated Pigment Red 104 | Silica-Encapsulated Pigment Red 104 | Test Method Reference |
| Heat Resistance | ~200-220°C[1][5] | >300°C[6][7] | Thermogravimetric Analysis (TGA) |
| Lightfastness (Blue Wool Scale) | 7-8 (Excellent)[1] | 8 (Excellent) | ISO 105-B02 |
| Acid Resistance (1-5 Scale) | 2 (Poor)[1] | 4 (Good) | ASTM D1308 |
| Alkali Resistance (1-5 Scale) | 3 (Moderate)[1] | 5 (Excellent) | ASTM D1308 |
| Heavy Metal Leaching | Higher Potential | Significantly Reduced[3] | EPA Method 1311 (TCLP) |
| Color Strength | High | Slightly Reduced | ASTM D387 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative assessments.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the pigment by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample Pans (ceramic or platinum)
-
Analytical Balance
Procedure:
-
Accurately weigh 5-10 mg of the pigment sample into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[8]
-
Continuously record the sample mass as a function of temperature.
-
The onset temperature of decomposition is identified as the point of significant mass loss on the resulting TGA curve.[9]
Lightfastness Evaluation
Objective: To assess the resistance of the pigment to fading upon exposure to a standardized artificial light source.
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool Scale standards (ISO 105-B02)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Specimen holders
Procedure:
-
Prepare test specimens by dispersing the pigment in a suitable binder and applying it to a substrate.
-
Mount the test specimens and the Blue Wool Scale standards in the specimen holders.[10]
-
Expose the specimens and standards to the xenon arc lamp under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.[11][12]
-
Periodically inspect the specimens and compare their fading to the fading of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of color change as the test specimen.[10]
Chemical Resistance Testing
Objective: To evaluate the effect of various chemicals on the pigment.
Apparatus:
-
Test panels coated with the pigment dispersion
-
Pipettes
-
Watch glasses
-
Reagents (e.g., 5% sulfuric acid, 5% sodium hydroxide solution)
Procedure:
-
Place a few drops of the test reagent onto the coated test panel.
-
For a covered spot test, immediately cover the drops with a watch glass. For an open spot test, leave the drops exposed to the ambient conditions.[13]
-
Maintain the test panels at a controlled temperature and humidity for a specified duration (e.g., 24 hours).
-
After the exposure period, wash the panel with water and gently wipe it dry.
-
Visually assess any changes in appearance, such as discoloration, blistering, or loss of gloss, and rate the resistance on a scale of 1 to 5 (1=poor, 5=excellent).[1]
Heavy Metal Leaching Analysis: Toxicity Characteristic Leaching Procedure (TCLP)
Objective: To determine the mobility of heavy metals (lead and chromium) from the pigment, simulating landfill leaching.
Apparatus:
-
Rotary agitation apparatus
-
Filtration device (0.6 to 0.8 µm glass fiber filter)
-
Extraction fluid (as specified in EPA Method 1311)
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
A representative sample of the pigment is subjected to an extraction process with a specified fluid.[14]
-
The sample and extraction fluid are placed in a sealed vessel and agitated in a rotary device for 18 hours to simulate leaching.[9][15]
-
After agitation, the liquid extract is separated from the solid phase by filtration.[14]
-
The filtered leachate is then analyzed for the concentration of lead and chromium using ICP-AES or AAS.[16]
-
The results are compared to regulatory limits to determine the hazardous waste characteristics of the pigment.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and logical relationships relevant to the comparison of silica-encapsulated and non-encapsulated Pigment Red 104.
Caption: Workflow of the silica encapsulation of Pigment Red 104 via the sol-gel method.
Caption: Logical workflow for the comparative performance analysis of the pigments.
References
- 1. senova-chem.com [senova-chem.com]
- 2. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 4. DCL - KO886 Molybdate Orange, PR.104 - Dar-Tech - Pigment Red 104 [knowde.com]
- 5. ulprospector.com [ulprospector.com]
- 6. US3370971A - Silica-coated lead chromate pigment - Google Patents [patents.google.com]
- 7. usitc.gov [usitc.gov]
- 8. youtube.com [youtube.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. scribd.com [scribd.com]
- 14. epa.gov [epa.gov]
- 15. getenviropass.com [getenviropass.com]
- 16. hlinstruments.com [hlinstruments.com]
A Comparative Durability Analysis of Coatings: Pigment Red 104 vs. Lead-Free Alternatives
Introduction: Pigment Red 104, commonly known as Molybdate Orange, has long been a benchmark in the coatings industry for its brilliant color, high opacity, and exceptional durability.[1][2] However, due to the presence of lead and hexavalent chromium, its use is increasingly restricted due to significant health and environmental concerns.[2][3] This has driven the development of lead-free alternative pigments. This guide provides an objective comparison of the durability of coatings formulated with Pigment Red 104 against those using modern lead-free alternatives, supported by performance data and standardized experimental protocols. The primary challenge remains in finding a single pigment that can replace the unique combination of performance and cost-effectiveness of lead chromates, often necessitating formulations with multiple pigments.[2][3]
Quantitative Durability Data
The durability of a pigment in a coating system is primarily assessed by its lightfastness and weather resistance. Lightfastness refers to a pigment's ability to resist color change upon exposure to light, while weather resistance encompasses its resilience to the combined effects of sunlight, moisture, and temperature.
The following table summarizes the durability performance of Pigment Red 104 and several high-performance lead-free alternatives.
| Pigment Class | C.I. Name | Lightfastness (Masstone)¹ | Weather Fastness (Masstone)² | Key Properties |
| Lead Molybdate | Pigment Red 104 | Excellent | Excellent | High opacity, brilliant color, excellent durability, low cost.[1][2] |
| Bismuth Vanadate | Pigment Yellow 184 | 8 (Excellent) | 5 (Excellent) | Bright greenish-yellow, excellent weather/chemical resistance, high opacity.[4][5][6] |
| DPP | Pigment Orange 73 | 8 (Excellent) | 5 (Excellent) | Brilliant orange, high chroma, exceptional lightfastness.[7][8] |
| Isoindolinone | Pigment Yellow 110 | 7-8 (Excellent) | 4-5 (Very Good - Excellent) | Reddish-yellow, good transparency, excellent lightfastness.[9][10] |
| Isoindoline | Pigment Yellow 139 | 6-7 (Very Good) | 4 (Very Good) | Warm, reddish-yellow, good durability, often used to replace chrome yellow.[9][11] |
¹ Lightfastness Scale: 8 = Highest (Excellent), 1 = Lowest. Based on the Blue Wool Scale. ² Weather Fastness Scale: 5 = Highest (Excellent), 1 = Lowest. Based on a graded scale of color change after exposure. Note: Data is compiled from multiple technical sources and may not be directly comparable due to variations in testing conditions. Pigment Red 104 is consistently rated as "Excellent," serving as the industry benchmark.
Experimental Protocols: Accelerated Weathering
To assess and compare the durability of coating formulations, accelerated weathering tests are employed. These tests simulate long-term outdoor exposure in a controlled laboratory setting. The most common protocols are ASTM D4587 and ISO 16474-3.[12][13]
Objective: To evaluate the resistance of coatings to degradation caused by environmental factors like sunlight (UV radiation), heat, and moisture.[14][15]
Apparatus:
-
Fluorescent UV and Condensation Chamber: An apparatus equipped with fluorescent lamps (typically UVA-340 to simulate sunlight below 340 nm), a heated water pan for condensation, and controls for temperature and cycle timing.[16]
Methodology (Based on ASTM D4587):
-
Specimen Preparation: Coatings are applied to standardized panels (e.g., steel or aluminum) at a uniform film thickness and cured according to manufacturer specifications.
-
Initial Measurement: Before exposure, the color (using a spectrophotometer per CIELAB Lab* scale) and gloss (using a gloss meter) of each panel are measured and recorded.
-
Exposure Cycle: The prepared panels are placed in the weathering chamber and subjected to alternating cycles of UV radiation and moisture. A typical cycle is:
-
Test Duration: The total exposure time can range from 250 to over 1000 hours, depending on the coating's intended application and required performance level.[17]
-
Evaluation: Panels are periodically removed and inspected. The color and gloss are re-measured. Degradation is quantified by:
-
Color Change (ΔE*): The calculated total color difference.
-
Gloss Retention: The percentage of the initial gloss that is retained.
-
Visual Assessment: Checking for physical defects such as chalking, cracking, or blistering.[15]
-
Visualization of Experimental Workflow
The logical flow of the accelerated weathering test protocol is crucial for ensuring repeatable and comparable results. The diagram below illustrates this workflow.
Caption: Accelerated Weathering Testing Workflow.
Conclusion
The data indicates that while Pigment Red 104 offers outstanding durability, high-performance lead-free alternatives have been developed that provide comparable performance in demanding applications.[18]
-
Bismuth Vanadate (PY184) stands out as a premier inorganic alternative, delivering excellent weather and chemical resistance, making it a suitable replacement in many high-performance coatings, including automotive applications.[5][6]
-
High-performance organic pigments, such as those from the DPP and Isoindolinone classes, offer brilliant chroma and excellent lightfastness, rivaling traditional pigments.[7][10] They are often combined with opaque inorganic pigments to achieve a balance of color, opacity, and durability.[3]
For researchers and formulators, the selection of a lead-free alternative will depend on the specific requirements of the application, including the desired color space, opacity, and the severity of environmental exposure. While a direct 1:1 replacement for Pigment Red 104 is challenging, a systematic approach using combinations of modern inorganic and organic pigments can achieve coatings with high durability and safety, meeting both performance standards and regulatory requirements.[3][18]
References
- 1. hmgpaint.com [hmgpaint.com]
- 2. pigments.com [pigments.com]
- 3. pcimag.com [pcimag.com]
- 4. zpigments.com [zpigments.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Bismuth Vanadate Yellow(Pigment Yellow 184)_High temperature resistant pigment_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 7. skrim-watercolors.com [skrim-watercolors.com]
- 8. handprint.com [handprint.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Holbein Artists' Watercolor - Isoindolinone Yellow Deep, 15 ml tube | BLICK Art Materials [dickblick.com]
- 11. acta.imeko.org [acta.imeko.org]
- 12. scribd.com [scribd.com]
- 13. asn.sn [asn.sn]
- 14. micomlab.com [micomlab.com]
- 15. atslab.com [atslab.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. matestlabs.com [matestlabs.com]
- 18. saicm.org [saicm.org]
A Comparative Guide to the Inter-Laboratory Analysis of C.I. Pigment Red 104
This guide provides a framework for the inter-laboratory comparison of analytical methods for C.I. Pigment Red 104 (Molybdate Red). Due to the hazardous nature of this pigment, containing lead and hexavalent chromium, accurate and reproducible analysis is critical for regulatory compliance, quality control, and the development of safer alternatives.[1][2][3] This document outlines key analytical techniques, presents a hypothetical data comparison, and provides standardized experimental protocols to aid researchers, scientists, and drug development professionals in establishing robust analytical practices.
Introduction to this compound Analysis
This compound is an inorganic pigment that is a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[4][5][6] The relative proportions of these components determine the final color, which can range from orange to red.[4] The primary analytical challenges in its characterization include the determination of its elemental composition, crystal structure, and the quantification of potentially hazardous components like lead and chromium (VI). Advanced analytical techniques are employed to study its physicochemical properties.[1]
Comparative Analysis of Analytical Methods
| Analytical Method | Parameter Measured | Typical Performance | Advantages | Limitations |
| X-Ray Fluorescence (XRF) | Elemental Composition (Pb, Cr, Mo, S) | Quantitative, high precision | Non-destructive, rapid analysis | Matrix effects can influence accuracy |
| X-Ray Diffraction (XRD) | Crystal Structure, Phase Composition | Qualitative and quantitative | Identifies crystalline phases (e.g., different solid solutions) | Amorphous content is not detected |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental Composition (Pb, Cr, Mo) | Highly sensitive and quantitative | Excellent for trace element analysis | Requires sample digestion, which can be complex |
| UV-Vis Spectroscopy | Colorimetric Properties | Quantitative (color strength) | Simple, rapid, and cost-effective | Indirect method for composition |
| Ion Chromatography | Cr(VI) concentration | Highly sensitive and specific for Cr(VI) | Speciation of chromium | Requires extraction from the pigment matrix |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories.
3.1. Sample Preparation for Elemental Analysis (ICP-OES)
-
Digestion: Accurately weigh approximately 100 mg of the this compound sample into a Teflon digestion vessel.
-
Add a mixture of 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
The solution is now ready for analysis by ICP-OES.
3.2. Determination of Crystal Structure by X-Ray Diffraction (XRD)
-
Sample Preparation: Finely grind the this compound sample to a homogenous powder using an agate mortar and pestle.
-
Mounting: Pack the powdered sample into a standard XRD sample holder, ensuring a flat and level surface.
-
Data Acquisition: Place the sample holder in the XRD instrument.
-
Set the instrument parameters (e.g., Cu Kα radiation, 40 kV, 40 mA).
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Process the resulting diffractogram to identify the crystalline phases by comparing the peak positions and intensities to reference patterns from databases such as the ICDD PDF (International Centre for Diffraction Data, Powder Diffraction File).
Visualization of Analytical Workflows
4.1. Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of this compound.
4.2. Analytical Method Selection
The choice of analytical method depends on the specific information required. The following decision tree can guide researchers in selecting the appropriate technique.
Conclusion
Standardizing the analytical methods for this compound is essential for ensuring data quality and comparability across laboratories. This guide provides a foundation for establishing such standards. The use of well-defined protocols and a clear understanding of the capabilities of different analytical techniques will lead to more reliable characterization of this pigment, which is crucial for both industrial quality control and for monitoring its environmental and health impacts. Further work is needed to establish a formal round-robin study to generate robust inter-laboratory comparison data.
References
- 1. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 2. canada.ca [canada.ca]
- 3. Proposed Risk Management Approach for this compound Chemical Abstracts Service Registry Number (CAS RN) 12656-85-8 - Canada.ca [canada.ca]
- 4. chembk.com [chembk.com]
- 5. senova-chem.com [senova-chem.com]
- 6. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Red Pigments and C.I. 77605 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Performance, Biocompatible Red Pigments
This guide provides a comprehensive performance benchmark of emerging, non-toxic red pigments against the traditional inorganic pigment, C.I. 77605 (Molybdate Orange/Red). The development of novel red pigments is crucial for advancing biomedical imaging, drug delivery, and other sensitive research applications where the toxicity associated with heavy metal-based pigments like C.I. 77605 is a significant concern. This document presents a data-driven comparison to aid in the selection of appropriate pigments for specialized applications.
Introduction to C.I. 77605
C.I. 77605 is a bright red-orange pigment composed of a solid solution of lead chromate, lead molybdate, and lead sulfate.[1][2] It has been widely used in industrial applications such as printing inks, paints, and plastics due to its high hiding power and vibrant color.[3] However, its composition containing lead and chromium makes it toxic and carcinogenic, leading to restrictions on its use in many countries.[4][5] For research and biomedical applications, its potential for heavy metal leaching and cellular toxicity renders it unsuitable.
Novel Red Pigments: A Safer, High-Performance Alternative
In response to the limitations of traditional pigments, a new generation of red pigments is being developed with a focus on low toxicity, high performance, and suitability for biomedical applications. This guide will focus on three promising classes of novel red pigments:
-
Perovskite-Based Pigments: These inorganic pigments, such as those derived from calcium tantalate (CaTaO₂N) and lanthanum tantalate (LaTaON₂), offer bright red colors and are formulated with non-toxic elements.[6]
-
Bismuth-Based Pigments: Novel red pigments based on calcium bismuth oxide are environmentally friendly and demonstrate excellent color properties.[3][7]
-
Red Fluorescent Probes and Quantum Dots: A diverse group of organic dyes (e.g., Rhodamine and Boron-Dipyrromethene derivatives) and semiconductor nanocrystals (Quantum Dots) are designed for high-fluorescence efficiency, photostability, and biocompatibility, making them ideal for cellular imaging and tracking.[8][9][10]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of C.I. 77605 and the novel red pigment classes. The data for novel pigments is representative of the performance achievable within each class, though specific values may vary between individual pigments.
| Performance Metric | C.I. 77605 (Molybdate Red) | Perovskite Pigments (e.g., LaTaON₂-CaTaO₂N) | Bismuth-Based Pigments (e.g., Ca₃(Bi₀.₉₃Y₀.₀₇)₈O₁₅) | Red Fluorescent Dyes (e.g., Rhodamine, BODIPY) | Red-Emitting Quantum Dots (e.g., CdSe@ZnS) |
| Composition | Lead Chromate Molybdate Sulfate[1] | Lanthanum Calcium Tantalum Oxynitride[11] | Calcium Bismuth Yttrium Oxide[7] | Organic molecules (e.g., Boron-dipyrromethene)[2] | Semiconductor nanocrystals (e.g., Cadmium Selenide core with Zinc Sulfide shell)[12] |
| Color | Bright Red-Orange | Yellow-Red[6] | Vivid Red[7] | Bright Red Fluorescence[2] | Bright Red Fluorescence[12] |
| Heat Stability | ~200-220°C[1][13] | High (Stable at high calcination temperatures)[6] | High (Stable at 800°C)[7] | Varies by specific dye | Generally stable, dependent on capping agents |
| Lightfastness (ISO 105-B02) | Good (Rating of 7 on a scale of 1-8)[1] | Expected to be high (inorganic nature) | Expected to be high (inorganic nature) | Moderate to High (Photostability is a key design parameter)[8] | High (Generally more photostable than organic dyes)[10] |
| Chemical Stability | Moderate resistance to acids and alkalis[1] | Good chemical stability[6] | Good chemical stability[3] | Varies by specific dye and environment[9] | Stable with appropriate surface coatings[10] |
| Toxicity | High (Contains Lead and Chromium; Carcinogenic) [4][5] | Low (Composed of non-toxic elements) [6] | Low (Composed of non-toxic elements) [7] | Low to Moderate (Designed for biocompatibility) | Varies (Core materials like Cadmium can be toxic, but often encapsulated) [10][12] |
| Biomedical Application Suitability | Not Suitable | High Potential | High Potential | High (Designed for imaging) | High (Widely used for imaging and sensing) |
| Fluorescence Quantum Yield | N/A | N/A | N/A | High (e.g., 88.5-99.0% for some BODIPY dyes)[2] | High (Dependent on size and composition) |
| Cytotoxicity (Representative Data) | N/A (Known carcinogen) | Not typically evaluated for cytotoxicity in this context | Not typically evaluated for cytotoxicity in this context | Low (e.g., IC50 values can be determined for specific cell lines)[14] | Moderate (e.g., CdSe@ZnS can show dose-dependent cytotoxicity)[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pigment performance. Below are summaries of the standard protocols for the key performance indicators cited in this guide.
A. Lightfastness Testing
-
Standard: ISO 105-B02: "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[15][16]
-
Principle: A specimen of the pigmented material is exposed to a xenon arc lamp, which simulates the spectral distribution of natural daylight.[17] The change in color of the specimen is assessed by comparing it to a set of blue wool references (rated 1 to 8, with 8 being the most lightfast) that are exposed simultaneously.[18]
-
Methodology:
-
Prepare samples of the pigment in a suitable medium (e.g., a coating or polymer).
-
Mount the samples and the blue wool references in the xenon arc test chamber.
-
Expose the samples and references to the light source under controlled conditions of temperature and humidity.[18]
-
Periodically assess the fading of the samples against the fading of the blue wool references using a grey scale.[15]
-
The lightfastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[17]
-
B. Chemical Stability Testing
-
Standard: While a single standard like ASTM D476 provides a classification for pigments like titanium dioxide, a universal standard for the chemical stability of all novel pigments is not established.[19][20] General analytical methods are employed.
-
Principle: The pigment is exposed to various chemical environments (e.g., acidic and alkaline solutions) to assess its resistance to degradation, which can manifest as color change or leaching of components.
-
Methodology (General Approach):
-
Disperse the pigment in the test solution (e.g., dilute HCl for acid resistance, dilute NaOH for alkali resistance).
-
Incubate the dispersion for a specified period at a controlled temperature.
-
After incubation, filter and dry the pigment.
-
Evaluate any change in color using spectrophotometry to measure color coordinates (e.g., CIELAB Lab* values).
-
The supernatant can be analyzed (e.g., by inductively coupled plasma mass spectrometry - ICP-MS) to quantify any leached elements.
-
C. In Vitro Cytotoxicity Testing
-
Standard: ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[21]
-
Principle: This standard describes methods to assess the potential of a material to cause damage to living cells. The MTT assay is a common quantitative method.
-
Methodology (MTT Assay):
-
Extract Preparation: An extract of the pigment is prepared by incubating it in a cell culture medium for a defined period (e.g., 24 hours at 37°C), as described in ISO 10993-12.[21]
-
Cell Culture: A suitable mammalian cell line (e.g., L929 fibroblasts or HepG2 liver cells) is cultured in 96-well plates.[4][12]
-
Exposure: The culture medium is replaced with various concentrations of the pigment extract, and the cells are incubated for a specified time (e.g., 24 or 48 hours).[22]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[22]
-
Quantification: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the extract that reduces cell viability by 50%) can be calculated.[23][24] According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[4][10]
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating pigment cytotoxicity and a simplified signaling pathway that can be studied using fluorescent probes.
Caption: Workflow for in vitro cytotoxicity testing of pigments via the MTT assay.
Caption: Simplified signaling pathway illustrating the use of a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Boron-Dipyrromethene-Based Fluorescent Emitters Enable High-Performance Narrowband Red Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dead Cell Discrimination with Red Emissive Carbon Quantum Dots from the Medicinal and Edible Herb Echinophora tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Advancements in Boron Difluoride Formazanate Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perovskite Oxynitride Solid Solutions of LaTaON2-CaTaO2N with Greatly Enhanced Photogenerated Charge Separation for Solar-Driven Overall Water Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peggychan.com.au [peggychan.com.au]
- 13. Automated heat stability testing of pigments in plastics [lanxess.com]
- 14. researchgate.net [researchgate.net]
- 15. ISO 105-B02 | Q-Lab [q-lab.com]
- 16. fyitester.com [fyitester.com]
- 17. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. kelid1.ir [kelid1.ir]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. nhiso.com [nhiso.com]
- 22. x-cellr8.com [x-cellr8.com]
- 23. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Performance of Pigment Red 104 Substitutes
Introduction: Pigment Red 104 (PR104), also known as Molybdate Red or Chrome Vermilion, is an inorganic pigment composed of lead chromate molybdate sulfate.[1][2][3] For decades, it has been widely used in industrial coatings, paints, and plastics due to its bright scarlet hue, excellent opacity, and relatively low cost.[4][5] However, the presence of lead and hexavalent chromium, both highly toxic and carcinogenic substances, has led to stringent regulatory restrictions on its use, including the EU's REACH regulations.[6][7][8][9] Consequently, researchers and industry professionals are actively seeking safer, high-performance alternatives.
This guide provides an objective comparison of the leading substitutes for Pigment Red 104, focusing on their performance characteristics, cost-effectiveness, and the experimental protocols used for their evaluation. The primary candidates are high-performance organic pigments, which offer excellent durability but differ significantly in color, opacity, and cost.
Key Substitute Candidates:
A direct, one-to-one replacement for PR104 is challenging because no single pigment offers the same combination of high opacity, bright color, and low cost.[1][10] The most viable alternatives are typically high-performance organic pigments, often used in combination with inorganic pigments to achieve the desired hiding power.[1][10] The leading organic candidates include:
-
Pigment Red 254 (PR254): A diketo-pyrrolo-pyrrole (DPP) pigment known for its neutral red shade, outstanding fastness properties, and high heat stability.[11][12][13]
-
Pigment Red 122 (PR122): A quinacridone pigment that provides a clean, bluish-red (magenta) hue with excellent transparency and overall fastness.[14][15][16]
-
Pigment Red 170 (PR170): A Naphthol AS pigment available in two forms: a more opaque, yellowish F3RK grade and a more transparent, bluish F5RK grade.[17][18][19]
Quantitative Performance Comparison
The performance of these pigments is evaluated across several key metrics. The following tables summarize their properties based on available technical data.
Table 1: General and Fastness Properties
| Property | Pigment Red 104 | Pigment Red 254 (DPP) | Pigment Red 122 (Quinacridone) | Pigment Red 170 (Naphthol AS) |
| Hue | Bright, yellowish-red (Scarlet)[4] | Bright, neutral red[13] | Bluish-red (Magenta)[14][15] | Medium to bluish-red[18] |
| Opacity | High / Opaque[1][4] | Semi-transparent to Opaque[13] | Transparent[14] | Opaque (F3RK) / Transparent (F5RK)[18][19] |
| Lightfastness (1-8 Scale) | 4-7[20] | 8[11][12] | 7-8[15][21] | 6-7[17] |
| Heat Resistance (°C) | ~200 °C[4] | ~300 °C[11][12][13] | ~280-300 °C[15] | ~180-240 °C[18][22] |
| Migration Resistance (1-5 Scale) | Varies | 5[21] | 5[21] | 5[18] |
Lightfastness is rated on the Blue Wool Scale, where 8 is excellent. Resistance properties are rated on a 1-5 scale, where 5 is excellent.
Table 2: Chemical Resistance Properties (1-5 Scale)
| Reagent | Pigment Red 104 | Pigment Red 254 (DPP) | Pigment Red 122 (Quinacridone) | Pigment Red 170 (Naphthol AS) |
| Acid Resistance | 3 | 5[12][23] | 5[21] | 5[18] |
| Alkali Resistance | 3-4[20] | 5[12][23] | 5[21] | 5[18] |
| Solvent Resistance | Good[4] | Excellent[11][23] | Excellent[16] | Good[17] |
Cost-Performance Analysis
The primary challenge in replacing PR104 is balancing cost and performance.
-
Pigment Red 104: Offers high opacity and a bright color at a very low cost. Its major drawbacks are severe toxicity and poor chemical resistance, particularly to alkalis.
-
Pigment Red 254 & 122: These are considered high-performance pigments with outstanding lightfastness, heat stability, and chemical resistance, making them suitable for demanding applications like automotive coatings.[11][14] However, they are significantly more expensive than PR104 and are more transparent, often requiring the addition of inorganic pigments (like titanium dioxide or mixed metal oxides) to achieve adequate hiding power, which further increases formulation costs.[1][10]
-
Pigment Red 170: Represents a more economical organic alternative. It provides good fastness properties, though generally lower than PR254 and PR122, particularly in heat resistance.[18] The availability of both opaque and transparent versions provides formulation flexibility.[18][19]
The most effective strategy often involves creating "hybrid" formulations. These combine the chroma and durability of high-performance organic pigments with the opacity of less hazardous inorganic pigments to mimic the cost-performance profile of PR104 without the associated toxicity.[10]
Evaluation Workflow
The selection of a suitable substitute for Pigment Red 104 is a multi-step process that requires careful consideration of application-specific requirements. The following diagram illustrates a logical workflow for this evaluation process.
Caption: Workflow for selecting Pigment Red 104 substitutes.
Experimental Protocols
Objective evaluation of pigment performance relies on standardized testing methodologies. Below are outlines of key experimental protocols.
1. Lightfastness and Weatherability Testing (Based on ISO 11341 / ASTM D4303)
-
Objective: To assess the pigment's resistance to color fade upon exposure to simulated sunlight and environmental conditions.
-
Methodology:
-
Prepare coated panels or plastic plaques containing the pigment dispersed in a specific resin system (e.g., acrylic, alkyd, PVC). A masstone (full shade) and a tint (typically a 1:10 ratio with TiO₂) are prepared.
-
Expose the samples in a xenon-arc weather-ometer, which uses a filtered xenon lamp to simulate the full spectrum of sunlight. The chamber also controls temperature and humidity and can simulate rain cycles.
-
Place a portion of each sample under a mask to serve as an unexposed reference.
-
At specified intervals, remove the samples and measure the color change (ΔE*) between the exposed and unexposed sections using a spectrophotometer.
-
Simultaneously, co-expose a set of Blue Wool Scale standards (ISO 105-B08). The lightfastness rating (1-8) is determined by comparing the color change of the sample to that of the Blue Wool standards. An "8" indicates the highest fastness.
-
2. Heat Stability Testing (Based on ISO 787-21 / ASTM D2244)
-
Objective: To determine the maximum temperature a pigment can withstand in a specific polymer before significant color change occurs.
-
Methodology:
-
Compound the pigment into a polymer (e.g., HDPE, PVC, ABS) at a specified concentration using a two-roll mill or extruder.
-
Produce a series of test chips or plaques from the compound using an injection molding machine.
-
Set the injection molder to a baseline temperature (e.g., 200°C) and produce the first sample.
-
Increase the barrel temperature in increments (e.g., 20°C) and hold for a fixed residence time (e.g., 5 minutes) at each step, producing a new sample at each temperature.
-
After cooling, compare the color of the samples produced at higher temperatures against the baseline sample.
-
The heat stability is defined as the highest temperature at which the color change (ΔE) remains below a specified threshold (e.g., ΔE < 3).
-
3. Chemical Resistance Testing (Based on ISO 2812)
-
Objective: To evaluate the pigment's stability when exposed to acidic and alkaline solutions.
-
Methodology:
-
Prepare fully cured paint films on panels for each pigment.
-
Place a filter paper or cotton ball soaked in the test solution (e.g., 5% Hydrochloric Acid, 5% Sodium Hydroxide) onto the surface of the paint film.
-
Cover the soaked medium with a watch glass to prevent evaporation and leave for a specified duration (e.g., 24 hours) at ambient temperature.
-
Remove the test medium and gently wash and dry the panel.
-
Visually assess the tested area for any signs of degradation, such as color change, blistering, or staining.
-
Rate the resistance on a 1-5 scale, where "5" indicates no visible change and "1" indicates severe degradation.
-
Conclusion
There is no single "drop-in" substitute for Pigment Red 104 that matches its unique combination of bright color, high opacity, and low cost. The selection of an alternative requires a careful cost-performance evaluation based on the specific end-use application. High-performance organic pigments like PR254 and PR122 offer superior durability and safety but come at a higher cost and with lower opacity. Mid-tier options like PR170 provide a more cost-effective solution with good, albeit lower, performance. For many applications, the optimal solution lies in intelligent formulations that combine organic pigments for color and durability with inorganic pigments for opacity, thereby creating a balanced, safe, and effective alternative to lead-based colorants.
References
- 1. ipen.org [ipen.org]
- 2. toxicslink.org [toxicslink.org]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]
- 5. C.I. Pigment Red 104 (molybdate orange) - Canada.ca [canada.ca]
- 6. Lead Chromate Pigments in Industrial Coatings | Pronto Paints [prontopaints.co.uk]
- 7. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 8. Proposed Risk Management Approach for this compound Chemical Abstracts Service Registry Number (CAS RN) 12656-85-8 - Canada.ca [canada.ca]
- 9. http://www.legislation.gov.uk/id/eur/2012/125 [legislation.gov.uk]
- 10. pcimag.com [pcimag.com]
- 11. Let us take a look at Pigment Red 254 - Blog [geecolor.com]
- 12. vichem.vn [vichem.vn]
- 13. zeyachem.net [zeyachem.net]
- 14. Pigment Red 122 – High-Performance Organic Pigment for Vibrant Applications | [vipulorganics.com]
- 15. nbinno.com [nbinno.com]
- 16. zeyachem.net [zeyachem.net]
- 17. Pigment Red 170 - SY Chemical Co., Ltd. [sypigment.com]
- 18. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 19. Useful details of pigment red 170 and its applications | [vipulorganics.com]
- 20. cncolorchem.com [cncolorchem.com]
- 21. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]
- 22. epsilonpigments.com [epsilonpigments.com]
- 23. Pigment Red 254 | 84632-65-5 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of C.I. Pigment Red 104: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for C.I. Pigment Red 104
This compound, also known as Molybdate Orange or Lead Chromate Molybdate Sulfate, is a vibrant red-orange pigment. However, its composition, containing lead and hexavalent chromium, classifies it as a hazardous substance with significant health and environmental risks.[1] It is recognized as a carcinogen, may damage fertility or the unborn child, and can cause organ damage through prolonged exposure.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or in solution), it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Use chemical-impermeable gloves and wear impervious, flame-resistant clothing to prevent skin contact.[3] Always inspect gloves before use and wash hands thoroughly after handling.[3]
-
Respiratory Protection: To avoid inhaling dust, work in a well-ventilated area. If exposure limits are exceeded or dust formation is unavoidable, a full-face particulate filter respirator is required.[3][4]
**Step-by-Step Disposal Protocol
Step 1: Waste Classification
All waste containing this compound must be classified as hazardous waste.[1] This includes the pure pigment, contaminated materials (e.g., wipes, PPE, filter paper), and solutions. Do not mix this waste with non-hazardous materials or household garbage.[5]
Step 2: Containment and Labeling
-
Primary Containment: Place all this compound waste into a suitable, sealed, and clearly labeled container.[4] The container should be robust and compatible with the waste material.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound," "Lead Chromate," and any other chemical constituents. Include appropriate hazard symbols (e.g., toxic, environmental hazard).
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, immediate and proper cleanup is essential to prevent dispersal.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Prevent Dust Formation: Do not dry sweep the spilled pigment.[6][7] If appropriate, moisten the material first to prevent it from becoming airborne.[4]
-
Cleanup: Use a specialized vacuum cleaner with a HEPA filter to collect the spilled material.[6][7] Alternatively, carefully sweep up the moistened material and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[5]
-
Contaminated PPE: All PPE worn during handling and cleanup must be considered contaminated and disposed of as hazardous waste.[5]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.[4] The storage area should be locked to prevent unauthorized access.[3][4]
-
Professional Disposal: The disposal of this compound waste must be carried out by a licensed hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this material through standard waste streams or by pouring it down the drain.[4][5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal in accordance with all local, regional, and national regulations.[4][5]
Data Summary: Hazard Classification
The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Code | Description |
| Carcinogenicity | H350 | May cause cancer.[2] |
| Reproductive Toxicity | H360Df | May damage the unborn child. Suspected of damaging fertility.[2] |
| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure.[2] |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling the material.[1]
References
Essential Safety and Handling Protocols for C.I. Pigment Red 104
Topic: Personal Protective Equipment for Handling C.I. Pigment Red 104
This guide provides immediate and essential safety, operational, and disposal information for laboratory professionals working with this compound (Lead chromate molybdate sulfate). Adherence to these procedural steps is critical due to the significant health risks associated with this compound.
Hazard Identification and Risk Assessment
This compound is a lead-based compound classified as a Substance of Very High Concern (SVHC).[1] Its primary hazards stem from its composition, which includes lead and hexavalent chromium.[2] Key health risks include:
-
Mutagenicity: May cause genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][5]
-
Organ Toxicity: Danger of cumulative effects, primarily affecting the nervous system, kidneys, and hematopoietic system.[5][6]
Due to these hazards, exposure must be minimized through a combination of engineering controls, personal protective equipment, and strict handling protocols.
Quantitative Safety Data
For quick reference, key quantitative safety metrics for this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 12656-85-8 | [7] |
| LD50 (Oral, Rat) | > 2000 mg/kg | [8] |
| Permissible Exposure Limit (PEL) - OSHA | 0.05 mg/m³ (as Pb) | [8] |
| Threshold Limit Value (TLV) - ACGIH | 0.05 mg/m³ (as Pb) | [8] |
| Biological Exposure Index (BEI) - ACGIH | 30 µ g/100 ml (Lead in blood) | [8] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
This section outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Required Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[7] | Prevents skin contact. |
| Body Protection | A lab coat or impervious clothing that provides full coverage.[7] For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary. | Protects against skin contamination. |
| Respiratory Protection | A full-face respirator with appropriate particulate filters (e.g., P100/FFP3) is required if exposure limits are likely to be exceeded or if dust is generated outside of a fume hood.[3][7] | Prevents inhalation of carcinogenic dust. |
Experimental Protocol: Step-by-Step Handling Procedure
The following workflow must be followed for all experiments involving this compound.
Methodology:
-
Preparation: Before starting, ensure all necessary equipment, including PPE and waste containers, is available.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Fume Hood Operation: Perform all subsequent steps inside a certified chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust by handling the powder gently.[7] Use non-sparking tools.[7]
-
Experiment Execution: Proceed with the experimental protocol, maintaining careful handling to prevent spills and aerosolization.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the pigment using appropriate cleaning agents.
-
Waste Segregation: Collect all contaminated materials, including disposable PPE, weighing papers, and excess pigment, in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification
Waste containing this compound is classified as hazardous waste due to its lead and chromium content.[1][2] This includes the pure pigment, contaminated labware, cleaning materials, and disposable PPE.
Disposal Procedure
-
Containerization: All waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, carcinogen).
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal contractor.[4][7]
-
Spill Management:
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[4][5] Unused pigment should be recycled if possible or returned to the supplier.[1]
References
- 1. This compound | 12656-85-8 | Benchchem [benchchem.com]
- 2. pigments.com [pigments.com]
- 3. paintman.co.uk [paintman.co.uk]
- 4. avient.com [avient.com]
- 5. chembk.com [chembk.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
